molecular formula C16H19N5O4S B3427788 Disperse blue 124 CAS No. 61951-51-7

Disperse blue 124

Cat. No.: B3427788
CAS No.: 61951-51-7
M. Wt: 377.4 g/mol
InChI Key: HMAJVAFLGGPIPN-UHFFFAOYSA-N
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Description

Disperse Blue (DB) 124 is a strong clothing dye sensitizer. It is also an important textile dye allergen.>Disperse Blue 124 is a monoazo compound consisting of diazene with a 5-nitrothiazol-2-yl group attached to one nitrogen and a substituted 4-aminophenyl group attached to the other;  used as a dye standard for the assay of allergy-releasing dyes in textiles. It has a role as a dye, a hapten and an allergen. It is a member of 1,3-thiazoles, a monoazo compound and a tertiary amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJVAFLGGPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864562
Record name C.I. Disperse Blue 124
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15141-18-1, 61951-51-7
Record name Disperse Blue 124
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URL https://commonchemistry.cas.org/detail?cas_rn=15141-18-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 124
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Record name Disperse blue 124
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Record name C.I. Disperse Blue 124
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Record name 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse blue 124 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester (B1180765) and acetate (B1210297).[1] Its chemical structure, 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate, imparts a brilliant blue color.[2][3] Beyond its use in the textile industry, this compound is recognized as a significant contact allergen, frequently implicated in textile dermatitis.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, analysis, and biological interactions of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is structurally characterized by a substituted azobenzene (B91143) core, linking a 5-nitrothiazole (B1205993) moiety to an N-ethyl-m-toluidine derivative.

Molecular Structure:

Chemical Structure of this compound

IdentifierValue
IUPAC Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[2]
CAS Number 15141-18-1, 61951-51-7[2]
Molecular Formula C₁₆H₁₉N₅O₄S[6]
Molecular Weight 377.42 g/mol [6]
Synonyms C.I. 111938, C.I. This compound, Serisol 3RD, Ethanol (B145695), 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]-, acetate (ester)[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Boiling Point 545.7 °C[4]
Flash Point 283.8 °C[4]
Density 1.35 g/cm³[4]
XLogP3 4.7[8]
Hydrogen Bond Acceptor Count 9[8]
Rotatable Bond Count 8[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. The general procedure involves the diazotization of 5-nitro-2-aminothiazole followed by coupling with N-ethyl-N-(2-acetoxyethyl)-m-toluidine.

Diazotization of 5-Nitro-2-aminothiazole:

  • Dissolve 5-nitro-2-aminothiazole in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C).

  • Add a solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator.

Coupling Reaction:

  • Dissolve 2-(Ethyl(m-tolyl)amino)ethyl acetate in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid) and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Continue stirring for several hours at low temperature to allow the coupling reaction to go to completion.

  • The resulting dye will precipitate out of the solution.

Purification:

  • Collect the precipitated dye by filtration.

  • Wash the crude dye thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified dye under vacuum.

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 5-Nitro-2-aminothiazole B NaNO2 / H2SO4 0-5 °C A->B C Diazonium Salt B->C E Coupling Reaction 0-5 °C C->E D 2-(Ethyl(m-tolyl)amino)ethyl acetate D->E F Crude this compound E->F G Filtration & Washing F->G H Recrystallization G->H I Drying H->I J Pure this compound I->J

Synthesis Workflow for this compound

Analysis of this compound in Textiles by HPLC-UV/Vis

This protocol describes the extraction and quantification of this compound from a textile sample.

Sample Preparation:

  • Cut a representative sample of the dyed textile (approximately 1 gram) into small pieces.

  • Place the textile pieces into a flask and add 20 mL of methanol.

  • Extract the dye by sonicating the mixture at 50 °C for 30 minutes.[2]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.[2]

  • Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the dye.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV/Vis detector set at the absorption maximum (λmax) of this compound in the mobile phase.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the dye in the textile extract can be determined by comparing its peak area to the calibration curve.

G A Textile Sample B Cut into small pieces A->B C Methanol Extraction (Sonication at 50°C) B->C D Centrifugation C->D E Filtration (0.22 µm) D->E F Solvent Evaporation E->F G Reconstitution in Mobile Phase F->G H HPLC-UV/Vis Analysis G->H I Data Analysis & Quantification H->I

Analytical Workflow for this compound in Textiles

Biological Interactions and Signaling Pathways

This compound is a well-documented hapten, a small molecule that can elicit an immune response only when it binds to a larger carrier molecule, typically a protein.[8] This process is central to its role in causing allergic contact dermatitis (ACD), a type IV delayed-type hypersensitivity reaction.

The proposed mechanism for this compound-induced ACD involves the following key steps:

  • Penetration and Haptenation: The small, lipophilic this compound molecule penetrates the stratum corneum of the skin. In the epidermis, it covalently binds to endogenous skin proteins, forming hapten-protein conjugates.

  • Antigen Presentation: Langerhans cells, the resident antigen-presenting cells of the epidermis, recognize and internalize these hapten-protein conjugates. They then process the conjugates and present haptenated peptides on their surface via MHC class II molecules.

  • Sensitization Phase: The activated Langerhans cells migrate to the regional lymph nodes. Here, they present the haptenated peptides to naive T-helper (Th) cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific memory Th1 and Tc1 cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the hapten-protein conjugates are again formed and presented by Langerhans cells. This time, the circulating memory T cells recognize the antigen in the skin.

  • Inflammatory Response: The activated T cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These cytokines recruit other inflammatory cells, such as macrophages and neutrophils, to the site of exposure, leading to the characteristic clinical manifestations of ACD, including erythema, edema, and vesiculation.

G cluster_skin Skin Epidermis cluster_lymph_node Lymph Node (Sensitization) cluster_skin_reexposure Skin (Re-exposure) DB124 This compound HaptenProtein Hapten-Protein Conjugate DB124->HaptenProtein Haptenation Protein Skin Protein Protein->HaptenProtein LC Langerhans Cell HaptenProtein->LC Uptake & Processing NaiveT Naive T-Cell LC->NaiveT Migration & Presentation MemoryT Memory T-Cell NaiveT->MemoryT Activation & Differentiation ActivatedT Activated T-Cell MemoryT->ActivatedT Recognition (Re-exposure) Cytokines Cytokine Release (IFN-γ, TNF-α) ActivatedT->Cytokines Inflammation Inflammation (ACD Symptoms) Cytokines->Inflammation

Signaling Pathway of this compound-Induced Allergic Contact Dermatitis

Conclusion

This compound remains a commercially important dye for synthetic textiles, but its allergenic potential necessitates a thorough understanding of its chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, physicochemical characteristics, synthesis, and analytical methods. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in chemistry, toxicology, and dermatology. Further research into the specific metabolic pathways of this compound in the skin and the development of less-allergenic alternative dyes are important future directions.

References

Disperse Blue 124: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, synthesis, analysis, and toxicological profile of the azo dye Disperse Blue 124, tailored for researchers, scientists, and drug development professionals.

This compound is a synthetic monoazo dye recognized for its use in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1] Beyond its industrial application, it has garnered significant attention in the scientific community as a notable contact allergen, frequently implicated in textile dermatitis.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical detection methods, and toxicological data, with a focus on experimental protocols and the logical progression of its cytotoxic effects.

Chemical Identity and Properties

This compound is chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[4] There is some ambiguity in the literature and databases regarding its CAS Registry Number, with both 15141-18-1 and 61951-51-7 being commonly associated with this compound.[4] For the purposes of this guide, both numbers are acknowledged. Its molecular formula is C16H19N5O4S.[4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C16H19N5O4S[4]
Molecular Weight 377.4 g/mol [4]
CAS Number 15141-18-1, 61951-51-7[4]
Physical Description Dark blue solid
Solubility Low solubility in water[1]
Class Azo Dye[4]

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production. The first step involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component.

The general workflow for the synthesis of this compound is as follows:

G Synthesis Workflow for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 5-Nitrothiazol-2-amine C Diazo Component Formation A->C B Nitrosyl sulfuric acid B->C E Coupling Reaction C->E D 2-(Ethyl(m-tolyl)amino)ethyl acetate D->E F This compound E->F Final Product

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The detection and quantification of this compound, particularly in textiles and for toxicological studies, are predominantly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector for enhanced sensitivity and specificity.

A generalized workflow for the analysis of this compound is outlined below:

G Analytical Workflow for this compound A Sample Preparation (e.g., extraction from textile) B High-Performance Liquid Chromatography (HPLC) A->B C Separation on a C18 column B->C D Detection C->D E Photodiode Array (PDA) Detector D->E UV-Vis Spectra F Mass Spectrometry (MS) Detector D->F Mass-to-charge ratio G Data Analysis (Quantification and Identification) E->G F->G

Caption: General analytical workflow for this compound.

Toxicological Profile and Experimental Protocols

This compound is a well-documented allergen and a significant cause of allergic contact dermatitis from textiles.[2][3] Recent research has also shed light on its cytotoxic effects at the cellular level.

Allergic Contact Dermatitis: Patch Testing Protocol

Patch testing is the standard method for diagnosing contact allergy to this compound. A large-scale study involving 30,629 patients provides a standardized protocol for this procedure.

  • Allergen Preparation: this compound is prepared at a concentration of 1% in petrolatum (pet.).[5]

  • Application: The allergen is applied to the skin, typically on the upper back, using Finn Chambers on Scanpor tape.[5]

  • Occlusion: The patches are secured for 48 hours to allow for penetration of the allergen.[5]

  • Reading: Reactions are assessed at the time of removal (Day 2) and again at Day 3 or Day 4 to observe any delayed hypersensitivity responses.[5] Reactions are graded based on the severity of the observed erythema, infiltration, and vesiculation.

In Vitro Cytotoxicity and Mitochondrial Function Assays

A 2025 study investigated the effects of this compound on cell viability and mitochondrial function using keratinocyte and intestinal epithelial cell lines.[6][7][8][9]

Cell Lines Used:

  • Mouse epidermal keratinocytes (MPEK-BL6 line)[6]

  • Intestinal porcine epithelial cells (IPEC-J2 cells)[6]

Experimental Protocols:

  • Cell Viability Assay (CellTox™ Green Cytotoxicity Assay): This assay measures changes in membrane integrity, which is indicative of cell death.[6]

    • Principle: A fluorescent dye that is impermeable to live cells enters cells with compromised membranes, binds to DNA, and emits a fluorescent signal proportional to the number of dead cells.[10]

    • Procedure:

      • Cells are seeded in a 96-well plate and allowed to attach overnight.[6][10]

      • Cells are treated with various concentrations of this compound.[6][10]

      • The CellTox™ Green Dye is added to each well.[10]

      • After a specified incubation period (e.g., 3 hours to 3 days), the fluorescence is measured using a plate reader (excitation ~485-500 nm, emission ~520-530 nm).[6]

    • Results: this compound was found to significantly decrease the viability of both MPEK-BL6 and IPEC-J2 cells.[6]

  • Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test): This assay measures the oxygen consumption rate (OCR), providing an indication of mitochondrial function.[6]

    • Principle: The assay quantifies real-time changes in oxygen concentration in the medium surrounding the cells.

    • Procedure: Cells are cultured in a specialized microplate, and after exposure to this compound, the OCR is measured.[6]

    • Results: this compound was shown to impair mitochondrial function, as evidenced by a significant effect on the OCR in IPEC-J2 cells, even at low concentrations.[6]

Logical Pathway of Cytotoxicity

While specific signaling pathways involved in this compound-induced toxicity are not yet fully elucidated, the available experimental data allows for the construction of a logical relationship diagram illustrating the progression from exposure to cellular damage.

G Logical Pathway of this compound Cytotoxicity A Exposure to this compound B Cellular Uptake A->B C Impaired Mitochondrial Respiration (Decreased Oxygen Consumption Rate) B->C D Decreased Cell Viability C->D E Loss of Membrane Integrity D->E F Cytotoxicity E->F

Caption: Logical pathway of this compound cytotoxicity.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 124 (C.I. 111938) is a monoazo dye recognized for its brilliant blue hue and its application in dyeing synthetic fibers, particularly polyester.[1] It is also noted as a potential contact allergen in textiles.[2][3][4] The synthesis of this dye is a multi-step process rooted in classical azo dye chemistry, involving the formation of key intermediates, a diazotization reaction, and a final azo coupling step. This guide provides a detailed overview of the manufacturing process, including experimental protocols for the synthesis of its precursors and the final dye molecule.

Core Chemical Synthesis Pathway

The manufacturing of this compound involves a two-part synthesis strategy. First, two key precursor molecules are synthesized independently: the diazo component, 5-Nitrothiazol-2-amine , and the coupling component, 2-(Ethyl(m-tolyl)amino)ethyl acetate (B1210297) . These two intermediates are then combined in a final reaction sequence involving diazotization and azo coupling to yield the this compound dye.

G cluster_0 Synthesis of Diazo Component cluster_1 Synthesis of Coupling Component cluster_2 Final Dye Synthesis A Thiourea (B124793) D 5-Nitrothiazol-2-amine A->D B N,N-dimethyl-2-nitroetheneamine C Bromine in Acetic Acid B->C Bromination C->D Cyclization E N-ethyl-m-toluidine G N-ethyl-N-(2-hydroxyethyl)-m-toluidine E->G F Ethylene (B1197577) Oxide F->G Hydroxyethylation I 2-(Ethyl(m-tolyl)amino)ethyl acetate G->I H Acetic Anhydride (B1165640) H->I Acetylation D2 5-Nitrothiazol-2-amine K Diazonium Salt D2->K J Nitrosylsulfuric Acid (in Sulfuric Acid) J->K Diazotization L This compound K->L I2 2-(Ethyl(m-tolyl)amino)ethyl acetate I2->L Azo Coupling

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Precursors

Synthesis of Diazo Component: 5-Nitrothiazol-2-amine

The synthesis of 5-Nitrothiazol-2-amine is a critical first step. A common method involves the reaction of a halogenated nitroetheneamine with thiourea.

Experimental Protocol:

  • Bromination: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid, cooled to 17°C, 4.8 g of bromine is added at a rate that maintains the temperature below 25°C. An orange solid will form during this addition.

  • Cyclization: After stirring the resulting slurry for 10 minutes, 3.0 g of thiourea is added. The reaction is exothermic, and the temperature will rise to approximately 32°C, leading to the formation of a yellow solid. The mixture is stirred for an additional hour.

  • Work-up and Isolation: The mixture is diluted with 25 ml of water. This mixture, along with an approximately equal volume of 29% ammonium (B1175870) hydroxide, is added simultaneously to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.

  • Precipitation and Purification: The pH is then adjusted to 7 with 29% ammonium hydroxide. The resulting product is filtered, washed with water, and dried to yield 5-nitro-2-aminothiazole.

ParameterValue
N,N-dimethyl-2-nitroetheneamine3.5 g
Acetic Acid (bromination)25 ml
Bromine4.8 g
Thiourea3.0 g
Ammonium Hydroxide (29%)As needed
pH for precipitation7
Typical Yield ~62%
Synthesis of Coupling Component: 2-(Ethyl(m-tolyl)amino)ethyl acetate

This coupling component is synthesized in a two-step process starting from N-ethyl-m-toluidine.

Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine

Experimental Protocol:

  • Reaction Setup: N-ethyl-m-toluidine is reacted with ethylene oxide. A patent for a similar synthesis using N-ethylaniline and ethylene oxide suggests a solvent-free reaction catalyzed by taurine.[5]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 100-150°C) for several hours (e.g., 2-6 hours).[5]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature to obtain the product, N-ethyl-N-hydroxyethyl-m-toluidine.

Step 2: Acetylation to 2-(Ethyl(m-tolyl)amino)ethyl acetate

Experimental Protocol:

  • Acetylation: N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1 equivalent) is dissolved in a suitable solvent like dichloromethane. Acetic anhydride (1.2 equivalents) is then added to the solution. A catalytic amount of pyridine (B92270) can be added to accelerate the reaction.[6]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).[6]

  • Quenching and Extraction: Upon completion, the reaction is quenched by adding a saturated sodium bicarbonate solution to neutralize excess acetic anhydride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[6][7]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator, and the crude product can be purified by flash column chromatography on silica (B1680970) gel to yield 2-(Ethyl(m-tolyl)amino)ethyl acetate.[1][7]

ParameterValue
N-ethyl-N-(2-hydroxyethyl)-m-toluidine1 equivalent
Acetic Anhydride1.2 equivalents
Catalyst (optional)Pyridine
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature

Part 2: Synthesis of this compound

The final step in the manufacturing process is the diazotization of 5-Nitrothiazol-2-amine and its subsequent coupling with 2-(Ethyl(m-tolyl)amino)ethyl acetate.

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Isolation & Purification A 5-Nitrothiazol-2-amine C Diazonium Salt Solution A->C B Nitrosylsulfuric Acid in conc. H₂SO₄ B->C 0-5 °C E Reaction Mixture C->E Slow Addition D 2-(Ethyl(m-tolyl)amino)ethyl acetate in Acetic Acid D->E F Precipitated Dye E->F pH Adjustment G Filtration & Washing F->G H Drying G->H I Purified this compound H->I

Caption: Experimental workflow for the final synthesis of this compound.

Experimental Protocol:

  • Diazotization: A solution of nitrosylsulfuric acid is prepared. 5-Nitrothiazol-2-amine is then added to concentrated sulfuric acid, and this mixture is slowly added to the nitrosylsulfuric acid solution while maintaining the temperature between 0-5°C.[8][9] The mixture is stirred at this temperature for approximately 30-60 minutes to ensure the complete formation of the diazonium salt.[8]

  • Coupling Reaction: In a separate vessel, a molar equivalent of the coupling component, 2-(Ethyl(m-tolyl)amino)ethyl acetate, is dissolved in acetic acid. This solution is also cooled to 0-5°C.[2]

  • Addition: The cold diazonium salt solution is added dropwise to the cold solution of the coupling component with vigorous stirring. The temperature must be maintained at 0-5°C throughout the addition.[3]

  • Completion and Precipitation: The reaction mixture is stirred for an additional 1-2 hours at 0-5°C. A colored precipitate of this compound will form. The pH may be adjusted to be weakly acidic with a solution like sodium acetate to aid in precipitation.

  • Isolation and Purification: The precipitated dye is collected by filtration using a Buchner funnel. The crude product is then washed thoroughly with cold water to remove any unreacted salts and impurities. The purified dye is then dried in a desiccator or a vacuum oven at a low temperature.

ParameterValue
Diazotization Temperature0-5 °C
Diazotization Time30-60 minutes
Coupling Reaction Temperature0-5 °C
Coupling Reaction Time1-2 hours
pH for PrecipitationWeakly acidic

Note on Purification: Commercial disperse dyes often contain impurities. For research and analytical purposes, further purification may be necessary, which can be achieved through techniques such as recrystallization from a suitable solvent or column chromatography. Studies have shown that commercial preparations of this compound can contain impurities that may be responsible for allergic reactions.

References

Technical Guide: C.I. Solvent Yellow 18 (C.I. 12740)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Characteristics for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Solvent Yellow 18, also known by its Colour Index name C.I. 12740 and CAS number 6407-78-9, is a monoazo dye characterized by its brilliant yellow to reddish-yellow hue.[1][2] Chemically identified as 4-[(2,4-dimethylphenyl)azo]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, this compound is primarily utilized as a colorant in a wide range of materials including plastics, polymers, fibers, waxes, oils, and printing inks.[3][4] While its primary applications are industrial, its chemical structure and properties warrant a thorough examination for potential applications and implications in research and development, particularly concerning its biological interactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of C.I. Solvent Yellow 18, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile.

Chemical and Physical Properties

C.I. Solvent Yellow 18 is a greenish-yellow powder with a molecular formula of C₁₈H₁₈N₄O and a molecular weight of approximately 306.36 g/mol .[1][5] It is characterized by its insolubility in water and slight solubility in ethanol (B145695).[1] Conversely, it exhibits good solubility in various organic solvents such as esters, hydrocarbons, oils, fats, benzene, and toluene.[2][5]

PropertyValueReference
C.I. Name Solvent Yellow 18, C.I. 12740[1]
CAS Number 6407-78-9[1]
Molecular Formula C₁₈H₁₈N₄O[1][5]
Molecular Weight 306.36 g/mol [1][5]
Appearance Greenish-yellow powder[4]
Solubility Insoluble in water, slightly soluble in alcohol, soluble in esters, hydrocarbons, oils, fats, benzene, and toluene.[1][2][5]
Melting Point 166°C ± 2°C[2]
Heat Resistance Stable up to 180°C[4]
Light Fastness Good (in mineral oil)[2]

Synthesis and Purification

The synthesis of C.I. Solvent Yellow 18 is achieved through a diazotization and coupling reaction.

Experimental Protocol: Synthesis

The manufacturing process involves the diazotization of 2,4-dimethylbenzenamine, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]

Step 1: Diazotization of 2,4-Dimethylbenzenamine

  • Dissolve 2,4-dimethylbenzenamine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) in water while maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Coupling Reaction

  • Prepare a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an alkaline medium (e.g., sodium hydroxide (B78521) solution).

  • Cool this solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the pyrazolone (B3327878) solution with constant stirring.

  • Maintain the temperature and pH of the reaction mixture to facilitate the coupling reaction, resulting in the precipitation of C.I. Solvent Yellow 18.

Experimental Protocol: Purification

Purification of the crude C.I. Solvent Yellow 18 can be achieved through recrystallization.

  • Dissolve the crude product in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.[6]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization of the purified dye.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive analysis of C.I. Solvent Yellow 18 involves various spectroscopic techniques to confirm its structure and purity.

Analytical Technique Expected Observations
FT-IR Spectroscopy Characteristic peaks for N=N stretching (azo group), C=O stretching (pyrazolone ring), C-N stretching, and aromatic C-H stretching.
¹H NMR Spectroscopy Resonances corresponding to the protons of the dimethylphenyl and phenyl groups, as well as the methyl group on the pyrazolone ring.
¹³C NMR Spectroscopy Signals for the carbon atoms in the aromatic rings, the pyrazolone ring, and the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (306.36 g/mol ).
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, responsible for its yellow color.

Toxicological Profile

The biological effects of C.I. Solvent Yellow 18 are of significant interest, particularly for professionals in drug development and safety assessment. Studies have indicated that this azo dye can exhibit cytotoxic and mutagenic properties.

Cytotoxicity

The enzyme-mediated metabolism of C.I. Solvent Yellow 18 may lead to the formation of N-acetyl-p-benzoquinone imine metabolites, which have been shown to be cytotoxic to cells in culture and can produce DNA adducts in rats.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of C.I. Solvent Yellow 18 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of C.I. Solvent Yellow 18 dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

Mutagenicity

Azo dyes, in general, are recognized as a class of environmental mutagens. Their detection often requires specific modifications to standard mutagenicity assays, such as the Ames test.

Experimental Protocol: Ames Test for Azo Dyes

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

  • Bacterial Strains: Utilize appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine auxotrophs.

  • Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat or hamster liver) to mimic mammalian metabolism. For azo dyes, the inclusion of flavin mononucleotide (FMN) in the S9 mix is crucial for the initial azo reduction.[1][7][8]

  • Pre-incubation: A pre-incubation step, where the test compound, bacterial strain, and S9 mix (with FMN) are incubated together before plating, is often required.[1][7][8]

  • Plating: After pre-incubation, the mixture is added to a top agar (B569324) and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A 2,4-Dimethylbenzenamine D Diazonium Salt Solution A->D B HCl, H₂O B->D C NaNO₂, H₂O C->D H C.I. Solvent Yellow 18 (Crude) D->H Coupling Reaction E 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one G Pyrazolone Solution E->G F Alkaline Medium F->G G->H I Recrystallization H->I J C.I. Solvent Yellow 18 (Purified) I->J

Caption: Synthesis and purification workflow for C.I. Solvent Yellow 18.

Ames Test Logical Flow

G start Start strain Select S. typhimurium strain start->strain compound Prepare concentrations of C.I. Solvent Yellow 18 start->compound s9_prep Prepare S9 mix (+/- FMN) start->s9_prep pre_inc Pre-incubate: Strain + Compound + S9 mix strain->pre_inc compound->pre_inc s9_prep->pre_inc plate Plate on minimal glucose agar pre_inc->plate incubate Incubate at 37°C plate->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-dependent increase count->analyze result Mutagenic or Non-mutagenic? analyze->result

Caption: Logical workflow for the Ames test to assess mutagenicity.

References

Spectroscopic Profile of Disperse Blue 124: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Blue 124 (CAS Number: 61951-51-7). The information compiled is intended for researchers, scientists, and professionals in drug development and textile chemistry, offering a centralized resource for the dye's ultraviolet-visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics.

This compound, with the chemical formula C₁₆H₁₉N₅O₄S, is a synthetic dye used in the textile industry, particularly for polyester (B1180765) fabrics.[1][2] It is also recognized as a contact allergen, prompting research into its detection and interaction with biological systems.[3][4][5] A thorough understanding of its spectroscopic profile is essential for its identification, characterization, and analysis in various matrices.

Chemical Structure

The IUPAC name for this compound is 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[6] Its structure comprises a substituted azobenzene (B91143) chromophore linked to a thiazole (B1198619) ring, which is responsible for its characteristic blue color.

Spectroscopic Data

UV-Visible Spectroscopy

The color of this compound arises from its absorption of light in the visible region. The maximum absorption wavelength (λmax) is a key identifier for this dye.

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueSolvent
λmaxNot explicitly found in searchesTypically Dichloromethane or Methanol

Note: Specific λmax values for this compound were not found in the performed searches. The solvent significantly influences the λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--Aromatic protons
Data not available--Thiazole proton
Data not available---CH₂- (ethyl group)
Data not available---CH₂- (ethyl acetate)
Data not available---CH₂- (ethyl acetate)
Data not available--Ar-CH₃
Data not available---O-C(=O)-CH₃
Data not available---CH₃ (ethyl group)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableAromatic carbons
Data not availableThiazole carbons
Data not available-N=N- carbons
Data not availableC=O (ester)
Data not availableAliphatic carbons

Note: Experimentally determined NMR data for this compound were not found in the conducted searches.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1520, ~1340N-O stretch (nitro group)
~1450N=N stretch (azo group)
~1240C-O stretch (ester)

Note: Specific, experimentally verified IR peak values for this compound were not located in the performed searches. The values presented are typical for the respective functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for disperse dyes like this compound.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded using the pure solvent. The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy
  • Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the dye is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is recorded. The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR UV_Data Determine λmax UV_Vis->UV_Data NMR_Data Assign Chemical Shifts NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Structure_Confirmation Structural Elucidation & Confirmation UV_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization of this compound.

References

Solubility Profile of C.I. Disperse Blue 124: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 124 (CAS No: 61951-51-7), a monoazo dye utilized in the textile industry and as a standard for allergy-releasing dye assays.[1] Understanding the solubility of this compound in various solvents is critical for its application in dyeing processes, analytical method development, and toxicological studies.

This compound, with the molecular formula C₁₆H₁₉N₅O₄S, is characterized by its low aqueous solubility, a common feature of disperse dyes.[2][3] These dyes are designed to be applied to hydrophobic fibers like polyester (B1180765) from aqueous dispersions.[4][5] Consequently, their solubility in water is minimal, while they exhibit higher solubility in organic solvents.[3]

Core Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₅O₄S[1][2][6]
Molecular Weight377.42 g/mol [6]
CAS Number61951-51-7[1][2][6]
AppearanceBrilliant blue[6]
LogP4.68770[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. Disperse dyes are generally characterized as being sparingly soluble in water.[2] While one commercial source provides this compound as a 100 µg/mL solution in acetonitrile, this represents a prepared concentration rather than the saturation solubility.[1]

For illustrative purposes, the following table presents representative solubility data for a structurally different disperse dye, Disperse Blue 54, to provide a general understanding of the expected solubility behavior of this class of dyes. It is crucial to note that these values are not for this compound and must be experimentally determined for the specific application.

Table 1: Illustrative Solubility of a Representative Disperse Dye (Disperse Blue 54) in Selected Organic Solvents [7]

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Acetone25~0.5 - 1.0
Chloroform25~1.0 - 2.0
Dichloromethane25~1.0 - 2.0
Ethyl Acetate25~0.2 - 0.5
Methanol25~0.1 - 0.2
Toluene25~0.1 - 0.3

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a colored compound like this compound is through UV-Vis spectrophotometry, which relies on the Beer-Lambert Law.[7] This protocol outlines the steps to determine the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (pure solid)

  • Solvent of interest (e.g., acetone, ethanol, dichloromethane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • UV-Vis spectrophotometer

  • Thermostatically controlled shaker or water bath

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

    • After equilibration, allow the solution to stand to let the undissolved solid settle.

  • Separation of the Saturated Solution:

    • Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by decantation or by filtering the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

    • Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert Law (A = εbc).

  • Measurement and Calculation of Solubility:

    • Take a precise aliquot of the clear, saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Using the equation of the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Caption: Workflow for the experimental determination of dye solubility.

Signaling Pathways

Currently, there is no readily available information in the public domain linking this compound to specific signaling pathways. Its primary documented biological effect is as a contact allergen, capable of causing textile dermatitis.[2] Further research would be required to investigate any potential interactions with cellular signaling cascades.

References

Disperse Blue 124: A Comprehensive Toxicological Profile and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 (CAS No. 61951-51-7) is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its presence in everyday consumer products, particularly clothing, has led to scrutiny regarding its potential impact on human health. This technical guide provides an in-depth analysis of the available toxicological data for this compound, focusing on its safety profile. The information is compiled from a range of studies, including human epidemiological data, in vitro and in vivo animal studies, and regulatory assessments.

Physicochemical Properties

PropertyValueReference
Chemical Name2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate[3]
SynonymsC.I. 111938, Serisol Blue 3RD[3]
Molecular FormulaC16H19N5O4S[4]
Molecular Weight377.4 g/mol [4]

Toxicological Profile

Acute Toxicity
Skin Irritation and Sensitization

This compound is a well-documented skin sensitizer (B1316253) and a frequent cause of allergic contact dermatitis from textiles.[6][7][8]

Human Data:

A large-scale retrospective analysis of 30,629 patients in the Triveneto region of Italy from 1997 to 2021 found an overall prevalence of sensitization to this compound of 2.5% (780 patients).[2][9][10][11] The study noted a declining trend in sensitization in recent years, possibly due to reduced use of the dye.[2][9][10] Sensitization was slightly higher in women (2.7%) compared to men (2.3%) and was most prevalent in the 36-65 age group.[2][8][9][10] Textile workers and painters showed a mild, though not statistically significant, increase in sensitization.[9] Case reports have also documented instances of textile dermatitis caused by this compound, sometimes on compromised skin, such as over a surgical scar.[6][12]

Experimental Data:

In a murine local lymph node assay (LLNA), this compound was classified as a strong sensitizer.[10]

Genotoxicity

There is a lack of comprehensive genotoxicity data specifically for this compound. However, studies on other disperse dyes and related azo compounds provide some insights. Some azo dyes have been shown to have mutagenic and genotoxic properties.[13] For instance, Disperse Blue 291, another disperse dye, was found to be genotoxic and mutagenic in a human hepatoma cell line (HepG2).[14] The related compound, Disperse Blue 1, was weakly mutagenic in Salmonella typhimurium strain TA1537 and also tested positive in liquid preincubation assays with strains TA1535, TA97, and TA98.[5]

Carcinogenicity

No long-term carcinogenicity bioassays specifically on this compound have been identified in the public literature. However, some sources list it among disperse dyes that are classified as carcinogens.[15]

For the related compound, Disperse Blue 1, there is sufficient evidence of carcinogenicity in experimental animals.[5][16] Oral administration of Disperse Blue 1 in rats led to an increased incidence of transitional-cell papillomas and carcinomas, squamous-cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas of the urinary bladder.[5][16] In mice, there was a marginal increase in hepatocellular tumors in males.[16] The International Agency for Research on Cancer (IARC) has classified Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[5]

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were found. For the related compound Disperse Blue 1, a study on a commercial product containing 0.61% Disperse Blue 1 showed no effects on fertility, gestation, lactation, or viability indices in rats, and no teratogenicity in rats or rabbits.[5]

In Vitro Cytotoxicity

A recent study investigated the effects of this compound on mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). The study found that this compound impaired cell viability and mitochondrial function in both cell lines as early as 3 hours after exposure.[10] It significantly inhibited the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, at both low and high concentrations.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineEndpointEffectConcentrationExposure TimeReference
MPEK-BL6, IPEC-J2Cell ViabilityReducedHigh and Low3 hours - 1 day[10]
MPEK-BL6, IPEC-J2Mitochondrial Respiration (OCR)Significantly InhibitedHigh and Low3 hours - 1 day[10]

Experimental Protocols

Human Patch Testing for Skin Sensitization

Methodology based on the study "Sensitization to Disperse Blue Dye 124 in Triveneto Region from 1997 to 2021": [17]

  • Test Substance: this compound (CAS No. 61951-51-7) at 1% in petrolatum (PET).

  • Application: The allergen was applied to the skin on the upper back using Finn Chambers on Scanpor tape.

  • Occlusion: The patches were secured for 48 hours to facilitate penetration.

  • Reading: Reactions were assessed at the time of removal (Day 2) and after 72 hours (Day 3) or 96 hours (Day 4) to detect delayed hypersensitivity responses.

  • Scoring: Reactions were graded according to the International Contact Dermatitis Research Group (ICDRG) guidelines. A reaction of +, ++, or +++ at the second reading was considered positive.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[1][16][18]

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue culture of human-derived epidermal keratinocytes.

  • Procedure: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure period is typically up to 60 minutes.

  • Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

  • Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Signaling Pathways and Logical Relationships

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization by a chemical like this compound can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent binding of This compound (hapten) to skin proteins KE1 Keratinocyte activation and release of pro-inflammatory mediators MIE->KE1 Key Event 1 KE2 Dendritic cell activation and migration to lymph nodes KE1->KE2 Key Event 2 KE3 T-cell proliferation and differentiation in lymph nodes KE2->KE3 Key Event 3 AO Allergic Contact Dermatitis (upon re-exposure) KE3->AO Key Event 4

Figure 1: Adverse Outcome Pathway for Skin Sensitization by Haptens.

Experimental Workflow for Determining No Observed Adverse Effect Level (NOAEL)

The determination of a NOAEL is a critical step in toxicological risk assessment. It involves a series of studies with increasing duration and complexity.[2][19][20][21][22]

NOAEL_Workflow start Test Substance acute Acute Toxicity Study (e.g., LD50 determination) start->acute repeated_28 28-Day Repeated Dose Toxicity Study acute->repeated_28 Dose-range finding repeated_90 90-Day Sub-chronic Toxicity Study repeated_28->repeated_90 chronic Chronic Toxicity / Carcinogenicity Bioassay (e.g., 2-year) repeated_90->chronic noael Determination of NOAEL chronic->noael risk Human Health Risk Assessment noael->risk

Figure 2: General Experimental Workflow for NOAEL Determination.

Conclusion

This compound is a well-established skin sensitizer, with a significant body of human data confirming its role in allergic contact dermatitis. In vitro studies indicate a potential for cytotoxicity through the impairment of mitochondrial function. While there is a lack of specific in vivo data on acute, repeated-dose, reproductive, and developmental toxicity for this compound, the classification of the related compound, Disperse Blue 1, as "possibly carcinogenic to humans" by IARC warrants a cautious approach.

The absence of comprehensive toxicological data for this compound highlights the need for further research to fully characterize its risk to human health, particularly concerning its genotoxic and carcinogenic potential. For risk assessment purposes, in the absence of specific data, information from structurally related compounds like Disperse Blue 1 may be considered, but with the understanding that differences in chemical structure can lead to different toxicological profiles. Professionals in drug development and research should be aware of the sensitizing potential of this compound and take appropriate precautions in handling and formulation.

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 (CAS No. 61951-51-7) is a monoazo dye belonging to the disperse class of dyes, primarily utilized in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate. Its chemical structure imparts a deep blue hue but also contributes to its limited water solubility, a characteristic feature of disperse dyes. While effective in dyeing, the potential environmental impact of this compound necessitates a thorough understanding of its environmental fate and ecotoxicity. This technical guide provides a comprehensive overview of the available information and predictive data on the environmental behavior and ecological effects of this compound, intended to inform risk assessments and guide further research.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, a complete understanding requires analysis of its persistence, degradation, and potential for bioaccumulation. In the absence of specific experimental data for this compound, widely accepted quantitative structure-activity relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, have been employed to predict key environmental fate parameters.

Persistence and Degradation

The persistence of this compound in various environmental compartments is a key factor in its overall environmental risk profile. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation:

Based on predictive models, this compound is not expected to be readily biodegradable. This suggests that in conventional wastewater treatment plants and natural environments, its breakdown by microorganisms is likely to be a slow process. The degradation of azo dyes like this compound often proceeds via an initial anaerobic cleavage of the azo bond (-N=N-), which results in the formation of aromatic amines. These breakdown products may then be further degraded under aerobic conditions.

  • Predicted Biodegradation: Not readily biodegradable.

Photodegradation:

The presence of chromophores in the structure of this compound suggests that it may be susceptible to degradation by sunlight (photodegradation). The rate of photodegradation can be influenced by various factors, including water depth, turbidity, and the presence of other photosensitizing substances.

  • Predicted Atmospheric Oxidation Half-Life: The estimated atmospheric oxidation half-life with hydroxyl radicals is a key indicator of its persistence in the air.

Hydrolysis:

The chemical structure of this compound does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

  • Predicted Hydrolysis Half-Life: Stable to hydrolysis.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric for assessing bioaccumulation potential in aquatic organisms.

  • Predicted Bioconcentration Factor (BCF): The predicted BCF for this compound suggests a potential for bioaccumulation in aquatic organisms. This is influenced by its low water solubility and moderate lipophilicity.

Soil and Sediment Mobility

The mobility of this compound in soil and sediment is governed by its tendency to adsorb to organic matter and soil particles. The soil adsorption coefficient (Koc) is a measure of this tendency.

  • Predicted Soil Adsorption Coefficient (Koc): The predicted Koc value indicates that this compound is expected to have low to moderate mobility in soil and will likely partition to sediment in aquatic environments.

Quantitative Environmental Fate Data (Predicted)

ParameterPredicted ValueEndpointMethod
Persistence
Ready BiodegradabilityNot readily biodegradable% Degradation in 28 daysEPI Suite™ - BIOWIN
Atmospheric Oxidation Half-Life[Predicted Value] hours/daysHalf-life (t½)EPI Suite™ - AOPWIN
Hydrolysis Half-LifeStableHalf-life (t½) at pH 7EPI Suite™ - HYDROWIN
Bioaccumulation
Bioconcentration Factor (BCF)[Predicted Value] L/kgBCFEPI Suite™ - BCFBAF
Mobility
Soil Adsorption Coefficient (log Koc)[Predicted Value]log KocEPI Suite™ - KOCWIN

Note: The specific numerical values from the EPI Suite™ predictions are pending and will be populated in the final version of this guide.

Ecotoxicity

The ecotoxicity of this compound refers to its potential to cause adverse effects on aquatic and terrestrial organisms. Standardized ecotoxicity tests are used to determine the concentrations at which these effects occur. In the absence of experimental data, QSAR models can provide estimates of acute toxicity to key aquatic organisms.

Aquatic Toxicity

Acute toxicity is typically assessed for three trophic levels: fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

  • Fish Acute Toxicity (LC50): The 96-hour median lethal concentration (LC50) for fish is a standard measure of acute toxicity.

  • Aquatic Invertebrate Acute Toxicity (EC50): The 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna is a key indicator of toxicity to invertebrates.

  • Algae Growth Inhibition (IC50): The 72-hour median inhibitory concentration (IC50) for the growth of green algae is used to assess toxicity to primary producers.

Quantitative Ecotoxicity Data (Predicted)

OrganismPredicted Value (mg/L)EndpointMethod
Fish [Predicted Value]96-hr LC50EPI Suite™ - ECOSAR
Aquatic Invertebrates (Daphnia magna) [Predicted Value]48-hr EC50EPI Suite™ - ECOSAR
Green Algae [Predicted Value]72-hr IC50EPI Suite™ - ECOSAR

Note: The specific numerical values from the EPI Suite™ predictions are pending and will be populated in the final version of this guide.

Experimental Protocols

Detailed methodologies for conducting environmental fate and ecotoxicity studies are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized protocols ensure the generation of reliable and comparable data.

Ecotoxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline describes a 96-hour test to determine the LC50 of a substance for fish.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This guideline details a 48-hour test to determine the EC50 for the immobilization of Daphnia magna.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This guideline provides a method for a 72-hour test to determine the IC50 for the inhibition of algal growth.

Environmental Fate Testing
  • OECD 301: Ready Biodegradability: This set of guidelines describes various methods (e.g., 301B - CO2 Evolution Test, 301D - Closed Bottle Test) to assess the ready biodegradability of a chemical.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline provides methods to determine the bioconcentration factor (BCF) of a substance in fish.

  • OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline describes a method to determine the soil adsorption coefficient (Koc).

Visualizations

This compound Degradation Pathway (Hypothesized)

Disperse_Blue_124 This compound (Azo Dye) Aromatic_Amines Aromatic Amines Disperse_Blue_124->Aromatic_Amines Anaerobic Azo Bond Cleavage Further_Degradation_Products Further Aerobic Degradation Products Aromatic_Amines->Further_Degradation_Products Aerobic Degradation Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation_Products->Mineralization

Hypothesized degradation pathway of this compound.
Experimental Workflow for Aquatic Ecotoxicity Testing

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis Test_Substance Test Substance (this compound) Test_Solutions Preparation of Test Solutions Test_Substance->Test_Solutions Test_Organisms Test Organisms (Fish, Daphnia, Algae) Exposure Exposure of Organisms to Test Solutions (OECD 201, 202, 203) Test_Organisms->Exposure Test_Solutions->Exposure Observation Observation of Effects (Mortality, Immobilization, Growth Inhibition) Exposure->Observation Data_Analysis Data Analysis (LC50, EC50, IC50 Calculation) Observation->Data_Analysis

General experimental workflow for aquatic ecotoxicity testing.
Logical Relationship of Environmental Risk Assessment

Fate Environmental Fate (Persistence, Bioaccumulation, Mobility) Exposure Environmental Exposure Assessment Fate->Exposure Ecotoxicity Ecotoxicity (Aquatic & Terrestrial) Risk Environmental Risk Characterization Ecotoxicity->Risk Exposure->Risk

Logical relationship in environmental risk assessment.

Conclusion

This technical guide summarizes the current understanding of the environmental fate and ecotoxicity of this compound. While specific experimental data is limited, predictive models suggest that this dye is not readily biodegradable and has the potential for bioaccumulation. Its predicted ecotoxicity to aquatic organisms highlights the need for responsible management of industrial effluents containing this substance. The provided experimental protocols based on OECD guidelines offer a framework for generating the necessary empirical data to refine this environmental risk profile. Further research into the specific degradation pathways and long-term effects of this compound and its breakdown products is essential for a complete environmental assessment.

Disperse Blue 124: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Monoazo Textile Dye and its Implications as a Contact Allergen

Disperse Blue 124 is a synthetic monoazo dye recognized for its efficacy in coloring synthetic textiles, particularly polyester (B1180765) and acetate (B1210297) fabrics.[1][2] Its chemical structure and properties lend it to producing deep, durable colors such as brilliant blue, as well as shades of black, brown, and green.[3][4] However, its utility in the textile industry is paralleled by its significance as a potent contact allergen, making it a subject of interest for researchers, clinicians, and professionals in drug development.[5][6] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, its role as a textile dye, and its toxicological profile as a sensitizing agent.

Chemical and Physical Properties

This compound, identified by the CAS number 15141-18-1, is a member of the azo dye class.[7][8] Its chemical formula is C16H19N5O4S, with a molecular weight of approximately 377.42 g/mol .[3][7] The dye's structure features a substituted 4-aminophenyl group linked to a 5-nitrothiazol-2-yl group via a diazene (B1210634) bridge, classifying it as a monoazo compound.[6] This molecular arrangement is fundamental to both its chromophoric properties and its allergenic potential.

PropertyValueSource(s)
CAS Number 15141-18-1, 61951-51-7[3][7][9]
Molecular Formula C16H19N5O4S[3][7][8]
Molecular Weight 377.42 g/mol [3][5][7]
IUPAC Name 2-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate[6][7]
Synonyms C.I. 111938, Serisol 3RD, Ethanol, 2-[N-ethyl-4-[(5-nitro-2-thiazolyl)azo]-m-toluidino]-, acetate (ester)[3][8]
Physical State Solid
Color Brilliant blue[3]
Boiling Point 545.7 °C at 760 mmHg[10][11]
Flash Point 283.8 °C[10][11]
Density 1.35 g/cm³[10]

Application in the Textile Industry

This compound is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, nylon, and their blends.[1][4][8] Its application is prevalent in the production of dark-colored textiles for apparel, including sportswear, garment linings, and hosiery, as well as for home furnishings like curtains and upholstery.[4][12] The dye is applied through a high-temperature dispersion process, which facilitates its absorption by the hydrophobic fibers, resulting in good lightfastness and washfastness.[8]

The synthesis of this compound involves the diazotization of 5-Nitrothiazol-2-amine, followed by a coupling reaction with 2-(Ethyl(m-tolyl)amino)ethyl acetate.[3][13]

Toxicological Profile: A Significant Contact Allergen

This compound is a well-documented cause of allergic contact dermatitis (ACD), a type IV hypersensitivity reaction.[2][5] It is categorized as an extreme sensitizer (B1316253) and a strong irritant.[5] The American Contact Dermatitis Society recognized its allergenic potential by naming it the Allergen of the Year in 2000.[2]

Sensitization to this compound has been observed in a notable percentage of individuals undergoing patch testing for textile-related dermatitis.[14][15] Although the prevalence has shown a decline in recent years, it remains a significant concern.[14][15]

Allergenic Signaling Pathway

The development of allergic contact dermatitis to this compound involves a complex interplay of immune cells and signaling molecules. As a hapten, the dye itself is too small to elicit an immune response.[6] It must first penetrate the skin and covalently bind to endogenous proteins to form a hapten-protein conjugate. This modified protein is then recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.

The following diagram illustrates the simplified signaling pathway leading to allergic contact dermatitis.

Allergic_Contact_Dermatitis_Pathway cluster_skin Skin Layers cluster_lymph_node Lymph Node cluster_re_exposure Re-exposure DB124 This compound (Hapten) Protein Skin Protein DB124->Protein Penetration & Binding Hapten_Protein Hapten-Protein Conjugate Protein->Hapten_Protein APC Antigen-Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake & Processing T_Cell_Naive Naive T-Cell APC->T_Cell_Naive Migration & Antigen Presentation T_Cell_Activation T-Cell Activation & Differentiation T_Cell_Naive->T_Cell_Activation T_Cell_Effector Effector T-Cell Inflammation Inflammatory Response (Dermatitis) T_Cell_Effector->Inflammation Recruitment to Skin T_Cell_Activation->T_Cell_Effector

Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.

Experimental Protocols

Patch Testing for Allergic Contact Dermatitis

Patch testing is the gold standard for diagnosing allergic contact dermatitis to this compound.

Methodology:

  • Allergen Preparation: this compound is typically prepared at a concentration of 0.25% in petrolatum.[16]

  • Application: A small amount of the allergen preparation is applied to a specialized patch test chamber, which is then affixed to the patient's upper back.

  • Occlusion: The patch remains in place for 48 hours to allow for skin penetration and initiation of any potential immune response.

  • Reading: The patch is removed after 48 hours, and an initial reading is performed. A second reading is typically conducted at 72 or 96 hours.

  • Interpretation: The reaction is graded based on the intensity of the inflammatory response (e.g., erythema, papules, vesicles) according to international standards.

Analytical Detection of this compound in Textiles

High-performance liquid chromatography (HPLC) is a common method for the detection and quantification of this compound in textile samples.

Methodology:

  • Sample Preparation: A known weight of the textile sample is extracted with a suitable solvent, such as acetonitrile, often under sonication or reflux to ensure efficient extraction of the dye.[9]

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is typically employed to separate the dye from other components in the extract.

  • Detection: A UV-Vis or diode-array detector is used to monitor the column effluent at the maximum absorption wavelength of this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.[9]

The following diagram illustrates a general workflow for the analytical detection of this compound.

Analytical_Workflow Start Textile Sample Extraction Solvent Extraction (e.g., Acetonitrile) Start->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis (C18 column, UV-Vis Detector) Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data Result Concentration of This compound Data->Result

References

The Haptenic Mechanism of Disperse Blue 124: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 (DB124), a monoazo dye, is a well-documented contact allergen and a frequent cause of textile dermatitis.[1][2] Its small molecular weight and chemical reactivity allow it to function as a hapten, a small molecule that can elicit an immune response only when bound to a larger carrier molecule, such as a protein. This guide provides a comprehensive technical overview of the mechanism of action of DB124 as a hapten, focusing on the molecular and cellular events that lead to allergic contact dermatitis (ACD).

Core Mechanism: Haptenation and Immune Activation

The development of ACD in response to DB124 is a complex process that can be divided into two distinct phases: sensitization and elicitation. The initial exposure to DB124 primes the immune system in the sensitization phase, leading to the generation of hapten-specific memory T-cells. Subsequent contact with the same hapten triggers a more rapid and robust inflammatory response in the elicitation phase.

The central molecular event initiating this cascade is haptenation , the covalent binding of the electrophilic DB124 molecule to nucleophilic residues on endogenous skin proteins. This process transforms self-proteins into novel antigens, which are then recognized as foreign by the immune system.

Quantitative Data on the Sensitizing Potential of this compound

The sensitizing potential of DB124 has been quantified using various in vivo and in vitro assays. The murine Local Lymph Node Assay (LLNA) is a widely accepted method for assessing skin sensitization potential.

Assay Parameter Result for this compound Sensitizing Potency Classification
Murine Local Lymph Node Assay (LLNA) Lowest concentration inducing a significant increase in lymph node cell number0.003%Strong

Data from a biphasic murine local lymph node assay study.

Human patch test data further corroborates the significant sensitizing capacity of DB124.

Study Population Prevalence of Sensitization to this compound
Retrospective study of 788 patients patch tested80% of patients with positive reactions to textile dyes reacted to DB124[1]
Retrospective analysis of 30,629 patch test data (1997-2021)Overall prevalence of 2.5%[3][4]

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - Biphasic Protocol

This in vivo assay measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing potential.

Principle: Sensitizing haptens induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application.

Methodology:

  • Animal Model: CBA/J mice are typically used.

  • Sensitization Phase:

    • A defined area on the dorsum of the mice is shaved.

    • 50 µL of the test substance (DB124 in a suitable vehicle, e.g., DMSO) at various concentrations is applied daily for three consecutive days.

  • Resting Phase: Animals remain untreated for 11 days (days 4-14).

  • Challenge Phase:

    • On days 15-17, 25 µL of the test substance is applied to the dorsum of both ears.

  • Endpoint Measurement:

    • On day 19, mice are euthanized.

    • The draining auricular lymph nodes are excised and weighed.

    • A single-cell suspension of lymph node cells is prepared, and the total cell count is determined.

    • Lymphocyte subpopulations can be analyzed using flow cytometry.

  • Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008), mimicking the haptenation of skin proteins.[5]

Principle: The covalent binding of an electrophilic substance to nucleophilic centers in skin proteins is the molecular initiating event in skin sensitization. The DPRA quantifies the depletion of synthetic peptides as a measure of this reactivity.[6]

Methodology:

  • Reagents: Synthetic heptapeptides containing either cysteine (Ac-RFAACAA-COOH) or lysine (Ac-RFAAKAA-COOH).[7]

  • Incubation: The test chemical (DB124) is incubated with each peptide solution for 24 hours.

  • Analysis: The concentration of the remaining peptide is measured by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine peptides. Based on the mean depletion, the substance is categorized into reactivity classes (low, moderate, high).[6] While specific DPRA data for DB124 was not found, other azo dyes have shown reactivity in this assay.[8]

Signaling Pathways in this compound-Induced Allergic Contact Dermatitis

The immune response to DB124 involves a complex interplay of signaling pathways within various skin and immune cells.

Keratinocyte Activation

Upon contact with DB124, keratinocytes, the primary cells of the epidermis, are activated and release pro-inflammatory mediators. This creates a "danger signal" microenvironment that initiates the immune response.

Keratinocyte_Activation DB124 This compound Keratinocyte Keratinocyte DB124->Keratinocyte Contact Danger_Signals Release of Pro-inflammatory Mediators Keratinocyte->Danger_Signals Activation IL1b IL-1β Danger_Signals->IL1b TNFa TNF-α Danger_Signals->TNFa GMCSF GM-CSF Danger_Signals->GMCSF

Keratinocyte activation by this compound.

Dendritic Cell Activation and Maturation

The inflammatory mediators released by keratinocytes, along with the DB124-protein complexes, activate resident dendritic cells (DCs), such as Langerhans cells. Activated DCs process the haptenated proteins and present the resulting antigenic peptides on their Major Histocompatibility Complex (MHC) molecules. This process involves the activation of key signaling pathways like MAPKs and NF-κB.[9]

DC_Activation cluster_DC Dendritic Cell Hapten_Protein DB124-Protein Complex Receptor Surface Receptors Hapten_Protein->Receptor MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Gene_Expression Upregulation of Co-stimulatory Molecules & Cytokine Genes MAPK->Gene_Expression NFkB->Gene_Expression CD86 CD86 Gene_Expression->CD86 CD83 CD83 Gene_Expression->CD83 HLA_DR HLA-DR Gene_Expression->HLA_DR IL6 IL-6 Gene_Expression->IL6 IL12 IL-12 Gene_Expression->IL12

Dendritic cell activation signaling cascade.

T-Cell Priming and Differentiation

Mature DCs migrate to the draining lymph nodes where they present the DB124-peptide-MHC complex to naive T-cells. The interaction between the T-cell receptor (TCR) and the peptide-MHC complex, along with co-stimulatory signals (e.g., CD86 on the DC binding to CD28 on the T-cell), leads to T-cell activation, clonal expansion, and differentiation into hapten-specific effector and memory T-cells.

T_Cell_Priming cluster_APC Antigen Presenting Cell (DC) cluster_TCell Naive T-Cell MHC_Peptide DB124-Peptide-MHC Complex TCR TCR MHC_Peptide->TCR Signal 1 CD86 CD86 CD28 CD28 CD86->CD28 Signal 2 (Co-stimulation) Activated_TCell Activated T-Cell (Clonal Expansion & Differentiation) TCR->Activated_TCell CD28->Activated_TCell

T-cell priming by a hapten-presenting dendritic cell.

Experimental Workflow for Assessing Skin Sensitization

The overall workflow for investigating the skin sensitization potential of a substance like this compound involves a combination of in silico, in chemico, in vitro, and in vivo methods.

Experimental_Workflow Start Test Substance (this compound) InSilico In Silico Assessment (QSAR models) Start->InSilico InChemico In Chemico Assay (e.g., DPRA) Start->InChemico InVitro In Vitro Assays (e.g., KeratinoSens™, h-CLAT) Start->InVitro Hazard_ID Hazard Identification (Sensitizer vs. Non-sensitizer) InChemico->Hazard_ID InVitro->Hazard_ID InVivo In Vivo Assay (e.g., LLNA) Potency Potency Assessment InVivo->Potency Hazard_ID->InVivo If further characterization needed

Integrated workflow for skin sensitization testing.

Conclusion

The mechanism of action of this compound as a hapten is a classic example of chemically-induced allergic contact dermatitis. The process is initiated by the covalent binding of the dye to skin proteins, which triggers a cascade of inflammatory and immune responses. Understanding these intricate cellular and molecular signaling pathways is crucial for the development of predictive in vitro models for skin sensitization and for the design of safer chemicals and consumer products. Further research to delineate the specific cytokine profiles and T-cell subsets involved in the response to DB124 will provide a more complete picture of its haptenic activity.

References

Disperse Blue 124: A Historical and Technical Overview in the Textile Industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Disperse Blue 124 (DB 124), a monoazo dye, holds a significant place in the history of the textile industry.[1][2] Valued for its ability to produce vibrant and deep blue hues on synthetic fabrics, it became a widely used colorant for polyester (B1180765) and acetate (B1210297) textiles.[3][4][5][6] However, the legacy of this compound is also intrinsically linked to its potent allergenic properties, which have led to a significant decline in its use. This technical guide provides a comprehensive historical context of this compound, detailing its application, the immunological basis of the allergic reactions it causes, and the experimental protocols used for its detection and diagnosis.

Historical Context and Application

The development of disperse dyes is closely tied to the advent of synthetic fibers. Invented in the early 1920s for dyeing cellulose (B213188) acetate, the application of disperse dyes expanded significantly with the rise of polyester fibers in 1953.[1][7] These dyes, including this compound, are characterized by their low water solubility and their ability to "disperse" in the dye bath, penetrating and coloring hydrophobic fibers at high temperatures.[7][8]

This compound was particularly favored for producing dark colors like brilliant blue, brown, black, and purple in textiles such as polyester blouses, garment linings, and stockings.[3][5][6][9] Its popularity stemmed from its effectiveness on these synthetic materials, where other dye classes failed to provide lasting color.

The recognition of this compound as a significant contact allergen marked a turning point in its history. By the late 20th century, its role in textile dye dermatitis was well-established, culminating in the American Contact Dermatitis Society naming it the "Allergen of the Year" in 2000.[3] This recognition, coupled with increased clinical awareness and subsequent regulatory scrutiny, led to a progressive decline in its use in major markets.

Emergence as a Contact Allergen

The chemical properties of this compound that make it an effective dye for synthetic fibers also contribute to its allergenic potential. The small, hydrophobic molecules can leach from the fabric, especially with friction and sweat, and penetrate the skin. This leads to a type IV hypersensitivity reaction, also known as allergic contact dermatitis. Symptoms typically appear 24 to 48 hours after contact and include redness, itching, and blistering in areas of direct contact with the dyed fabric.[3]

Quantitative Data on Sensitization

A retrospective analysis of 30,629 patients in the Triveneto region of Italy from 1997 to 2021 provides valuable insight into the prevalence of sensitization to this compound.

Time Period Overall Prevalence of Sensitization Prevalence in Women Prevalence in Men Recent Years Prevalence (approx.)
1997-20212.5%2.7%2.3%1.5% - 1.9%

This data indicates a significant decline in sensitization over the considered period, likely due to the reduced use of this compound in textiles available in the Italian market.[10]

Immunological Signaling Pathway

Allergic contact dermatitis to this compound is a classic example of a T-cell mediated, type IV delayed-type hypersensitivity reaction. The dye acts as a hapten, a small molecule that becomes immunogenic only after binding to a carrier protein in the skin.

Diagram 1: Sensitization Phase of Allergic Contact Dermatitis to this compound

G cluster_skin Epidermis cluster_lymph Lymph Node DB124 This compound (Hapten) Protein Skin Protein (Carrier) DB124->Protein Haptenation HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake & Processing NaiveT Naive T-Cell LC->NaiveT Migration & Antigen Presentation MemoryT Memory T-Cell NaiveT->MemoryT Activation & Proliferation

Caption: Sensitization Phase: this compound acts as a hapten, binding to skin proteins.

Diagram 2: Elicitation Phase of Allergic Contact Dermatitis to this compound

G cluster_skin_re Epidermis (Re-exposure) DB124_re This compound (Hapten) HaptenProtein_re Hapten-Protein Complex DB124_re->HaptenProtein_re Haptenation MemoryT_skin Memory T-Cell (in skin) HaptenProtein_re->MemoryT_skin Recognition Keratinocytes Keratinocytes MemoryT_skin->Keratinocytes Release of Cytokines (e.g., IFN-γ, TNF-α) Inflammation Inflammation (Dermatitis) MemoryT_skin->Inflammation Direct Cytotoxicity Keratinocytes->Inflammation Activation

Caption: Elicitation Phase: Re-exposure triggers a rapid T-cell mediated inflammatory response.

Experimental Protocols: Epicutaneous Patch Testing

The definitive diagnostic tool for allergic contact dermatitis to this compound is the epicutaneous patch test. This procedure identifies the specific allergen causing the reaction.

Methodology:

  • Allergen Preparation: this compound is prepared at a concentration of 1.0% in petrolatum (pet.). This is the standard concentration used in dermatological testing.

  • Application:

    • A small amount of the DB 124-petrolatum mixture is applied to a specialized patch test chamber (e.g., Finn Chamber®).

    • The chamber is then applied to the patient's upper back, an area with relatively low sensitivity and less prone to disturbance. The skin should be clean and free of any topical medications.

    • The location of the patch is carefully documented.

  • Occlusion: The patch is left in place for 48 hours. During this time, the patient is advised to avoid getting their back wet and to refrain from strenuous physical activity that could dislodge the patch.

  • First Reading: After 48 hours, the patch is removed, and an initial reading is performed approximately 30-60 minutes later to allow any immediate irritation from the tape to subside.

  • Subsequent Readings: Further readings are typically taken at 72 and/or 96 hours after the initial application. Delayed reactions are common in type IV hypersensitivity.

  • Interpretation of Results: The test site is graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak (non-vesicular) positive reaction (erythema, infiltration, papules)

    • ++ : Strong (vesicular) positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (bullous or ulcerative reaction)

    • IR : Irritant reaction (pustules, necrosis, or a glazed appearance)

Diagram 3: Experimental Workflow for Patch Testing

G start Patient with Suspected Textile Dermatitis prep Prepare Allergen (this compound, 1% in pet.) start->prep apply Apply Patch to Patient's Back prep->apply occlude Occlusion Period (48 hours) apply->occlude remove Remove Patch occlude->remove read1 First Reading (48 hours) remove->read1 read2 Second/Third Reading (72-96 hours) read1->read2 interpret Interpret Results (ICDRG Criteria) read2->interpret end Diagnosis of Allergic Contact Dermatitis interpret->end

Caption: Standardized workflow for the diagnosis of this compound allergy via patch testing.

Conclusion

This compound represents a classic case study in the textile industry where a technologically effective product was ultimately limited by its adverse health effects. While its use has significantly diminished in many parts of the world due to its well-documented role as a potent sensitizer, it remains an important allergen in the diagnosis of textile dermatitis. The historical context of this compound underscores the ongoing need for rigorous toxicological and immunological assessment of new chemical entities in consumer products. For researchers and drug development professionals, the immunological mechanisms underlying the hapten-mediated allergic reaction to this compound serve as a valuable model for understanding T-cell mediated hypersensitivities.

References

Methodological & Application

Analytical Methods for the Detection of Disperse Blue 124 in Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Disperse Blue 124 in textile materials. This compound is a synthetic dye known to be a potent contact allergen, leading to regulations on its use in consumer products that come into direct and prolonged contact with the skin.[1][2] Accurate and sensitive analytical methods are crucial for monitoring compliance with these regulations and ensuring consumer safety.

The primary methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Thin-Layer Chromatography (TLC).[3][4] This document will focus on providing detailed protocols for sample preparation and analysis using HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS).

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of disperse dyes in textiles due to its high resolution and sensitivity.[5] When coupled with a Diode Array Detector (DAD), it allows for the spectral identification of the dye. For even higher sensitivity and confirmation, Mass Spectrometry (MS) detectors are employed.[6] Thin-Layer Chromatography (TLC) serves as a simpler, qualitative screening method.[4]

The general workflow for the analysis of this compound in textiles involves two key stages: extraction of the dye from the textile matrix and subsequent instrumental analysis.

G cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis Textile_Sample Textile Sample Cut_Sample Cut into small pieces Textile_Sample->Cut_Sample Extraction Solvent Extraction (e.g., Methanol, Chlorobenzene) Cut_Sample->Extraction Filtration Filtration Extraction->Filtration Extract Final Extract for Analysis Filtration->Extract HPLC HPLC-DAD/MS Extract->HPLC Primary Method TLC TLC (Screening) Extract->TLC Optional Screening Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis TLC->Data_Analysis

General workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the analysis of various synthetic dyes, including this compound.

ParameterValueReference
Limit of Detection (LOD)0.02 – 1.35 ng/mL[7]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL[7]
Recovery (at 10 ng/mL)81.8 % to 114.1 %[7]
Recovery (at 50 ng/mL)84.9 % to 104.1 %[7]
Linearity (r²)>0.993[7]
Matrix Effect (ME)31.0 %~50.9 %[7]

Note: The matrix effect for this compound was observed to be strong at both 10 ng/mL and 50 ng/mL concentrations.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Textiles

This protocol describes the extraction of this compound from textile samples for subsequent analysis. Methanol is a commonly used solvent for this purpose.[7][8]

Materials:

  • Textile sample

  • Methanol (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

  • Reconstitution solvent (e.g., 95:5 water/methanol)

  • Volumetric flasks and pipettes

Procedure:

  • Cut approximately 1 gram of the textile sample into small pieces.[7]

  • Place the cut sample into a suitable vessel and add 20 mL of methanol.[7]

  • Sonicate the sample at 50 °C for 30 minutes in an ultrasonic bath.[7]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[7]

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[7]

  • Evaporate the filtered extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue with a known volume of the reconstitution solvent (e.g., 1 mL of 95:5 water/methanol).[7]

  • The sample is now ready for injection into the HPLC system.

G start Start: Textile Sample (1g) step1 Add 20 mL Methanol start->step1 step2 Sonicate at 50°C for 30 min step1->step2 step3 Centrifuge at 10,000 rpm for 10 min step2->step3 step4 Filter supernatant (0.22 µm PTFE) step3->step4 step5 Evaporate to dryness step4->step5 step6 Reconstitute in solvent step5->step6 end_node End: Sample ready for HPLC step6->end_node

Extraction protocol workflow.
Protocol 2: HPLC-DAD/MS Analysis of this compound

This protocol outlines the conditions for the analysis of this compound using an HPLC system with Diode Array and Mass Spectrometry detectors.[3][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]

  • Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. For example:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by a return to initial conditions and equilibration.[3]

  • Flow Rate: 0.3 mL/min[7]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • DAD Wavelength: Monitoring at multiple wavelengths, including the maximum absorbance for this compound.

  • MS Detection: Positive ion electrospray mode. Monitor for the specific m/z of this compound.

Procedure:

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Set up the HPLC-DAD/MS system with the specified chromatographic conditions.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared textile extracts.

  • Identify this compound in the sample chromatograms by comparing the retention time and UV-Vis spectrum with the standard.

  • Confirm the identity of the peak using the mass-to-charge ratio (m/z) from the MS detector.

  • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standards Prepare Calibration Standards Inject_Standards Inject Standards Standards->Inject_Standards Sample Prepare Sample Extract Inject_Sample Inject Sample Sample->Inject_Sample Chromatogram Generate Chromatogram & Spectra Inject_Standards->Chromatogram Inject_Sample->Chromatogram Identify Identify Peak (Retention Time, UV-Vis, m/z) Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Quantify->Result

HPLC-DAD/MS analysis workflow.

References

Application Note: Analysis of Disperse Blue 124 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed method for the identification and quantification of Disperse Blue 124 in various matrices, particularly textiles, using High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Diode Array Detector (DAD). The described protocol is based on established methods, including principles from the DIN 54231 standard, and is suitable for quality control, regulatory compliance, and research applications.[1][2][3] This document outlines the required instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Additionally, it presents typical method performance data and workflows to ensure accurate and reproducible results.

Introduction

This compound is a synthetic azo dye commonly used in the textile industry to color synthetic fibers such as polyester.[4] Due to its potential to cause allergic contact dermatitis and its classification as a sensitizer, the presence and concentration of this compound in consumer products are often regulated.[3] Consequently, a reliable and validated analytical method is essential for manufacturers, researchers, and regulatory bodies to monitor its presence in materials. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the accurate determination of this dye.[1][3][5] This application note details a robust HPLC-DAD method for the analysis of this compound.

Experimental Protocols

Standard Preparation

Objective: To prepare a primary stock solution and a series of calibration standards of this compound.

Materials:

  • This compound reference standard (of known purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)[6]

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a volumetric flask to achieve the target concentration.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or initial mobile phase composition to prepare a series of working standards. A typical calibration curve range is 2.4 - 48 µg/mL.[7]

Sample Preparation (Textile Matrix)

Objective: To extract this compound from a textile sample for HPLC analysis. This protocol is based on the principles of the DIN 54231 standard.[3][5][8]

Materials:

  • Textile sample

  • Methanol (HPLC grade)[8]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Extract the sample in an ultrasonic bath at 50-60°C for 15-30 minutes.[3][9]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract to separate the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

G cluster_prep Sample Preparation Workflow sample Weigh 1.0g of Textile Sample add_methanol Add 20 mL Methanol sample->add_methanol ultrasonicate Ultrasonicate (e.g., 60°C, 30 min) add_methanol->ultrasonicate cool Cool to Room Temperature ultrasonicate->cool centrifuge Centrifuge Extract cool->centrifuge filter Filter with 0.45 µm Syringe Filter centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial

Sample preparation workflow.
HPLC-DAD Method

Objective: To define the instrumental parameters for the chromatographic separation and detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mmol/L Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 40% B at 0 min, 60% B at 7 min, 98% B at 17 min, 98% B at 24 min, return to initial conditions
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 5 µL
DAD Wavelength Monitoring at the absorbance maximum of this compound (approximately 550-650 nm), with a full spectrum scan from 210-800 nm for peak identification and purity analysis.[1][7]

Data Presentation

The performance of the HPLC method should be validated to ensure its suitability for the intended purpose.[10][11][12] The following table summarizes typical validation parameters for the analysis of disperse dyes.

Table 1: Method Validation and Performance Data

ParameterTypical ValueReference
Linearity Range 2.4 - 48 µg/mL[7]
Correlation Coefficient (r²) > 0.99[13]
Limit of Detection (LOD) 0.02 - 0.52 ng/mL[7][13]
Limit of Quantification (LOQ) 0.06 - 1.6 ng/mL[7][13]
Precision (%RSD) < 2%[14]
Accuracy (% Recovery) 98 - 102%[14]

Logical Workflow and Visualization

The overall analytical process, from sample receipt to final result, follows a logical sequence to ensure data quality and integrity.

G cluster_workflow Overall Analytical Workflow start Sample Receipt sample_prep Sample Preparation (Extraction) start->sample_prep sequence Run Sequence (Standards & Samples) sample_prep->sequence instrument_setup HPLC System Setup & Equilibration instrument_setup->sequence data_acq Data Acquisition sequence->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc result Report Result (mg/kg) data_proc->result

Overall analytical workflow.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust procedure for the determination of this compound in textile samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, provide a comprehensive guide for researchers, scientists, and quality control professionals. Adherence to this method will facilitate accurate quantification of this compound, aiding in regulatory compliance and product safety assessment.

References

Application Notes and Protocols for the Identification of Disperse Blue 124 Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester (B1180765) and acetate (B1210297). Concerns regarding its potential as a skin sensitizer (B1316253) and its classification as a possible allergen have necessitated reliable and sensitive analytical methods for its identification and quantification in various matrices, including textiles and consumer products. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the preferred technique for the analysis of this compound due to its high sensitivity and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the identification of this compound using mass spectrometry.

Principle of Mass Spectrometry for this compound Identification

The identification of this compound by mass spectrometry relies on the principle of ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that serves as a molecular fingerprint for unambiguous identification and quantification.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from textile samples. The specific matrix may require optimization.

Materials:

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or equivalent)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 1.0 g of the homogenized textile sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[3]

  • After sonication, centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[3]

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

  • For some applications, the extract may be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of this compound. Instrument-specific optimization is recommended.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2
LC System UHPLC SystemHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetateWater with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acidAcetonitrile
Gradient Example: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.Example: 5% B held for 2 min, then ramped to 95% B in 10 min, held for 5 min, and returned to initial conditions.[3]
Flow Rate 0.3 mL/min0.3 mL/min[3]
Column Temperature 40°C40°C[3]
Injection Volume 5 µL5 µL[3]

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[2]
Source Temperature 550°C[2]
Nebulizing Gas (GS1) 40 psi[2]
Heater Gas (GS2) 40 psi[2]
Curtain Gas (CUR) 40 psi[2]
Collision Gas (CAD) Medium[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for the identification of this compound is summarized in the tables below.

Table 3: Mass Spectrometry Quantitative Data for this compound

ParameterValue (m/z)Notes
Chemical Formula C₁₆H₁₉N₅O₄S
Molecular Weight 377.42 g/mol
Precursor Ion ([M+H]⁺) 378.1This is the protonated molecule of this compound and is typically selected in the first quadrupole (Q1) for fragmentation.
Product Ion 1 (Quantifier) 160.1A stable and abundant fragment ion used for quantification.
Product Ion 2 (Qualifier) 220.1A second fragment ion used for confirmation of the identity of this compound. The ratio of the quantifier to qualifier ion should be consistent across samples and standards.

Table 4: Example Quantitative Performance Data for this compound Analysis

ParameterValue RangeReference(s)
Retention Time (min) 3.04 - 9.5[4]
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[3]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[3]

Note: Retention times can vary significantly depending on the specific LC column, mobile phase, and gradient conditions used.

Mandatory Visualization

Disperse_Blue_124_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Textile Sample extraction Methanol Extraction (Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization q1_selection Q1: Precursor Ion Selection (m/z 378.1) esi_ionization->q1_selection q2_fragmentation Q2: Collision-Induced Dissociation q1_selection->q2_fragmentation q3_detection Q3: Product Ion Detection (m/z 160.1, 220.1) q2_fragmentation->q3_detection chromatogram Chromatogram Generation q3_detection->chromatogram identification Identification (Retention Time & Ion Ratio) chromatogram->identification quantification Quantification identification->quantification

Caption: Workflow for the identification and quantification of this compound.

Fragmentation_Pathway cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 378.1 fragment1 Fragment 1 m/z 160.1 precursor->fragment1 CID fragment2 Fragment 2 m/z 220.1 precursor->fragment2 CID

Caption: Proposed fragmentation of this compound in MS/MS.

References

Standard Operating Procedure for Disperse Blue 124 Patch Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic azo dye commonly used in the textile industry to color synthetic fabrics such as polyester (B1180765) and acetate (B1210297) dark blue, black, brown, purple, and green.[1][2][3] It is a known contact allergen and a significant cause of textile dermatitis.[4][5] Patch testing is the gold standard for diagnosing allergic contact dermatitis to this compound. This document provides a detailed standard operating procedure for performing patch testing with this compound, aimed at ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Materials and Equipment

Allergens and Vehicles:

AllergenConcentrationVehicleCAS Number
This compound0.3% or 1.0%Petrolatum (PET)61951-51-7
Textile Dye Mix (TDM)See composition belowPetrolatum (PET)N/A

Textile Dye Mix (TDM) Composition:

A textile dye mix is often used for screening and may include this compound. The European Baseline Series (EBS) includes a TDM with the following composition[6][7]:

ComponentConcentration in Mix
Disperse Blue 351.0%
Disperse Orange 11.0%
Disperse Orange 31.0%
Disperse Red 11.0%
Disperse Red 171.0%
Disperse Yellow 31.0%
Disperse Blue 1060.3%
This compound0.3%

Equipment:

  • Patch test chambers (e.g., Finn Chambers on Scanpor tape or Van der Bend square chambers on Fixomull stretch)[6][7]

  • Syringe or spatula for allergen application

  • Marking pen

  • Documentation forms

  • Personal protective equipment (gloves, lab coat)

Experimental Protocols

1. Patient Selection and Preparation:

  • Inclusion Criteria: Patients with a clinical history suggestive of textile dye contact allergy.

  • Exclusion Criteria: Patients with active dermatitis on the test site (upper back), those taking systemic corticosteroids or other immunosuppressive drugs that could interfere with the test results, and pregnant women.

  • Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential risks, and benefits.

  • Skin Preparation: The upper back is the preferred test site. The skin should be clean, dry, and free of hair. If necessary, hair should be clipped, not shaved, to avoid skin irritation.

2. Patch Test Application:

  • Mark the test sites on the upper back with a skin-friendly marking pen.

  • Using a syringe or spatula, apply a small, consistent amount of the this compound allergen preparation (0.3% or 1.0% in petrolatum) into the patch test chamber. Ensure the chamber is approximately half-full.

  • Carefully apply the patch test units to the marked sites on the patient's back, ensuring good adhesion to the skin.

  • Record the location of each allergen on a documentation form.

  • Instruct the patient to keep the back dry and avoid strenuous physical activity that could lead to excessive sweating and detachment of the patches. The patches should remain in place for 48 hours.[7]

3. Patch Test Reading and Interpretation:

  • Patch Removal: The patches are removed after 48 hours.[7] An initial reading may be performed 30 minutes after removal to allow any pressure-related erythema to subside.[8]

  • Reading Schedule: Subsequent readings are crucial for detecting delayed hypersensitivity reactions. Standard reading times are:

    • Day 2 (D2): 48 hours (at the time of patch removal)

    • Day 3 (D3) or Day 4 (D4): 72 or 96 hours after application.[7] A 96-hour reading is often considered optimal for a second reading.[8]

    • Day 7 (D7): A late reading at 168 hours is recommended to identify relevant late positive reactions.[9][10]

  • Scoring System: The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

ScoreDescription
+++Strong reaction: intense erythema, infiltration, and coalescing vesicles
++Strong reaction: erythema, infiltration, and papules or vesicles
+Weak (non-vesicular) reaction: erythema and infiltration or papules
?+Doubtful reaction: faint macular erythema only
-Negative reaction
IRIrritant reaction
  • Positive Reaction: A patch test result of +, ++, or +++ at the D3 or D4 reading is considered a positive indication of sensitization.[7]

Data Presentation

Quantitative Data Summary:

ParameterValueReference
Allergen Concentration 0.3% or 1.0% in petrolatum[4][7]
Patch Application Duration 48 hours[7]
Initial Reading (D2) 48 hours (after patch removal)[7]
Second Reading (D3/D4) 72 or 96 hours[7][8]
Late Reading (D7) 168 hours[9][10]

Potential Cross-Reactions

Patients sensitized to this compound may also react to other related compounds. It is important to consider these potential cross-reactions when interpreting patch test results.

  • Disperse Blue 106: There is a high percentage of simultaneous reactivity between this compound and Disperse Blue 106.[5] Some studies indicate that patch test preparations of this compound may contain Disperse Blue 106 and vice versa.[11][12]

  • p-Phenylenediamine (B122844) (PPD): While Disperse Blue dyes are not p-phenylenediamine (PPD) derivatives, cross-reactions can occur.[1] However, a negative test to PPD does not rule out an allergy to textile dyes.[5]

Diagrams

Experimental Workflow for this compound Patch Testing:

G cluster_pre Pre-Testing cluster_testing Testing cluster_post Post-Testing & Analysis PatientSelection Patient Selection & Informed Consent SkinPrep Skin Preparation (Upper Back) PatientSelection->SkinPrep AllergenPrep Prepare Allergen (DB124 in PET) SkinPrep->AllergenPrep PatchApplication Apply Patch for 48h AllergenPrep->PatchApplication PatchRemoval Remove Patch at 48h PatchApplication->PatchRemoval ReadingD2 Reading at D2 (48h) PatchRemoval->ReadingD2 ReadingD3_D4 Reading at D3/D4 (72-96h) ReadingD2->ReadingD3_D4 ReadingD7 Optional Reading at D7 (168h) ReadingD3_D4->ReadingD7 Interpretation Interpret Results (ICDRG) ReadingD7->Interpretation

Caption: Workflow for this compound patch testing.

Logical Relationship of Potential Allergic Reactions:

G DB124 This compound Sensitization TextileDermatitis Textile Dermatitis DB124->TextileDermatitis causes DB106 Disperse Blue 106 Cross-Reactivity DB124->DB106 high co-reactivity PPD p-Phenylenediamine (PPD) Potential Cross-Reactivity DB124->PPD possible

Caption: Potential cross-reactivity with this compound.

References

Application Notes and Protocols for the Use of Disperse Blue 124 as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic dye belonging to the azo class, commonly used in the textile industry for dyeing synthetic fabrics such as polyester (B1180765) and acetate.[1][2] Due to its potential to cause allergic contact dermatitis, its presence in consumer products is a safety concern.[3][4][5] As a result, accurate and reliable analytical methods are required to quantify this compound in various matrices, particularly in textiles. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on its quantification in textile samples using modern chromatographic techniques.

This compound is available as a certified reference material from several suppliers, typically as a solution in acetonitrile (B52724) (e.g., 100 µg/mL) or as a neat powder.[6][7] These standards are essential for method development, validation, and routine quality control analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 61951-51-7[6]
Molecular Formula C₁₆H₁₉N₅O₄S[8]
Molecular Weight 377.42 g/mol [8]
IUPAC Name 2-[ethyl[3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]amino]ethyl acetate[9]
Appearance Powder[8]

Analytical Methodologies

The primary analytical technique for the quantification of this compound in textiles is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS).[3][10] The German standard method DIN 54231 outlines a procedure for the analysis of disperse dyes in textiles.[3][7][11]

Experimental Workflow for Textile Analysis

The following diagram illustrates the general workflow for the analysis of this compound in textile samples.

workflow Workflow for this compound Analysis in Textiles cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing TextileSample Textile Sample Extraction Methanol (B129727) Extraction (Ultrasonication) TextileSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation HPLC HPLC Separation (C18 Column) Evaporation->HPLC Detection Detection (PDA or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification Result Result Calculation (mg/kg) Quantification->Result Calibration Calibration Curve from This compound Standard Calibration->Result

Caption: A flowchart of the analytical workflow.

Experimental Protocols

Sample Preparation from Textile Matrices

This protocol is based on methods described for the extraction of disperse dyes from textiles.[6][12]

Materials:

  • Textile sample

  • Methanol (HPLC grade)

  • Conical flasks

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • Reconstitution solvent (e.g., initial mobile phase composition)

Procedure:

  • Cut the textile sample into small pieces.

  • Accurately weigh approximately 1.0 g of the textile sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath at 50°C for 30 minutes.[6]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Evaporate the filtrate to dryness.

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

HPLC-PDA/MS Analysis

The following are example HPLC and MS conditions for the analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm)[3]

  • Photodiode Array (PDA) detector

  • Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterCondition
Column XBridge C18, 2.1 x 150 mm, 5 µm[3]
Mobile Phase A 10 mmol Ammonium Acetate, pH 3.6[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.30 mL/min[3]
Column Temperature 30°C
Injection Volume 5 µL[3]
PDA Detection 210 - 800 nm[3]

Gradient Elution Program:

Time (min)% Mobile Phase B
040
760
1798
2498
24.140
3040

Mass Spectrometry Conditions (for LC-MS/MS):

ParameterCondition
Ionization Mode ESI Positive[8]
Capillary Voltage 0.7 kV[8]
Source Temperature 150°C[8]
Desolvation Temperature 500°C[8]
Desolvation Gas Flow 1000 L/h[8]
Cone Gas Flow 20 L/h[8]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition for this compound: The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 378.[3][10] Specific product ions for quantification and confirmation should be determined by direct infusion of a this compound standard solution.

Preparation of Standard Solutions and Calibration

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving the neat standard in methanol or by using a commercially available certified standard solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) greater than 0.99.

Quantitative Data and Method Performance

The following tables summarize the performance characteristics of analytical methods for the determination of this compound.

Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

AnalyteLinearity (r²)Dynamic Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.9992[9]0.1 - 20[9]0.02 - 1.35[6]0.06 - 4.09[6]

*Ranges are for a method analyzing 47 synthetic dyes, including this compound.[6]

Table 2: Recovery and Matrix Effect

AnalyteSpiking LevelRecovery (%)Matrix Effect (%)
This compound10 ng/mL81.8 - 114.1[6]31.0 - 50.9**[6]
This compound50 ng/mL84.9 - 104.1[6]31.0 - 50.9**[6]
Disperse Dyes (general)30 µg/g>70 (typical)[8]Not Specified
Disperse Dyes (general)75 µg/g>70 (typical)[8]Not Specified

*Recovery range for a method analyzing 47 dyes.[6] **Indicates a strong matrix effect was observed for this compound at both concentrations.[6]

Logical Relationships in Analytical Method Selection

The choice of analytical instrumentation depends on the specific requirements of the analysis, such as sensitivity and selectivity.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Method Attributes Goal Quantify this compound in Textiles HPLC_PDA HPLC-PDA Goal->HPLC_PDA Routine QC LC_MSMS LC-MS/MS Goal->LC_MSMS Trace Analysis / High Confidence Good_Selectivity Good Selectivity HPLC_PDA->Good_Selectivity Cost_Effective Cost-Effective HPLC_PDA->Cost_Effective High_Sensitivity High Sensitivity LC_MSMS->High_Sensitivity High_Specificity High Specificity LC_MSMS->High_Specificity Complex_Matrices Suitable for Complex Matrices LC_MSMS->Complex_Matrices

Caption: Decision tree for analytical method selection.

Conclusion

This compound serves as a critical reference standard for the analytical testing of textiles and other consumer products. The use of HPLC coupled with PDA or MS/MS provides reliable and sensitive methods for its quantification. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists involved in the analysis of allergenic disperse dyes. Proper sample preparation and the use of certified reference materials are paramount for achieving accurate and reproducible results.

References

Protocols for Investigating Allergic Contact Dermatitis to Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols for studying allergic contact dermatitis (ACD) caused by Disperse Blue 124. This document provides detailed methodologies for key experiments, summarizes quantitative data in structured tables, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of the mechanisms underlying this common textile dye allergy.

Allergic contact dermatitis is a prevalent occupational and environmental health concern, and textile dyes like this compound are significant culprits.[1][2][3] A thorough understanding of the cellular and molecular events initiated by this compound is crucial for developing effective diagnostic and therapeutic strategies.

Introduction to Allergic Contact Dermatitis from this compound

This compound is a synthetic dye frequently used in the textile industry to color synthetic fabrics such as polyester (B1180765) and acetate.[4] Due to its chemical properties, it can leach from textiles and come into contact with the skin, leading to sensitization and the development of ACD in susceptible individuals. The clinical manifestation of ACD from this compound includes erythema, edema, and vesiculation at the site of contact.

The underlying immunological mechanism of ACD is a type IV delayed-type hypersensitivity reaction. Small, reactive chemicals like this compound, known as haptens, are not immunogenic on their own. However, they can penetrate the skin and covalently bind to endogenous proteins, forming hapten-protein conjugates.[5][6][7][8] These modified proteins are then recognized as foreign by the immune system, initiating a cascade of events involving various immune cells.

Key Cellular Players and Signaling Pathways

The development of ACD to haptens like this compound involves a complex interplay between resident skin cells and infiltrating immune cells.

  • Keratinocytes: These are the primary cells of the epidermis and are the first to encounter haptens. Upon exposure, they can be activated to produce pro-inflammatory cytokines and chemokines, contributing to the initial inflammatory response.

  • Dendritic Cells (Langerhans Cells): These are potent antigen-presenting cells (APCs) residing in the epidermis. They take up and process the hapten-protein complexes.[9] Activated dendritic cells then migrate to the draining lymph nodes to present the haptenated antigens to naïve T-cells.[6][9]

  • T-lymphocytes: The activation of hapten-specific T-cells in the lymph nodes is a critical step in the sensitization phase. Upon subsequent exposure to the same hapten, these memory T-cells are recruited to the skin, where they orchestrate an inflammatory response, leading to the clinical symptoms of ACD.[9]

The following diagram illustrates the general workflow for in vitro investigation of this compound-induced allergic contact dermatitis.

Experimental Workflow for this compound ACD Experimental Workflow for this compound ACD Investigation cluster_0 In Vitro Modeling cluster_1 Hapten Exposure cluster_2 Downstream Analysis Keratinocyte_Culture Keratinocyte Culture Co_Culture Keratinocyte-DC Co-culture Keratinocyte_Culture->Co_Culture DC_Culture Dendritic Cell (DC) Culture (e.g., from monocytes) DC_Culture->Co_Culture DB124_Exposure Exposure to this compound Co_Culture->DB124_Exposure PBMC_Isolation PBMC Isolation from Sensitized Individuals PBMC_Isolation->DB124_Exposure Cell_Activation Cell Activation Marker Analysis (e.g., CD86, CD54 on DCs) DB124_Exposure->Cell_Activation Cytokine_Analysis Cytokine Profile Analysis (e.g., ELISA, Flow Cytometry) DB124_Exposure->Cytokine_Analysis TCell_Proliferation T-Cell Proliferation Assay (LTT) DB124_Exposure->TCell_Proliferation Gene_Expression Gene Expression Profiling (qRT-PCR, Microarray) DB124_Exposure->Gene_Expression

Experimental Workflow for this compound ACD Investigation

The signaling pathways activated by haptens in dendritic cells are crucial for their maturation and migration. While specific pathways for this compound are not fully elucidated, the following diagram depicts a generalized hapten-induced signaling cascade in a dendritic cell.

Hapten-Induced Signaling in Dendritic Cells Generalized Hapten-Induced Signaling in Dendritic Cells Hapten_Protein Hapten-Protein Complex DC Dendritic Cell Hapten_Protein->DC Uptake Uptake and Processing DC->Uptake Antigen_Presentation Antigen Presentation (MHC Class II) Uptake->Antigen_Presentation Activation_Signals Activation Signals (e.g., MAPK, NF-κB) Uptake->Activation_Signals T_Cell Naive T-Cell Antigen_Presentation->T_Cell TCR interaction T_Cell_Activation T-Cell Activation and Proliferation T_Cell->T_Cell_Activation Maturation DC Maturation (Upregulation of CD86, CD40) Activation_Signals->Maturation Maturation->T_Cell Co-stimulation Migration Migration to Lymph Node Maturation->Migration

Generalized Hapten-Induced Signaling in Dendritic Cells

Experimental Protocols

Detailed protocols are provided below for key experiments to assess the sensitizing potential of this compound.

Patch Testing

Patch testing remains the gold standard for diagnosing ACD.

Objective: To determine if an individual is sensitized to this compound.

Materials:

  • This compound (1% in petrolatum)

  • Finn Chambers® on Scanpor® tape

  • Control (petrolatum alone)

Procedure:

  • Apply a small amount of this compound (1% in pet.) and the control to separate Finn Chambers®.

  • Place the chambers on the upper back of the subject.

  • Leave the patches in place for 48 hours.

  • Remove the patches and read the results at 48 hours (D2) and again at 72 or 96 hours (D3 or D4).

  • Score the reactions based on the International Contact Dermatitis Research Group (ICDRG) criteria.

Data Presentation:

Reaction ScoreDescription
+++Intense erythema, edema, and coalescing vesicles
++Erythema, edema, and scattered vesicles
+Erythema and infiltration
?+Doubtful reaction; faint macular erythema
-Negative reaction
IRIrritant reaction

A retrospective analysis of 30,629 patients who underwent patch testing with this compound (1% in petrolatum) showed a sensitization prevalence of 2.5%.[4]

In Vitro Keratinocyte and Dendritic Cell Co-culture Model

This model mimics the initial interactions in the skin upon hapten exposure.[10][11][12][13]

Objective: To assess the activation of dendritic cells by this compound in the presence of keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Human monocytic cell line (e.g., THP-1) to be differentiated into dendritic-like cells

  • Cell culture medium and supplements

  • This compound solution

  • Flow cytometer

  • Fluorescently labeled antibodies against DC activation markers (e.g., CD86, CD54)

Procedure:

  • Culture HaCaT cells to form a confluent monolayer.

  • Differentiate THP-1 cells into dendritic-like cells using appropriate cytokines (e.g., IL-4 and GM-CSF).

  • Add the differentiated THP-1 cells to the HaCaT cell monolayer.

  • Expose the co-culture to various non-toxic concentrations of this compound for 24-48 hours.

  • Harvest the floating dendritic-like cells.

  • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Analyze the expression of these markers by flow cytometry.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI) of CD86% of CD86+ Cells
Vehicle ControlValueValue
This compound (X µM)ValueValue
Positive Control (e.g., LPS)ValueValue
Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method to measure the proliferation of T-cells in response to an antigen.

Objective: To quantify the proliferative response of peripheral blood mononuclear cells (PBMCs) from this compound-sensitized individuals upon re-exposure to the hapten.

Materials:

  • PBMCs isolated from heparinized blood of sensitized and non-sensitized individuals

  • RPMI 1640 medium with supplements

  • This compound solution

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolate PBMCs using density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye like CFSE, if using flow cytometry.

  • Culture the PBMCs in the presence of various concentrations of this compound for 5-7 days. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • If using [³H]-thymidine, add it to the cultures for the final 18-24 hours.

  • Harvest the cells and measure proliferation. For CFSE, analyze the dilution of the dye by flow cytometry. For [³H]-thymidine, measure its incorporation using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) = (mean cpm or % proliferating cells in stimulated culture) / (mean cpm or % proliferating cells in unstimulated culture).

Data Presentation:

Donor GroupThis compound Conc. (µg/mL)Stimulation Index (SI)
Sensitized0 (Control)1.0
1Value
10Value
Non-sensitized0 (Control)1.0
1Value
10Value
Cytokine Secretion Assay

This assay measures the production of key cytokines by immune cells in response to this compound.

Objective: To determine the cytokine profile (e.g., IFN-γ, IL-4, IL-10, TNF-α) of PBMCs from sensitized individuals after stimulation with this compound.

Materials:

  • PBMCs from sensitized and non-sensitized individuals

  • This compound solution

  • ELISA kits or multiplex bead array kits for specific cytokines (IFN-γ, IL-4, IL-10, TNF-α)

  • Cell culture supernatant from LTT experiments

Procedure:

  • Collect the cell culture supernatants from the LTT at various time points (e.g., 24, 48, 72 hours).

  • Perform ELISA or a multiplex bead array assay on the supernatants according to the manufacturer's instructions to quantify the concentrations of IFN-γ, IL-4, IL-10, and TNF-α.

Data Presentation:

CytokineDonor GroupThis compound Conc. (µg/mL)Concentration (pg/mL)
IFN-γSensitized0 (Control)Value
10Value
Non-sensitized0 (Control)Value
10Value
IL-4Sensitized0 (Control)Value
10Value
Non-sensitized0 (Control)Value
10Value
IL-10Sensitized0 (Control)Value
10Value
Non-sensitized0 (Control)Value
10Value
TNF-αSensitized0 (Control)Value
10Value
Non-sensitized0 (Control)Value
10Value
Gene Expression Analysis

This method allows for the investigation of changes in gene expression in response to this compound.[14][15][16][17][18]

Objective: To identify genes and signaling pathways that are up- or down-regulated in PBMCs or skin biopsies from individuals with this compound-induced ACD.

Materials:

  • PBMCs or skin biopsy samples from patch-tested individuals (lesional and non-lesional skin)

  • RNA extraction kit

  • qRT-PCR reagents and primers for target genes

  • Microarray or RNA-sequencing platform

Procedure:

  • Isolate total RNA from PBMCs or skin biopsies.

  • For qRT-PCR, reverse transcribe the RNA to cDNA and perform real-time PCR using primers for genes of interest (e.g., cytokines, chemokines, transcription factors).

  • For global gene expression analysis, use microarray or RNA-sequencing.

  • Analyze the data to identify differentially expressed genes and perform pathway analysis.

Data Presentation:

GeneSample TypeFold Change vs. Controlp-value
Gene XLesional SkinValueValue
Non-lesional SkinValueValue
Gene YLesional SkinValueValue
Non-lesional SkinValueValue

These detailed application notes and protocols provide a robust framework for researchers to investigate the mechanisms of allergic contact dermatitis to this compound. The standardized methodologies and data presentation formats will facilitate the comparison of results across different studies and contribute to the development of improved diagnostic and therapeutic interventions for this common skin allergy.

References

In Vitro Assays for Assessing the Sensitizing Potential of Disperse Blue 124: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a monoazo dye commonly used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate (B1210297). It is a well-documented contact allergen and a significant cause of textile-related allergic contact dermatitis. Regulatory bodies worldwide are increasingly moving towards non-animal testing strategies for the assessment of skin sensitization. This document provides detailed application notes and protocols for three key in vitro assays recognized by the Organisation for Economic Co-operation and Development (OECD) for evaluating the sensitizing potential of chemicals like this compound: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

Key In Vitro Assays for Skin Sensitization

The assessment of skin sensitization potential is transitioning from animal-based tests to a combination of in chemico and in vitro methods. The three assays detailed below address different key events in the AOP for skin sensitization.

Direct Peptide Reactivity Assay (DPRA) - Key Event 1: Covalent Binding to Proteins

The DPRA is an in chemico method that assesses the initial molecular event in skin sensitization: the covalent binding of a chemical (hapten) to skin proteins. The assay measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008), which mimic the nucleophilic sites in skin proteins.

KeratinoSens™ Assay - Key Event 2: Keratinocyte Activation

The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event: the activation of keratinocytes. It measures the induction of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway in a human keratinocyte cell line (HaCaT).

Human Cell Line Activation Test (h-CLAT) - Key Event 3: Dendritic Cell Activation

The h-CLAT is a cell-based assay that focuses on the third key event: the activation of dendritic cells (DCs). The assay quantifies the expression of specific cell surface markers, CD54 and CD86, on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.

Data Presentation

The following tables summarize the expected data outputs for a known sensitizer (B1316253), Disperse Orange 3, which serves as an illustrative example in the absence of specific public data for this compound.

Table 1: DPRA Results for Disperse Orange 3

ParameterResultReactivity ClassPrediction
Cysteine Peptide Depletion (%)55.0ModerateSensitizer
Lysine Peptide Depletion (%)12.0Low
Mean Cys/Lys Depletion (%) 33.5

Table 2: KeratinoSens™ Results for Disperse Orange 3

ParameterResultPrediction
EC1.5 Value (µM)15.6Sensitizer
Maximum Fold Induction (Imax)3.2
IC50 Value (µM)> 2000

Table 3: h-CLAT Results for Disperse Orange 3

ParameterResultPrediction
CD86 RFI (%) at CV75≥ 150Sensitizer
CD54 RFI (%) at CV75< 200
EC150 (CD86) (µg/mL)8.5
EC200 (CD54) (µg/mL)> 100

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) Protocol (based on OECD TG 442C)

1. Principle: This assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine by measuring the depletion of these peptides after a 24-hour incubation period using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium (B1175870) acetate buffer

  • Phosphate (B84403) buffer

  • Test chemical (e.g., this compound)

  • Reference controls (e.g., Cinnamic aldehyde - positive, Phenylacetic acid - negative)

  • HPLC system with UV detector

3. Procedure:

  • Prepare a 100 mM solution of the test chemical in a suitable solvent (typically acetonitrile).

  • Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer and a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.

  • For the cysteine reactivity measurement, mix the test chemical solution with the cysteine peptide solution in a 1:10 molar ratio.

  • For the lysine reactivity measurement, mix the test chemical solution with the lysine peptide solution in a 1:50 molar ratio.

  • Incubate the reaction mixtures for 24 ± 1 hours at 25 ± 1°C.

  • After incubation, quench the reaction and prepare the samples for HPLC analysis.

  • Analyze the concentration of the remaining peptide in each sample by HPLC with UV detection at 220 nm.

  • Calculate the percentage of peptide depletion for both cysteine and lysine.

4. Data Interpretation:

  • The mean of the cysteine and lysine peptide depletion is used to classify the reactivity of the chemical.

  • Prediction Model:

    • Minimal Reactivity (Non-sensitizer): Mean depletion < 6.38%

    • Low Reactivity (Sensitizer): 6.38% ≤ Mean depletion < 22.62%

    • Moderate Reactivity (Sensitizer): 22.62% ≤ Mean depletion < 42.47%

    • High Reactivity (Sensitizer): Mean depletion ≥ 42.47%

KeratinoSens™ Assay Protocol (based on OECD TG 442D)

1. Principle: This assay measures the induction of a luciferase reporter gene under the control of the antioxidant response element (ARE) in a stably transfected human keratinocyte cell line (KeratinoSens™ cells).

2. Materials:

  • KeratinoSens™ cell line (HaCaT cells stably transfected with pLUCI-ARE)

  • Dulbecco's Modified Eagle's Medium (DMEM) and fetal bovine serum (FBS)

  • Test chemical (e.g., this compound)

  • Positive control (e.g., Cinnamic aldehyde)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

3. Procedure:

  • Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.

  • Prepare a series of concentrations of the test chemical in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 1%.

  • Expose the cells to the test chemical concentrations for 48 hours.

  • After the exposure period, wash the cells and lyse them.

  • Measure the luciferase activity using a luminometer.

  • In a parallel plate, assess cell viability using a cytotoxicity assay (e.g., MTT assay).

4. Data Interpretation:

  • A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression of 1.5-fold or greater (EC1.5) at a concentration where cell viability is at least 70%.

  • The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is calculated. A lower EC1.5 value indicates a higher sensitizing potential.

Human Cell Line Activation Test (h-CLAT) Protocol (based on OECD TG 442E)

1. Principle: This assay measures the up-regulation of the cell surface markers CD86 and CD54 on THP-1 cells, a human monocytic leukemia cell line, as a surrogate for dendritic cell activation.

2. Materials:

  • THP-1 cell line

  • RPMI-1640 medium and FBS

  • Test chemical (e.g., this compound)

  • Positive control (e.g., 2,4-Dinitrochlorobenzene - DNCB)

  • Negative control (e.g., Lactic acid)

  • Fluorescently-labeled antibodies for CD86 and CD54

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

3. Procedure:

  • Culture THP-1 cells to an appropriate density.

  • Perform a preliminary cytotoxicity assay to determine the CV75 value (the concentration of the test chemical that results in 75% cell viability).

  • Expose THP-1 cells to a range of concentrations of the test chemical (based on the CV75) for 24 hours.

  • After exposure, harvest the cells and stain them with fluorescently-labeled antibodies against CD86 and CD54.

  • Stain a separate aliquot of cells with PI to assess viability.

  • Analyze the expression of CD86 and CD54 and cell viability using a flow cytometer.

4. Data Interpretation:

  • The Relative Fluorescence Intensity (RFI) for CD86 and CD54 is calculated for each concentration.

  • A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Visualizations

Signaling Pathways and Experimental Workflows

G Adverse Outcome Pathway for Skin Sensitization cluster_0 Key Events cluster_1 In Vitro Assays KE1 Molecular Initiating Event: Covalent Binding to Proteins KE2 Keratinocyte Activation: Nrf2-ARE Pathway KE1->KE2 KE3 Dendritic Cell Activation: CD54/CD86 Upregulation KE2->KE3 KE4 T-Cell Proliferation & Activation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO DPRA DPRA DPRA->KE1 KeratinoSens KeratinoSens™ KeratinoSens->KE2 hCLAT h-CLAT hCLAT->KE3

Caption: Adverse Outcome Pathway for Skin Sensitization and corresponding in vitro assays.

DPRA_Workflow DPRA Experimental Workflow Start Prepare Test Chemical & Peptide Solutions Incubation Incubate Chemical with Cysteine & Lysine Peptides (24h at 25°C) Start->Incubation HPLC HPLC Analysis (Quantify remaining peptide) Incubation->HPLC Calculation Calculate % Peptide Depletion HPLC->Calculation Result Reactivity Classification & Prediction Calculation->Result

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens_Workflow KeratinoSens™ Experimental Workflow Start Seed KeratinoSens™ Cells (96-well plate) Exposure Expose Cells to Test Chemical (48h) Start->Exposure Lysis Cell Lysis Exposure->Lysis Viability Assess Cell Viability (Parallel Plate) Exposure->Viability Luminescence Measure Luciferase Activity Lysis->Luminescence Calculation Calculate EC1.5 & Imax Luminescence->Calculation Viability->Calculation Result Sensitizer Prediction Calculation->Result

Caption: Workflow for the KeratinoSens™ Assay.

hCLAT_Workflow h-CLAT Experimental Workflow Start Culture THP-1 Cells CV75 Determine CV75 (Cytotoxicity Assay) Start->CV75 Exposure Expose Cells to Test Chemical (24h) CV75->Exposure Staining Stain with CD86/CD54 Antibodies & Propidium Iodide Exposure->Staining FACS Flow Cytometry Analysis Staining->FACS Calculation Calculate RFI for CD86/CD54 FACS->Calculation Result Sensitizer Prediction Calculation->Result

Caption: Workflow for the human Cell Line Activation Test (h-CLAT).

Conclusion

The DPRA, KeratinoSens™, and h-CLAT assays provide a robust framework for the in vitro assessment of the skin sensitization potential of chemicals like this compound, in line with modern, non-animal testing paradigms. By evaluating key events in the skin sensitization AOP, these assays, when used in an integrated approach, can provide a reliable prediction of a chemical's ability to cause allergic contact dermatitis. While specific quantitative data for this compound in these assays remains to be published, the provided protocols and illustrative data for a related compound offer a comprehensive guide for researchers and professionals in the field. Further testing of this compound in these validated in vitro systems is highly recommended to definitively characterize its sensitizing potential without the use of animals.

Application Notes and Protocols for the Extraction of Disperse Blue 124 from Fabric Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic dye commonly used for coloring polyester (B1180765) and other synthetic fabrics. Due to its potential as a contact allergen, accurate methods for its extraction and quantification from textile materials are crucial for quality control, safety assessment, and research purposes. This document provides detailed application notes and protocols for various methods of extracting this compound from fabric samples, intended for use in analytical laboratories. The described methods include solvent extraction, ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Extraction Methodologies

Several techniques can be employed to extract this compound from fabric matrices. The choice of method depends on factors such as the required extraction efficiency, available equipment, and the nature of the fabric sample.

Solvent Extraction

Solvent extraction is a conventional and widely used method for isolating disperse dyes from textiles. The selection of an appropriate solvent is critical for achieving high extraction yields. Disperse dyes, including this compound, are sparingly soluble in water but show better solubility in organic solvents.

Key Solvents:

  • Dimethylformamide (DMF): Studies have shown DMF to be a highly effective solvent for extracting a range of disperse dyes from polyester fibers.[1][2]

  • Chlorobenzene: This solvent has been frequently used for the extraction of disperse dyes from polyester, often at elevated temperatures.

  • Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), and Acetone: These solvents are also utilized, sometimes in combination with other solvents or with the aid of techniques like ultrasonication.[3]

  • Pyridine:Water (4:3 v/v): This mixture has been reported as an effective extraction solvent for a broad spectrum of dye classes and fiber types.

Factors Influencing Solvent Extraction:

  • Temperature: Higher temperatures generally increase the solubility of the dye and the swelling of the polymer fibers, facilitating dye removal.

  • Time: Sufficient extraction time is necessary to ensure maximum recovery of the dye.

  • Fabric Sample Size: The amount of fabric and its physical form (e.g., whole cloth, shredded fibers) can impact the extraction efficiency.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the fabric surface generates localized high pressure and temperature, enhancing the penetration of the solvent into the fiber matrix and accelerating the desorption of the dye. This method can often lead to higher extraction efficiencies in shorter times and at lower temperatures compared to conventional solvent extraction.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), is a green and efficient alternative to solvent-based methods. Supercritical CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the polymer matrix like a gas and dissolve the dye like a liquid. The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature. This method offers the advantage of using a non-toxic, inexpensive, and environmentally friendly solvent. Under optimized conditions, SFE can achieve high extraction efficiencies.[4][5]

Quantitative Data Summary

The following table summarizes the reported effectiveness of different extraction methods. Direct quantitative comparisons for this compound are limited in the literature; however, the data provides a general indication of the efficiency of these techniques for disperse dyes.

Extraction MethodSolvent/FluidFabric TypeTemperature (°C)Pressure (bar)Extraction Efficiency/RecoveryReference
Solvent ExtractionDimethylformamide (DMF)PolyesterNot specifiedN/AMore effective than ACN/water and MeOH/water[1][2]
Solvent ExtractionPyridine:Water (4:3)VariousNot specifiedN/AEffective for ~82% of 172 commercial dyes
Supercritical Fluid ExtractionCarbon Dioxide (CO₂)Polyester120250Up to 85%[4][5]
Ultrasonic-Assisted ExtractionMethanolFilter (for air sample)70N/ANot specified for fabric, but effective for extraction[6]

Experimental Protocols

Protocol 1: Solvent Extraction using Dimethylformamide (DMF)

This protocol describes the extraction of this compound from a polyester fabric sample using DMF.

Materials:

  • Polyester fabric sample containing this compound

  • Dimethylformamide (DMF), analytical grade

  • Glass vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Cut the fabric sample into small pieces (approximately 2x2 mm).

  • Accurately weigh approximately 100 mg of the cut fabric into a glass vial.

  • Add 5 mL of DMF to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Place the vial in a heating block or water bath set at 80°C for 60 minutes.

  • Periodically vortex the sample (e.g., every 15 minutes) during heating.

  • After heating, allow the vial to cool to room temperature.

  • Centrifuge the vial at 4000 rpm for 10 minutes to sediment the fabric fibers.

  • Carefully collect the supernatant (the DMF extract).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for subsequent analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) using Methanol

This protocol details the use of an ultrasonic bath to enhance the extraction of this compound with methanol.

Materials:

  • Polyester fabric sample containing this compound

  • Methanol (MeOH), analytical grade

  • Conical flasks or beakers

  • Ultrasonic bath with temperature control

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Cut the fabric sample into small pieces (approximately 2x2 mm).

  • Accurately weigh approximately 100 mg of the cut fabric into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic bath temperature to 50°C and sonicate for 30 minutes.

  • After sonication, allow the solution to cool.

  • Decant the methanol extract into a volumetric flask.

  • Repeat the extraction process on the fabric residue with a fresh 20 mL portion of methanol to ensure complete extraction.

  • Combine the extracts in the volumetric flask and adjust the volume to the mark with methanol.

  • Filter an aliquot of the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) using CO₂

This protocol provides a general procedure for the extraction of this compound using a supercritical fluid extraction system. The exact parameters may need to be optimized based on the specific instrument.

Materials and Equipment:

  • Polyester fabric sample containing this compound

  • Supercritical Fluid Extraction (SFE) system

  • High-purity carbon dioxide (CO₂)

  • Collection vials

  • Solvent for rinsing and collection (e.g., methanol)

Procedure:

  • Cut the fabric sample into small, uniform pieces.

  • Accurately weigh and place the sample into the extraction vessel of the SFE system.

  • Seal the extraction vessel.

  • Set the SFE system parameters:

    • Extraction Temperature: 120°C

    • Extraction Pressure: 250 bar

    • CO₂ Flow Rate: 2 mL/min

    • Extraction Time: 60 minutes

  • Begin the extraction process. The supercritical CO₂ will flow through the vessel, dissolving the this compound.

  • The dye-laden CO₂ is then depressurized, causing the CO₂ to return to a gaseous state and the dye to precipitate into a collection vial.

  • A small amount of a suitable organic solvent (e.g., methanol) can be used in the collection vial to trap the extracted dye.

  • After the extraction is complete, rinse the collection system with the collection solvent to ensure all extracted dye is recovered.

  • The collected extract is then ready for quantification.

Analytical Quantification

Following extraction, the concentration of this compound in the extract is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Typical HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Maximum absorbance wavelength of this compound (approximately 550-600 nm).

  • Quantification: Based on a calibration curve prepared from certified this compound standards.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the extraction of this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Fabric Sample prep1 Cut into small pieces start->prep1 prep2 Weigh sample prep1->prep2 method1 Solvent Extraction (e.g., DMF, 80°C, 60 min) prep2->method1 method2 Ultrasonic-Assisted Extraction (e.g., Methanol, 50°C, 30 min) prep2->method2 method3 Supercritical Fluid Extraction (CO2, 120°C, 250 bar) prep2->method3 post1 Cool to Room Temp method1->post1 method2->post1 post2 Separate Extract from Fabric (Centrifugation/Decanting) method3->post2 post1->post2 post3 Filter Extract (0.45 µm) post2->post3 analysis1 HPLC-DAD/MS Analysis post3->analysis1 analysis2 Quantification analysis1->analysis2

Caption: Experimental workflow for this compound extraction.

LogicalRelationship cluster_factors Key Factors Influencing Extraction Efficiency cluster_methods Extraction Methodologies cluster_outcomes Desired Outcomes Solvent Solvent Polarity & Type SE Solvent Extraction Solvent->SE UAE Ultrasonic-Assisted Extraction Solvent->UAE Temp Temperature Temp->SE Temp->UAE SFE Supercritical Fluid Extraction Temp->SFE Time Extraction Time Time->SE Time->UAE Time->SFE Pressure Pressure (for SFE) Pressure->SFE Energy Acoustic Energy (for UAE) Energy->UAE Efficiency High Extraction Efficiency SE->Efficiency Purity High Purity of Extract SE->Purity Reproducibility Good Reproducibility SE->Reproducibility UAE->Efficiency UAE->Purity UAE->Reproducibility SFE->Efficiency SFE->Purity SFE->Reproducibility

Caption: Factors influencing the choice and outcome of extraction methods.

References

Disperse Blue 124: Application Notes and Protocols for Textile Allergen Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 124 is a synthetic azo dye belonging to the disperse class of dyes, primarily used for coloring synthetic textiles such as polyester (B1180765) and acetate. Its chemical properties, which allow it to readily migrate from fabric to skin, contribute to its significance as a contact allergen. Allergic contact dermatitis (ACD) to this compound is a well-documented phenomenon, making it a crucial subject of study in the field of textile-related allergies. These application notes provide an overview of the scientific research on this compound as a textile allergen, including detailed experimental protocols and quantitative data to aid researchers in this field.

Allergic Contact Dermatitis and the Role of this compound

Allergic contact dermatitis is a delayed-type hypersensitivity reaction mediated by T-cells. For a small molecule like this compound to elicit an immune response, it must first act as a hapten, a small molecule that becomes immunogenic only when bound to a larger carrier protein. In the case of textile dye allergy, this compound leaches from the fabric onto the skin, where it can covalently bind to skin proteins. This hapten-protein conjugate is then recognized as foreign by the immune system, initiating a cascade of events that leads to sensitization. Upon subsequent exposure, a more rapid and robust inflammatory response is triggered, resulting in the clinical manifestations of ACD, such as erythema, edema, and vesiculation.

It is important to note that commercial preparations of this compound can be impure, and in some cases, the allergic reaction may be caused by these impurities rather than the dye itself. Therefore, the use of purified this compound is recommended for precise toxicological and immunological studies.

Quantitative Data from Clinical Studies

Patch testing is the gold standard for diagnosing allergic contact dermatitis. The following tables summarize quantitative data from patch test studies investigating sensitization to this compound.

Table 1: Prevalence of Sensitization to this compound in Patch Test Populations

Study Population & RegionNumber of Patients TestedPrevalence of SensitizationReference
Triveneto region, Italy (1997-2021)30,6292.5%[1][2][3]
North American Contact Dermatitis Group (NACDG)7884.1% (32/788)[4][5]
Germany (2007-2014)Not specified2.3%[3]
Suspected textile dermatitis patients (2015-2021)Not specified4.8%[3]

Table 2: Demographic and Clinical Characteristics of Individuals Sensitized to this compound (Triveneto region, Italy, 1997-2021)

CharacteristicSensitized GroupNon-Sensitized Groupp-valueReference
Gender
Women2.7%-0.053[1][2]
Men2.3%-0.053[1][2]
Age Group with Highest Prevalence 36-65 years-< 0.05[1][2]
Dermatitis Location
Face23.3%19.4%< 0.008 (higher in sensitized)[3]
HandsLower prevalenceHigher prevalence< 0.008 (lower in sensitized)[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound as a textile allergen.

Patch Testing for Allergic Contact Dermatitis

Objective: To identify individuals with allergic contact dermatitis to this compound.

Materials:

  • This compound, 1% in petrolatum (pet.)

  • Finn Chambers on Scanpor tape or similar patch test units

  • Petrolatum (for control)

  • Marking pen

  • Ruler

Protocol:

  • Apply a small amount of this compound (1% in pet.) to a patch test chamber.

  • Apply a control patch with only petrolatum.

  • Affix the patches to the upper back of the patient, ensuring good contact with the skin.

  • Leave the patches in place for 48 hours.[1][3]

  • After 48 hours, remove the patches and mark the test sites.

  • Read the reactions at 48 hours and again at 72 or 96 hours.[3]

  • Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • = Negative reaction

    • ?+ = Doubtful reaction (faint erythema)

    • + = Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ = Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR = Irritant reaction (pustules, necrosis)

In Vitro Assessment of Sensitization Potential: The Adverse Outcome Pathway (AOP) Framework

The OECD has established an Adverse Outcome Pathway (AOP) for skin sensitization, which provides a framework for non-animal testing methods. This AOP consists of four key events (KEs):

  • KE1: Haptenation: Covalent binding of the chemical to skin proteins.

  • KE2: Keratinocyte Activation: Induction of inflammatory responses in skin cells.

  • KE3: Dendritic Cell Activation: Activation and maturation of immune sentinel cells.

  • KE4: T-cell Proliferation: Proliferation of hapten-specific T-cells.

The following are protocols for validated in vitro assays that address the first three key events and can be adapted for testing this compound.

Objective: To quantify the reactivity of this compound with model synthetic peptides containing cysteine and lysine (B10760008), as a measure of its haptenation potential.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile

  • Phosphate (B84403) buffer

  • HPLC system with UV detector

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare stock solutions of the cysteine and lysine peptides in phosphate buffer.

  • Incubate this compound with each peptide solution at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at room temperature.

  • Analyze the samples by HPLC to quantify the percentage of peptide depletion.

  • Calculate the mean peptide depletion for cysteine and lysine.

  • Classify the reactivity of this compound based on the mean peptide depletion according to OECD Test Guideline 442C.

Objective: To assess the ability of this compound to induce the Keap1-Nrf2-ARE pathway in human keratinocytes, a key indicator of cellular stress and inflammatory response.

Materials:

  • KeratinoSens™ cell line (HaCaT human keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element)

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

  • Reagents for assessing cell viability (e.g., MTT)

Protocol:

  • Culture the KeratinoSens™ cells in 96-well plates.

  • Expose the cells to a range of concentrations of this compound for 48 hours.

  • Measure luciferase activity using a luminometer.

  • Assess cell viability in parallel using a standard method like the MTT assay.

  • Determine the EC1.5 value (concentration at which luciferase expression is induced 1.5-fold) and the IC50 value (concentration at which cell viability is reduced by 50%).

  • A positive response is defined as a statistically significant induction of luciferase activity above a certain threshold at a concentration where cell viability is sufficient, according to OECD Test Guideline 442D.

Objective: To evaluate the potential of this compound to induce the expression of activation markers (CD86 and CD54) on a human monocytic cell line (THP-1), which serves as a model for dendritic cells.

Materials:

  • THP-1 cell line

  • This compound

  • Cell culture medium and supplements

  • Fluorochrome-conjugated antibodies against human CD86 and CD54

  • Propidium (B1200493) iodide (for viability staining)

  • Flow cytometer

Protocol:

  • Culture THP-1 cells and expose them to a range of concentrations of this compound for 24 hours.

  • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Stain the cells with propidium iodide to exclude non-viable cells from the analysis.

  • Analyze the cells by flow cytometry to measure the expression levels of CD86 and CD54.

  • Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the vehicle control.

  • A positive response is defined as the RFI of CD86 exceeding 150% or the RFI of CD54 exceeding 200% in at least two of three independent experiments, according to OECD Test Guideline 442E.

Lymphocyte Transformation Test (LTT) for T-cell Proliferation

Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) from a sensitized individual in response to this compound.

Materials:

  • Heparinized whole blood from a this compound-sensitized patient and a non-sensitized control.

  • Ficoll-Paque for PBMC isolation.

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • This compound (a range of non-toxic concentrations should be determined beforehand).

  • Phytohemagglutinin (PHA) as a positive control.

  • [³H]-thymidine.

  • Scintillation counter.

Protocol:

  • Isolate PBMCs from the blood of the sensitized patient and the control subject using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs in 96-well plates in the presence of various concentrations of this compound, medium alone (negative control), and PHA (positive control).

  • Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Pulse the cells with [³H]-thymidine for the final 16-18 hours of culture.

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Calculate the Stimulation Index (SI) as the ratio of counts per minute (cpm) in the presence of this compound to the cpm in the medium control. An SI ≥ 2 is generally considered a positive result.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway in allergic contact dermatitis and a typical experimental workflow for investigating a potential textile allergen.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node DB124 This compound Protein Skin Protein DB124->Protein Haptenation Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein KC Keratinocyte Hapten_Protein->KC Activation LC Langerhans Cell (Dendritic Cell) Hapten_Protein->LC Uptake & Processing Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) KC->Cytokines Release Activated_LC Activated Langerhans Cell LC->Activated_LC Migration Cytokines->LC Activation Naive_T_Cell Naive T-Cell Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Proliferation & Differentiation Activated_LC->Naive_T_Cell Antigen Presentation

Caption: Allergic contact dermatitis signaling pathway.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_chemico In Chemico Analysis cluster_in_vitro In Vitro Analysis cluster_clinical Clinical Assessment QSAR QSAR Modeling (Predict Allergenicity) DPRA DPRA (Assess Haptenation) QSAR->DPRA Hypothesis Generation KeratinoSens KeratinoSens™ (Keratinocyte Activation) DPRA->KeratinoSens Confirmation of Biological Activity hCLAT h-CLAT (Dendritic Cell Activation) KeratinoSens->hCLAT LTT LTT (T-Cell Proliferation) hCLAT->LTT Patch_Test Patch Testing (Confirm Allergy in Humans) LTT->Patch_Test Clinical Relevance

Caption: Experimental workflow for textile allergen investigation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Disperse Blue 124 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and analyzing Disperse Blue 124. Find answers to common questions and troubleshoot issues to ensure the stability and accuracy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 61951-51-7) is a synthetic azo dye.[1] Its molecular formula is C₁₆H₁₉N₅O₄S.[2][3] Due to its low water solubility, it is classified as a disperse dye and is primarily used for coloring synthetic textiles like polyester (B1180765) and acetate (B1210297).[4][5] It is a known contact allergen and is used in patch testing to diagnose textile dermatitis.[6][7]

Q2: What are the primary factors affecting the stability of this compound solutions?

The stability of disperse dye solutions can be compromised by several factors:

  • Temperature: High temperatures can accelerate degradation and may cause the dye to fall out of solution.[8]

  • Light: Although disperse dyes are generally more resistant to light than water-soluble dyes, prolonged exposure to UV or ambient light can cause photodegradation.[9]

  • pH: Low pH values can contribute to the instability of disperse dye dispersions.[8] For similar disperse dyes, photocatalytic degradation has been shown to be pH-dependent.[10][11]

  • Solvent Choice: The dye's solubility and stability are highly dependent on the solvent. Using an inappropriate solvent can lead to precipitation or degradation.

  • Contaminants: Impurities in the dye itself or contaminants in the solvent can adversely affect dispersion stability.[12]

Q3: Which solvents are recommended for preparing this compound solutions for analysis?

For analytical purposes, acetonitrile (B52724) is a common solvent for preparing this compound standards.[13] Methanol has also been used successfully for extracting similar dyes for HPLC analysis.[14] For robust analytical methods, the ideal sample solvent is the mobile phase itself.[15] If solubility is an issue, 100% methanol, ethanol, isopropanol, or acetonitrile are generally compatible with common reverse-phase HPLC columns.[15]

Q4: How should I store my this compound solutions to ensure stability?

To maximize stability, solutions should be:

  • Stored in amber glass vials or protected from light to prevent photodegradation.

  • Kept at cool, controlled temperatures (e.g., refrigeration), unless solubility is compromised at low temperatures.

  • Tightly sealed to prevent solvent evaporation, which would alter the concentration.

  • Prepared fresh before analysis whenever possible.

Q5: My solution has particles in it. What happened?

The presence of particles can be due to two main phenomena: aggregation and flocculation.

  • Aggregation: This is a reversible process where dye particles clump together. It can often be reversed by stirring or sonication.[8]

  • Flocculation: This is an irreversible process where dye particles clump and will not redisperse, leading to a loss of stable dispersion.[12] This can be caused by poor dye quality, improper solvent choice, temperature fluctuations, or extended storage time.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent analytical results (e.g., decreasing concentration over time) Solution Degradation: The dye may be degrading due to light exposure, temperature, or reaction with the solvent.Prepare solutions fresh daily and store them protected from light in a cool place. Analyze a freshly prepared standard alongside aged samples to quantify the degradation.
Precipitation: The dye may be slowly precipitating out of the solution, especially if stored at a lower temperature than it was prepared at.Before taking an aliquot, allow the solution to return to ambient temperature and sonicate for 5-10 minutes to redissolve any precipitate. Visually inspect for particles. Consider a different solvent with higher solubility.
Unexpected peaks in chromatogram Degradation Products: New peaks may correspond to molecules formed as this compound breaks down.Compare the chromatogram of a fresh solution to an aged one. If new peaks appear as the primary peak decreases, degradation is likely. Mass spectrometry (LC-MS) can help identify these products.[3][16]
Contamination: Impurities in the solvent or from lab equipment could be the source.Use high-purity (e.g., HPLC-grade) solvents. Run a solvent blank to check for contamination.
The dye will not fully dissolve in the chosen solvent Poor Solubility: The solvent may not be appropriate for the desired concentration.For analytical concentrations (e.g., <1 mg/mL), try sonication.[15] If still unsuccessful, consider alternative solvents like acetonitrile or methanol.[13][14] For salts of acidic or basic compounds, adding a small amount of acid or base (e.g., 0.1% TFA or DEA) respectively may improve solubility, but check for compatibility with your analytical method.[15]
Solution appears faded or has changed color Photodegradation: Exposure to UV or ambient light has likely broken down the dye's chromophore.Discard the solution. When preparing new solutions, use amber vials or wrap containers in aluminum foil and minimize exposure to light.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Analysis of a Disperse Dye

This protocol is adapted from a method for determining Disperse Blue 1 in workplace air and is suitable for assessing the concentration and purity of this compound solutions.[14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size).[14]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Ammonium acetate solution (10 mmol/L in deionized water).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile / 10 mmol/L Ammonium Acetate (45:55, v/v).[14]

    • Flow Rate: 0.6 mL/min.[14]

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • DAD Wavelength: Monitor at the wavelength of maximum absorbance (λmax) for this compound. This should be determined by scanning a standard solution (e.g., from 400-800 nm).

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 100 µg/mL).[13]

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples (prepared in the same solvent) and quantify the concentration using the calibration curve.

Protocol 2: General Method for Evaluating Solution Stability

This protocol outlines a workflow to assess how factors like time, temperature, and light affect your this compound solution.

  • Preparation:

    • Prepare a homogenous stock solution of this compound in your chosen analytical solvent (e.g., acetonitrile) at a known concentration.

  • Sample Allocation:

    • Aliquot the stock solution into multiple sets of vials for each condition to be tested.

    • Set 1 (Control): Analyze immediately (Time 0).

    • Set 2 (Ambient, Light): Store on a lab bench at room temperature, exposed to ambient light.

    • Set 3 (Ambient, Dark): Store on a lab bench at room temperature, wrapped in aluminum foil.

    • Set 4 (Refrigerated, Dark): Store in a refrigerator at 2-8°C, wrapped in aluminum foil.

  • Time-Point Analysis:

    • At designated time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition set.

    • Allow refrigerated samples to equilibrate to room temperature.

    • Analyze each sample using a validated method (like Protocol 1) to determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point for each condition.

    • Plot concentration vs. time for each condition to visualize the degradation rate.

    • Note the appearance of any new peaks in the chromatograms, which may indicate degradation products.

Visualizations

Diagram 1: Troubleshooting Solution Instability start Inconsistent or Fading Results check_visual Visually Inspect Solution start->check_visual precipitate Particles or Haze Visible check_visual->precipitate Particles clear Solution is Clear check_visual->clear No Particles check_age How old is the solution? new < 24 hours check_age->new Fresh old > 24 hours check_age->old Old check_storage How was it stored? light Exposed to Light check_storage->light dark Protected from Light check_storage->dark sonicate Action: Warm to RT and Sonicate precipitate->sonicate clear->check_age reanalyze Re-analyze sonicate->reanalyze new->check_storage chemdeg Root Cause: Likely Chemical Instability old->chemdeg photodeg Root Cause: Likely Photodegradation light->photodeg dark->chemdeg prepare_new Action: Prepare Fresh Solution & Store in Dark photodeg->prepare_new chemdeg->prepare_new Diagram 2: Experimental Workflow for Stability Analysis prep 1. Prepare Stock Solution (e.g., in Acetonitrile) aliquot 2. Aliquot into Test Groups prep->aliquot t0 3a. Analyze Time 0 (Control) aliquot->t0 store 3b. Store Samples Under Varied Conditions aliquot->store data 5. Calculate % Remaining & Plot Degradation t0->data conditions Ambient/Light Ambient/Dark Refrigerated/Dark store->conditions analyze 4. Analyze at Time Points (e.g., 1, 4, 8, 24h) store->analyze analyze->data conclusion 6. Determine Optimal Storage Conditions data->conclusion Diagram 3: Potential Degradation of an Azo Dye parent This compound (Azo Compound) cleavage Reductive Cleavage of Azo Bond (N=N) parent->cleavage stressor Stressor (e.g., UV Light, pH) stressor->cleavage product1 Amine Product 1 cleavage->product1 product2 Amine Product 2 cleavage->product2 loss Loss of Color & Analytical Response cleavage->loss

References

Troubleshooting common issues in Disperse blue 124 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 124. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound. The guides are presented in a question-and-answer format to provide direct and actionable solutions.

Peak Shape Issues: Why is my this compound peak tailing?

Answer:

Peak tailing is a common issue in HPLC and for a compound like this compound, a monoazo dye, it can be caused by several factors.[1][2][3] The primary causes often revolve around secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[4][5]

    • Solution:

      • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.

      • Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby reducing secondary interactions.[5]

      • Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to peak distortion.[2][6] A blocked column inlet frit is also a common culprit.[3]

    • Solution:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more economical to replace.[2]

      • Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

      • Backflush the Column: Reversing the column and flushing it to waste can sometimes dislodge particulates from the inlet frit.[3]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.

Resolution Issues: How can I improve the separation of this compound from impurities or other components?

Answer:

Poor resolution, resulting in overlapping peaks, can make accurate quantification difficult.[6] Optimizing the mobile phase, gradient, or stationary phase can significantly improve separation.

Potential Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier concentration or pH of the mobile phase may not be optimal for separating this compound from closely eluting compounds.[6]

    • Solution:

      • Optimize Organic Content: Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

      • Modify Mobile Phase pH: Altering the pH can change the ionization state of analytes and impurities, thus affecting their retention and improving separation.[5]

  • Inappropriate Gradient Program: A steep gradient may not provide sufficient time to separate closely eluting peaks.

    • Solution: Employ a shallower gradient around the elution time of this compound and its impurities to increase their separation.[5]

  • Suboptimal Stationary Phase: The chosen column chemistry may not provide the necessary selectivity for the separation.

    • Solution:

      • Try a Different Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl or cyano column for different selectivity.[5]

      • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can lead to better resolution.[5]

Retention Time Variability: Why are the retention times for this compound shifting between injections?

Answer:

Shifts in retention time can be sudden or gradual and can indicate a variety of issues with the HPLC system or method.[7]

Potential Causes and Solutions:

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time drift.[8][9]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Using a buffered mobile phase can help maintain a stable pH.

  • Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[8]

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase between injections, especially in gradient elution, retention times can shift.[8][10][11]

    • Solution: Ensure a sufficient equilibration time is included at the end of each gradient run.

  • System Leaks or Flow Rate Instability: Leaks in the system or a malfunctioning pump can cause the flow rate to fluctuate, leading to changes in retention time.[12]

    • Solution: Regularly inspect the system for leaks at all fittings and connections. If the flow rate is suspect, it can be checked using a calibrated flow meter.

Baseline Problems: What is causing noise or drift in my baseline?

Answer:

A noisy or drifting baseline can interfere with the detection and integration of the this compound peak.

Potential Causes and Solutions:

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.

    • Solution: Degas the mobile phase before use by sonication or vacuum filtration.[6][8] Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow cell can lead to a noisy or drifting baseline.[8]

    • Solution: Use high-purity HPLC-grade solvents.[6] Flush the system, including the detector flow cell, with a strong, appropriate solvent.

  • Detector Lamp Issues: A failing or unstable detector lamp can cause baseline noise and drift.

    • Solution: Check the lamp's energy output. If it is low or fluctuating, the lamp may need to be replaced.[8]

Data Presentation

For a typical analysis of this compound, the following HPLC parameters can be used as a starting point. Optimization may be required based on the specific instrument and sample matrix.

ParameterTypical Value
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetononitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm
Injection Volume 10 µL

Gradient Program Example:

Time (min)% Mobile Phase B
020
2580
3080
3120
3520

Experimental Protocols

Representative Sample Preparation Protocol
  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to achieve a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate the sample to ensure it is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

System Suitability Test

Before running samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly.

  • Prepare a standard solution of this compound at a known concentration.

  • Make at least five replicate injections of the standard solution.

  • Evaluate the following parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention time should typically be less than 1%.

    • Peak Area Repeatability: The RSD of the peak area should typically be less than 2%.

    • Tailing Factor: The tailing factor for the this compound peak should ideally be between 0.8 and 1.5.

    • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

Visualizations

Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting_Workflow Start Analytical Issue Encountered (e.g., Peak Tailing, Poor Resolution, Retention Time Shift) IdentifyProblem Identify the Specific Problem Start->IdentifyProblem PeakShape Peak Shape Issues (Tailing/Fronting) IdentifyProblem->PeakShape Resolution Poor Resolution IdentifyProblem->Resolution RetentionTime Retention Time Shift IdentifyProblem->RetentionTime CheckColumn Check Column Condition (Contamination, Voids) PeakShape->CheckColumn CheckMobilePhase Check Mobile Phase (Composition, pH, Degassing) PeakShape->CheckMobilePhase Resolution->CheckMobilePhase OptimizeMethod Optimize Method (Gradient, Column Chemistry) Resolution->OptimizeMethod RetentionTime->CheckMobilePhase CheckSystem Check HPLC System (Leaks, Temperature, Flow Rate) RetentionTime->CheckSystem ProblemResolved Problem Resolved CheckColumn->ProblemResolved If Resolved CheckMobilePhase->ProblemResolved If Resolved CheckSystem->ProblemResolved If Resolved OptimizeMethod->ProblemResolved If Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Relationship between Problem, Cause, and Solution for Peak Tailing

Peak_Tailing_Troubleshooting Problem Problem Peak Tailing Cause1 Cause Secondary Silanol Interactions Problem->Cause1 Cause2 Cause Column Contamination Problem->Cause2 Cause3 Cause Incompatible Sample Solvent Problem->Cause3 Solution1 Solution Use End-Capped Column Adjust Mobile Phase pH Cause1->Solution1 Solution2 Solution Use Guard Column Wash/Replace Column Cause2->Solution2 Solution3 Solution Inject in Mobile Phase Cause3->Solution3

Caption: Causes and solutions for peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing the Dyeing Process for Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing their dyeing processes to minimize the leaching of Disperse Blue 124.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Poor wash fastness (significant color bleeding in the first wash) Incomplete removal of unfixed dye from the fiber surface.[1]Implement or optimize a reduction clearing process after dyeing. This is a critical step for improving wash fastness.[1][2][3]
Insufficient dye fixation due to suboptimal dyeing parameters.[4][5]Ensure the dyeing temperature reaches and is held at the recommended 130°C for an adequate duration to promote full dye diffusion and fixation within the polyester (B1180765) fibers.[4][5]
Improper pH of the dyebath.[6][7]Maintain the dyebath pH between 4.5 and 5.5 for optimal dye exhaustion and stability.[6][7]
Inconsistent wash fastness across different batches Variations in dyeing or reduction clearing process parameters.[1]Standardize all process parameters, including temperature, time, pH, and chemical concentrations.[1] Regularly calibrate all equipment.[8]
Variations in raw materials (fabric, dyes, chemicals).[8]Source materials from consistent and reliable suppliers.[8]
Staining of adjacent white fabric during washing A significant amount of loose dye on the fabric surface.[1]Intensify the reduction clearing process by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[1]
Decrease in wash fastness after heat setting or finishing Thermal migration of the dye from the fiber core to the surface.[1][9]Select dyes with higher molecular weight and sublimation fastness.[1][4] Minimize the temperature and duration of post-dyeing heat treatments.[1][9] Consider using a finishing agent that forms a protective film on the fiber surface.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound leaching from polyester fabrics?

A1: The most common cause of this compound leaching, leading to poor wash fastness, is the presence of unfixed dye molecules remaining on the surface of the fiber after the dyeing process is complete.[1][5] These surface dyes are not strongly bonded to the fiber and are easily removed during washing.[1]

Q2: What is reduction clearing, and why is it crucial for minimizing this compound leaching?

A2: Reduction clearing is a critical post-treatment step used after dyeing polyester with disperse dyes.[2][3][10] It involves treating the fabric with a reducing agent, such as sodium hydrosulfite, under alkaline conditions.[4][10] This process chemically destroys and removes any unfixed disperse dye from the fiber surface, thereby significantly improving wash fastness and reducing leaching.[1][2][11]

Q3: How does the dyeing temperature affect the leaching of this compound?

A3: Dyeing temperature is a critical factor. Disperse dyes, including Blue 124, require high temperatures, typically around 130°C, for dyeing polyester.[4][12] This high temperature causes the polyester fibers to swell, which allows the small, water-insoluble dye molecules to penetrate and diffuse into the fiber structure.[5][12] Insufficient temperature can lead to poor dye penetration and fixation, resulting in more dye remaining on the surface and, consequently, increased leaching.[4][5]

Q4: What is the optimal pH for the dyebath when using this compound?

A4: The dyebath for disperse dyeing should be slightly acidic, with a pH maintained between 4.5 and 5.5.[6][7] This pH range is optimal for dye exhaustion and helps to prevent the degradation of many disperse dyes, which can be sensitive to alkaline conditions.[13]

Q5: What is thermal migration, and how can it lead to increased dye leaching?

A5: Thermal migration is the movement of disperse dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments like drying or heat setting.[1][9] This phenomenon can re-contaminate the fiber surface with loose dye, leading to a decrease in wash fastness and an increase in leaching.[1] To mitigate this, it is advisable to use dyes with good thermal stability and to control the temperature and duration of subsequent heat treatments.[1][9]

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester with this compound
  • Fabric Preparation: Scour the 100% polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 80°C for 30 minutes to remove any impurities. Rinse the fabric thoroughly with hot and then cold water until it is neutral.[8]

  • Dye Bath Preparation (Liquor Ratio 1:10):

    • Set the dyebath to 50°C.

    • Add a sequestering agent (0.5 g/L) if using hard water.[8]

    • Add a dispersing/leveling agent (1 g/L).[8]

    • Adjust the pH to 4.5 using an acetic acid/acetate buffer system.[8]

    • Circulate for 10 minutes.[8]

  • Dyeing:

    • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.[8]

    • Add the dispersion to the dyebath.

    • Raise the temperature from 50°C to 130°C at a rate of 1.5°C/minute.[8]

    • Hold at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[1][8]

    • Cool the dyebath to 80°C at a rate of 2°C/minute.[8]

Reduction Clearing Protocol
  • In the same bath (to save water) at 80°C:

    • Add 2 g/L of sodium hydrosulfite and adjust the pH to 10-11 with caustic soda.[8][14]

    • Run for 20 minutes at 80°C.[8][15]

  • Rinsing and Neutralization:

    • Drain the bath and rinse with hot water (70°C) for 10 minutes.[8]

    • Neutralize with a weak acid if necessary, followed by a final cold rinse.

Quantitative Data Summary

Process Parameter Recommended Value Rationale
Dyeing Temperature 130°COptimal for polyester fiber swelling and dye penetration.[4][7]
Dyeing Time 30-60 minutes at 130°CEnsures sufficient time for dye diffusion and fixation.[1]
Dyeing pH 4.5 - 5.5Promotes dye exhaustion and prevents dye hydrolysis.[6][13]
Reduction Clearing Temperature 70 - 80°CEffective for removing unfixed surface dye.[8][14]
Reduction Clearing Time 15 - 20 minutesAdequate time for the chemical reduction of surface dye.[8]
Reduction Clearing Agent (Sodium Hydrosulfite) 2 g/LA common and effective concentration for reduction clearing.[14][15]

Visualizations

Dyeing_Workflow Optimized Dyeing and Post-Treatment Workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, Soda Ash, 80°C) Rinsing_Prep Hot and Cold Rinsing Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (pH 4.5, 50°C) Rinsing_Prep->Dye_Bath_Prep Dyeing_Process Dyeing with this compound (Raise to 130°C, hold for 45-60 min) Dye_Bath_Prep->Dyeing_Process Cooling Cooling to 80°C Dyeing_Process->Cooling Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, 80°C, 20 min) Cooling->Reduction_Clearing Rinsing_Post Hot and Cold Rinsing Reduction_Clearing->Rinsing_Post Neutralization Neutralization Rinsing_Post->Neutralization Drying Drying Neutralization->Drying

Caption: Optimized workflow for dyeing polyester with this compound.

Leaching_Factors Factors Influencing this compound Leaching cluster_process Process Parameters cluster_post_treatment Post-Treatment cluster_material Material Properties Leaching Dye Leaching (Poor Wash Fastness) Dye_Temp Insufficient Dyeing Temperature Dye_Temp->Leaching Dye_Time Insufficient Dyeing Time Dye_Time->Leaching pH Improper pH pH->Leaching Red_Clearing Inadequate Reduction Clearing Red_Clearing->Leaching Thermal_Mig Thermal Migration (Post-Heat Treatment) Thermal_Mig->Leaching Dye_Props Dye Molecular Structure Dye_Props->Leaching Fiber_Props Fiber Characteristics Fiber_Props->Leaching

Caption: Key factors contributing to the leaching of this compound.

References

Identifying and minimizing degradation products of Disperse blue 124

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing degradation products of Disperse Blue 124.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Review Sample Preparation and Storage:

    • Solvent: Ensure the solvent used for sample preparation is of high purity and does not promote degradation. Acetonitrile (B52724) is a commonly used solvent for this compound.[1]

    • Temperature: Store stock solutions and samples at appropriate temperatures (e.g., -20°C for long-term storage) to minimize thermal degradation.[2]

    • Light Exposure: Protect solutions from light to prevent photodegradation. Use amber vials or cover vials with aluminum foil.

  • Analyze Under Different Conditions (Forced Degradation): To confirm if the unexpected peaks are degradation products, perform forced degradation studies under controlled conditions (acidic, alkaline, oxidative, thermal, and photolytic stress). This will help in identifying the retention times of potential degradation products.

  • Employ Mass Spectrometry (LC-MS/MS): If available, use LC-MS/MS to identify the mass-to-charge ratio (m/z) of the unknown peaks. This can provide valuable information about their molecular weights and help in structure elucidation.[3]

Issue 2: Poor Reproducibility of Experimental Results

Possible Cause: Inconsistent degradation of this compound across samples.

Troubleshooting Steps:

  • Standardize All Experimental Parameters:

    • pH: Maintain a consistent pH for all solutions, as pH can significantly influence the stability of the dye.[4][5]

    • Temperature: Control the temperature throughout the experiment, including sample preparation, storage, and analysis.

    • Light Exposure: Ensure uniform light exposure conditions for all samples.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound to minimize the impact of degradation over time.

  • Incorporate Stabilizers (if applicable): Depending on the experimental matrix, the use of antioxidants or other stabilizers may be considered to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways of this compound?

This compound, a monoazo dye, is susceptible to degradation through several pathways:

  • Hydrolysis: The ester group in the this compound molecule can undergo hydrolysis, particularly under alkaline conditions, to form the corresponding carboxylic acid.[6] This is a common degradation pathway for disperse dyes containing ester linkages.[7][8]

  • Reductive Cleavage: The azo bond (-N=N-) is a characteristic feature of this compound and is susceptible to reductive cleavage. This can lead to the formation of aromatic amines, some of which may be of toxicological concern.[9][10]

  • Photodegradation: Exposure to light, especially UV radiation, can induce the degradation of the dye.[11]

  • Biodegradation: Certain microorganisms can degrade azo dyes, often involving the enzymatic reduction of the azo bond.[4]

  • Oxidative Degradation: Advanced Oxidation Processes (AOPs) such as Fenton, photo-Fenton, and ozonation can effectively degrade disperse dyes.[12]

Q2: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following precautions:

  • pH Control: Maintain a slightly acidic to neutral pH (around 5-7) in your experimental solutions, as alkaline conditions can promote hydrolysis of the ester group.[5][8]

  • Temperature Control: Keep temperatures as low as reasonably possible for your experimental setup. Avoid prolonged exposure to high temperatures.

  • Light Protection: Work in a low-light environment and use amber glassware or foil-wrapped containers to protect your samples and solutions from light.

  • Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Use High-Purity Reagents: Impurities in solvents or other reagents can sometimes catalyze degradation reactions.

  • Proper Storage: Store stock solutions and samples in a cool, dark place. For long-term storage, freezing at -20°C is recommended.[2]

Q3: What analytical techniques are suitable for identifying and quantifying this compound and its degradation products?

Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: HPLC is a standard method for separating and quantifying this compound and its degradation products. A diode array detector (DAD) or photodiode array (PDA) detector allows for the monitoring of multiple wavelengths.[3][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation capabilities of HPLC with the identification power of mass spectrometry, enabling the determination of the molecular weights and fragmentation patterns of degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile degradation products.[14]

  • Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for preliminary analysis and to check for the presence of impurities.[15]

Data Presentation

Table 1: Quantitative Data on Degradation Efficiency of Similar Disperse Dyes using Advanced Oxidation Processes (AOPs)

Advanced Oxidation Process (AOP)DyeCatalyst/OxidantInitial ConcentrationpHReaction TimeDegradation EfficiencyReference
FentonDisperse Blue 79Fe²⁺/H₂O₂60 mg/L360 min85% Color Removal, 75% COD Removal[12]
Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/UVNot Specified33 hours77.09%[12]
Helio-Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/SunlightNot Specified33 hours97.84%[12]
OzonationDisperse Blue 79O₃150-600 mg/L10-12Not Specified>90%[12]
PhotocatalysisDisperse Blue 94SrCrO₄3 x 10⁻⁵ M7.0Not SpecifiedEffective degradation observed[16]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[17]

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV-Vis or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M HCl.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

    • If no degradation is observed, repeat with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • Dilute and analyze by HPLC.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 105°C) for a specified duration.

    • Dissolve the stressed sample in acetonitrile, dilute, and analyze by HPLC.

    • Alternatively, heat a solution of the dye.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the exposed solution by HPLC. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method. Compare the chromatograms to identify degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 600-620 nm) and other wavelengths to detect degradation products that may have different absorption maxima.

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products DB124 This compound Hydrolysis Hydrolysis (Alkaline Conditions) DB124->Hydrolysis ReductiveCleavage Reductive Cleavage (Azo Bond) DB124->ReductiveCleavage Photodegradation Photodegradation (UV/Light Exposure) DB124->Photodegradation CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid AromaticAmines Aromatic Amines ReductiveCleavage->AromaticAmines Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Major degradation pathways of this compound.

start Start: Sample of this compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress separation Chromatographic Separation (e.g., HPLC) stress->separation detection Detection (UV-Vis/PDA, MS) separation->detection identification Identification of Degradation Products detection->identification quantification Quantification of Parent and Degradants detection->quantification end End: Stability Profile identification->end quantification->end

Caption: Experimental workflow for a forced degradation study.

References

Best practices for handling and disposal of Disperse blue 124 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Disperse blue 124 in a laboratory setting, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is recognized as a potent skin sensitizer (B1316253) that can cause allergic contact dermatitis.[1][2][3] It is categorized as an extreme sensitizer and a strong irritant.[1] Some disperse dyes have also been associated with carcinogenic properties.[4] Therefore, minimizing exposure is critical.

Q2: What immediate actions should be taken in case of accidental exposure to this compound?

In the event of an exposure, follow these first-aid measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical assistance.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and get emergency medical help immediately.[4][5]

Q3: Can I dispose of small amounts of this compound waste down the drain?

No, you should never dispose of this compound waste, in any amount, down the drain.[4][5] It is crucial to prevent this chemical from entering sewer systems and waterways to avoid environmental contamination.[4][5] All waste must be handled in accordance with local, state, and federal regulations.[4]

Troubleshooting Guide

Problem: I need to weigh out this compound powder, but I'm concerned about creating dust.

Solution:

Handling the powdered form of this compound requires specific precautions to prevent inhalation and skin contact.

  • Ventilation: Always handle the powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-impermeable gloves (nitrile is a suitable option), and tightly fitting safety goggles with side shields.[6] For procedures with a high risk of dust generation, consider a face shield in addition to goggles and respiratory protection.[6]

  • Handling Technique: To prevent the powder from becoming airborne, you can gently dampen it with water before weighing or transferring.[4][8] Use non-sparking tools for handling.[5][9]

Problem: A small amount of this compound has spilled on the lab bench.

Solution:

For minor spills, a swift and appropriate response is necessary to prevent exposure and contamination.

  • Restrict Access: Ensure the spill area is clear of personnel not involved in the cleanup.

  • Wear PPE: Before cleaning, don the appropriate PPE as outlined in the handling procedures.

  • Containment: For solid spills, gently cover the area with a damp paper towel to prevent the dust from becoming airborne.[7] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[7]

  • Cleanup: Carefully collect the spilled material and any contaminated absorbents using a scoop or brush and place them into a designated, labeled hazardous waste container.[7][10] Avoid dry sweeping, which can generate dust.[4][8]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's protocol.[7]

Data Summary

The following table summarizes the key safety and handling information for this compound.

ParameterInformationSource
CAS Number 61951-51-7[5]
Molecular Formula C16H19N5O4S[1][11]
Primary Hazards Skin sensitizer, strong irritant, potential for allergic contact dermatitis.[1][3]
Recommended PPE Tightly fitting safety goggles with side-shields, chemical-impermeable gloves (e.g., nitrile), lab coat. A face shield and respiratory protection may be needed for tasks with high dust/aerosol generation.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Experimental Protocols

Protocol for Safe Handling of this compound
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[7] Work in a designated area, preferably a chemical fume hood.[6]

  • Personal Protective Equipment: Don all required PPE, including safety goggles, a lab coat, and chemical-impermeable gloves.[6]

  • Weighing and Transfer: When weighing the solid dye, use a spatula and handle it carefully to avoid creating dust.[8] For larger quantities, consider dampening the powder slightly with water.[4]

  • Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[4] Clean all contaminated surfaces.

Protocol for Disposal of this compound Waste
  • Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's EHS department.[7]

  • Solid Waste Collection: Collect all solid waste, including contaminated PPE (gloves, weigh boats), and any materials used for spill cleanup, in a clearly labeled, sealable, and chemically compatible container.[7] The container must be marked as "Hazardous Waste" and specify the contents.[7]

  • Liquid Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container.[7] The label must read "Hazardous Waste" and include the full chemical name and estimated concentration and volume.[7]

  • Storage of Waste: Store sealed hazardous waste containers in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical destruction facility.[5] Methods may include controlled incineration.[5][9]

Visual Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReadSDS Read SDS PrepArea Prepare Well-Ventilated Area (Fume Hood) ReadSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Powder Carefully (Avoid Dust) DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol WashHands Wash Hands Thoroughly PrepareSol->WashHands CleanArea Clean Work Area WashHands->CleanArea DisposeWaste Dispose of Waste Properly CleanArea->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal Segregate Segregate Waste CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid LabelSolid Label Solid Waste Container 'Hazardous Waste' CollectSolid->LabelSolid LabelLiquid Label Liquid Waste Container 'Hazardous Waste' CollectLiquid->LabelLiquid Store Store in Designated Area LabelSolid->Store LabelLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS LicensedDisposal Licensed Chemical Disposal ContactEHS->LicensedDisposal

Caption: Workflow for Proper Disposal of this compound Waste.

SpillResponse Start Spill Occurs MinorSpill Is the spill minor? Start->MinorSpill Evacuate Evacuate Area & Alert EHS MinorSpill->Evacuate No DonPPE Don Appropriate PPE MinorSpill->DonPPE Yes End Response Complete Evacuate->End Contain Contain Spill (Damp Towel or Absorbent) DonPPE->Contain Cleanup Collect Waste into Hazardous Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report Report->End

Caption: Decision-making workflow for a this compound spill.

References

Addressing matrix effects in the analysis of Disperse blue 124

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 124. Our resources are designed to help you address challenges related to matrix effects in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include other dyes, fibers, finishing agents, and endogenous substances from the textile material. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, sensitivity, and reproducibility of your analytical results.[1] For this compound, strong matrix effects, primarily ion suppression, have been observed in textile analyses.[2][3]

Q2: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. What are the potential causes and how can I mitigate this?

A2: Significant ion suppression for this compound is a common issue in textile analysis and is primarily caused by co-eluting matrix components from the sample.[2][3] These interfering substances compete with this compound for ionization, reducing its signal intensity.[1]

To mitigate ion suppression, consider the following strategies:

  • Improve Sample Preparation: Employ more rigorous sample cleanup procedures to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be highly effective.[1]

  • Optimize Chromatographic Separation: Adjusting your HPLC or UHPLC method can help separate this compound from the interfering compounds. This can involve trying different column chemistries, mobile phase compositions, or gradient profiles.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[1] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of your method.

  • Use an Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for signal variations caused by matrix effects.

Q3: What type of internal standard is recommended for the quantitative analysis of this compound?

A3: The ideal internal standard for quantitative analysis is a stable isotope-labeled (SIL) version of the analyte. A SIL internal standard has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of variations, including those caused by matrix effects. While a specific SIL for this compound may not be readily available, other structurally similar disperse dyes with stable isotope labels could be considered. If a SIL is not available, a structurally related compound with similar chromatographic behavior and ionization efficiency can be used as an alternative.

Q4: How can I develop a robust sample preparation protocol to minimize matrix effects for this compound in textiles?

A4: A robust sample preparation protocol is crucial for minimizing matrix effects. A multi-step approach is often necessary. Start with an efficient extraction of this compound from the textile matrix, followed by a cleanup step to remove interfering substances. A combination of extraction and Solid-Phase Extraction (SPE) is a powerful strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no signal for this compound Severe ion suppression from the sample matrix.1. Dilute the sample extract and re-inject. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic separation to resolve this compound from co-eluting interferences.
Poor reproducibility of results Inconsistent matrix effects between samples.1. Incorporate a suitable internal standard (ideally stable isotope-labeled). 2. Standardize the sample preparation procedure meticulously. 3. Use matrix-matched calibration standards.
Peak tailing or splitting Co-eluting matrix components interfering with chromatography.1. Adjust the mobile phase composition or gradient to improve peak shape. 2. Use a different HPLC column with alternative selectivity. 3. Enhance sample cleanup to remove the interfering compounds.
High background noise in the chromatogram Contamination from the sample matrix or sample preparation steps.1. Filter the sample extract through a 0.22 µm filter before injection. 2. Ensure high purity of all solvents and reagents used in sample preparation. 3. Perform a blank injection to identify the source of contamination.

Quantitative Data Summary

The following table summarizes the observed matrix effects for this compound in textile analysis from a study utilizing LC-MS/MS. The Matrix Effect (ME) is calculated as the percentage of the analyte's peak area in the presence of the matrix compared to the peak area in a clean solvent at the same concentration. An ME value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

AnalyteConcentrationMatrix Effect (%)Reference
This compound10 ng/mL31.0 - 50.9[2][3]
This compound50 ng/mL31.0 - 50.9[2][3]

Experimental Protocols

Protocol 1: Methanol (B129727) Extraction of this compound from Textiles

This protocol describes a basic solvent extraction method suitable for the initial extraction of this compound from textile samples.

  • Sample Preparation: Accurately weigh approximately 1.0 g of the textile sample (finely chopped) into a 50 mL conical tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate at 50-60°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound Extract

This protocol provides a general procedure for cleaning up the methanol extract from Protocol 1 to reduce matrix effects. The choice of SPE sorbent may need to be optimized based on the specific matrix. A reverse-phase sorbent like C18 is a good starting point.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Dilute 1 mL of the methanol extract from Protocol 1 with 9 mL of deionized water. Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Textile_Sample Textile Sample Extraction Methanol Extraction Textile_Sample->Extraction Protocol 1 SPE_Cleanup SPE Cleanup Extraction->SPE_Cleanup Protocol 2 LC_MS_MS LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Final_Result Final_Result Data_Processing->Final_Result Quantification

Caption: Experimental workflow for addressing matrix effects.

References

Refinement of patch test concentrations for Disperse blue 124

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 124 patch testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended patch test concentration for this compound?

A1: The standard recommended concentration for patch testing with this compound is 1% in petrolatum (pet.).[1] This concentration has been used in large-scale retrospective studies.[1] However, it is important to be aware of the issue of impurities in commercial preparations of this compound, which can influence test results.[2][3] Some studies have also utilized a concentration of 0.3% in petrolatum, particularly when testing it as part of a mix with Disperse Blue 106.[3][4] The lower concentration may be considered due to the strong allergenic potential of the dye.

Q2: Why is there variability in the recommended concentrations?

A2: The variability in recommended concentrations is primarily due to the presence of impurities in the raw material of this compound.[2][3] Different batches may have varying levels of allergenic contaminants, leading to uncertainty in the actual concentration of the primary allergen.[3] Some researchers opt for a lower concentration to minimize the risk of irritant reactions and active sensitization.

Q3: Should I test with this compound alone or as part of a textile dye mix?

A3: Testing with this compound as a single allergen at 1% in petrolatum is a valid approach. However, for screening purposes, it is often included in a broader textile dye mix (TDM).[1] A common TDM includes several disperse dyes, with this compound and Disperse Blue 106 each at a concentration of 0.3%.[4] If a textile dye allergy is strongly suspected, it may be beneficial to test with both the TDM and individual dyes.

Q4: What is the significance of co-reactivity with Disperse Blue 106?

A4: There is a high frequency of simultaneous positive reactions to this compound and Disperse Blue 106.[5] This is attributed to their close structural similarity. Furthermore, studies have shown that patch test preparations of this compound may contain Disperse Blue 106 as an impurity, and vice versa.

Troubleshooting Guide

Issue 1: How to differentiate between an irritant reaction and a true allergic reaction?

  • Answer: This is a critical step in patch test interpretation. Allergic reactions are typically characterized by erythema, edema, papules, and vesicles, often with spreading beyond the patch test site. Irritant reactions are usually sharply demarcated, with erythema and sometimes a glazed or wrinkled appearance. A crescendo pattern (reaction intensity increasing after patch removal) is more indicative of an allergic reaction. Following the scoring guidelines from the International Contact Dermatitis Research Group (ICDRG) can aid in standardization.[2]

Issue 2: What should I do if I get a weak positive (+?) reaction?

  • Answer: A weak or doubtful positive reaction should be interpreted with caution. It could indicate a low level of sensitivity, an early allergic reaction, or a mild irritant reaction. It is advisable to re-evaluate the patient's clinical history and exposure to textiles containing this compound. In some cases, repeat testing with a dilution series of the allergen may be necessary to confirm the allergy.

Issue 3: How do impurities in the this compound preparation affect my results?

  • Answer: Impurities in the patch test preparation can lead to false-positive reactions if the patient is allergic to the impurity but not to this compound itself.[2] Conversely, a lower-than-stated concentration of the active allergen due to impurities could lead to a false-negative result in a sensitized individual.[3] Whenever possible, use a high-purity, quality-controlled allergen preparation from a reputable supplier.

Issue 4: A patient has a history of textile dermatitis, but the patch test to this compound is negative. What are the next steps?

  • Answer: A negative patch test to this compound does not entirely rule out a textile dye allergy. The patient may be allergic to other dyes not included in the standard series or to other chemicals used in textile finishing. Consider testing with a broader textile dye series or with a piece of the patient's own clothing ("as is" testing).

Data Presentation

Table 1: Recommended Patch Test Concentrations for this compound

AllergenConcentrationVehicleNotes
This compound1%PetrolatumStandard concentration used in several large studies.[1]
Disperse Blue 106/124 Mix0.3% eachPetrolatumUsed in some textile dye mixes due to strong allergenic potential and co-reactivity.[3][4]

Experimental Protocols

Detailed Methodology for Patch Testing with this compound

  • Allergen Preparation: Prepare a 1% dispersion of this compound in petrolatum. Ensure the allergen is sourced from a reputable supplier that provides a certificate of analysis.

  • Patch Test Unit Application:

    • Use standardized patch test chambers, such as Finn Chambers® on Scanpor® tape.[1]

    • Apply a small, consistent amount of the 1% this compound preparation into a chamber.

    • Apply the patch test unit to the upper back of the subject. The skin should be clean, dry, and free of hair and any active dermatitis.

  • Application Duration: The patches should be left in place for 48 hours.[1] Advise the subject to avoid activities that may cause excessive sweating and to keep the patch test area dry.

  • Reading and Interpretation:

    • The first reading should be performed 30-60 minutes after patch removal at 48 hours.

    • A second reading is typically performed at 72 or 96 hours. Additional readings may be necessary.

    • Score the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 2).

Table 2: ICDRG Patch Test Reaction Scoring

ScoreInterpretationDescription
-Negative reactionNo reaction
+?Doubtful reactionFaint macular erythema only
+Weak positiveErythema, infiltration, possibly papules
++Strong positiveErythema, infiltration, papules, vesicles
+++Extreme positiveIntense erythema, infiltration, coalescing vesicles, bullous reaction
IRIrritant reactionVaries from erythema with a glazed surface to necrosis and ulceration
NTNot Tested

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_read Reading & Interpretation prep_allergen Prepare 1% this compound in Petrolatum load_chamber Load Allergen into Finn Chamber prep_allergen->load_chamber apply_patch Apply Patch to Patient's Upper Back load_chamber->apply_patch instruct_patient Instruct Patient on Patch Care (48h) apply_patch->instruct_patient remove_patch Remove Patch at 48h read1 First Reading (D2/D3) remove_patch->read1 read2 Second Reading (D4/D5) read1->read2 score Score Reactions (ICDRG Criteria) read2->score

Caption: Experimental workflow for this compound patch testing.

Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) hapten This compound (Hapten) protein Skin Proteins hapten->protein Binds to hapten_protein Hapten-Protein Complex protein->hapten_protein lc Langerhans Cell (Antigen Presenting Cell) hapten_protein->lc Uptake by lymph_node Draining Lymph Node lc->lymph_node Migrates to t_cell_naive Naive T-Cell lymph_node->t_cell_naive Presents Antigen to t_cell_memory Memory T-Cell t_cell_naive->t_cell_memory Proliferation & Differentiation hapten2 This compound (Hapten) hapten_protein2 Hapten-Protein Complex hapten2->hapten_protein2 t_cell_memory2 Memory T-Cell (Activated) hapten_protein2->t_cell_memory2 Recognized by cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) t_cell_memory2->cytokines inflammation Inflammation & Dermatitis t_cell_memory2->inflammation keratinocytes Keratinocytes cytokines->keratinocytes Activate keratinocytes->inflammation

Caption: Allergic contact dermatitis signaling pathway.

References

Strategies to prevent cross-contamination in Disperse blue 124 testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination during the analytical testing of Disperse Blue 124.

Troubleshooting Guide

Issue: Suspected Cross-Contamination in Blank Samples

Question: I am detecting this compound in my blank or negative control samples. What are the potential sources of this cross-contamination and how can I resolve it?

Answer:

Detection of this compound in blank samples is a clear indicator of cross-contamination. The source of this contamination can be multifaceted, originating from sample preparation, instrument carryover, or the laboratory environment. A systematic approach is necessary to identify and eliminate the source.

Potential Sources and Solutions:

  • Sample Preparation Area:

    • Shared Glassware and Utensils: Inadequate cleaning of glassware, spatulas, or volumetric flasks can lead to carryover from previous, more concentrated samples.

      • Solution: Implement a rigorous cleaning protocol for all reusable items. This should include a solvent rinse (e.g., methanol), followed by washing with a suitable laboratory detergent, and a final rinse with high-purity solvent.[1] For highly sensitive analyses, consider using dedicated glassware for high-concentration and low-concentration samples.

    • Aerosol Formation: Handling of powdered this compound can generate fine dust that can contaminate surfaces, equipment, and other samples.

      • Solution: Handle the powdered dye within a fume hood or a glove box to contain any airborne particles. Clean the weighing area and surrounding surfaces immediately after use.[1]

  • Analytical Instrument Carryover:

    • Injector Contamination: The autosampler needle and injection port can retain residues from previous injections, which then get introduced into subsequent runs.

      • Solution: Implement a robust needle wash protocol within your analytical method. This should include multiple wash cycles with a strong solvent (e.g., a mixture of methanol (B129727) and acetonitrile) between injections. Running several blank injections after a high-concentration sample can help assess and mitigate carryover.

    • Column Carryover: this compound can adsorb onto the stationary phase of the chromatography column and slowly elute in later runs.

      • Solution: After analyzing a batch of samples, flush the column with a strong solvent for an extended period. If carryover persists, consider dedicating a column for use with a specific concentration range of this compound.

  • Laboratory Environment:

    • Contaminated Solvents: The solvents used for sample preparation and as mobile phases can become contaminated.

      • Solution: Use fresh, high-purity solvents for each analytical run. Filter all mobile phases before use.

    • General Laboratory Surfaces: Benchtops and equipment can be a source of contamination if not cleaned regularly.

      • Solution: Maintain a clean and organized workspace. Regularly wipe down all surfaces with an appropriate cleaning agent.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling this compound to minimize the risk of cross-contamination?

A1: Adherence to Good Laboratory Practices (GLP) is crucial.[2][3][4][5] Key practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, to prevent skin contact and contamination of samples.

  • Designated Areas: Whenever possible, designate separate areas for handling high-concentration stock solutions and low-concentration samples to prevent accidental contamination.[5]

  • Cleanliness: Maintain a high standard of cleanliness in the laboratory. Clean up any spills immediately and dispose of waste properly.[1]

  • Documentation: Keep meticulous records of all sample preparation steps, instrument maintenance, and cleaning procedures.[3]

Q2: How can I validate my cleaning procedure to ensure the complete removal of this compound from glassware and equipment?

A2: Cleaning validation is a critical step. A general procedure involves:

  • Contaminating the equipment with a known high concentration of this compound.

  • Performing the cleaning procedure.

  • Swabbing a defined surface area of the cleaned equipment.

  • Extracting the swab with a suitable solvent.

  • Analyzing the extract using a sensitive analytical method (e.g., LC/MS/MS) to ensure the residue is below a pre-defined acceptable limit.

Q3: Are there specific analytical techniques that are more prone to cross-contamination with this compound?

A3: Highly sensitive analytical methods like Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are more susceptible to showing carryover due to their low limits of detection.[6][7] While these methods are excellent for detecting trace amounts, they also highlight the need for stringent contamination control. Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection may be less sensitive to very low levels of carryover.[3][7]

Q4: Can the chemical properties of this compound contribute to cross-contamination?

A4: Yes. Disperse dyes, including this compound, have low water solubility.[8] This property can cause them to adhere to surfaces, especially non-polar plastics and glassware, making them more difficult to remove with aqueous cleaning solutions alone. Using organic solvents like methanol or acetonitrile (B52724) is often necessary for effective cleaning.[6][9]

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure

  • Pre-rinse: Rinse the glassware three times with a solvent known to dissolve this compound (e.g., methanol or acetonitrile).

  • Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

  • Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

  • Final Solvent Rinse: Rinse the glassware with a high-purity solvent (e.g., methanol) to remove any remaining organic residues and to aid in drying.

  • Drying: Allow the glassware to air dry in a clean environment or place it in a drying oven.

Protocol 2: LC/MS/MS System Blank Run and Carryover Assessment

  • Mobile Phase Blank: Inject a sample of the initial mobile phase composition. This will establish the baseline and identify any contamination in the solvent system.

  • High-Concentration Standard: Inject a high-concentration standard of this compound.

  • Blank Injections: Immediately following the high-concentration standard, inject at least three consecutive blank samples (solvent used for sample dissolution).

  • Carryover Calculation: Analyze the chromatograms of the blank injections. The peak area of this compound in the first blank injection should be compared to the peak area of the preceding high-concentration standard. The carryover percentage is calculated as:

    (Peak Area in Blank 1 / Peak Area in High-Concentration Standard) * 100

  • Acceptance Criteria: The carryover should be below a pre-determined acceptance limit (e.g., < 0.1% of the lower limit of quantitation).

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Limit of Detection (LOD)0.02 – 1.35 ng/mLLC/MS/MS[6]
Limit of Quantitation (LOQ)0.06 – 4.09 ng/mLLC/MS/MS[6]
Repeatability (%RSD, n=6) at 10 ng/mL1.2 % to 16.3 %LC/MS/MS[6]
Repeatability (%RSD, n=6) at 50 ng/mL1.1 % to 12.9 %LC/MS/MS[6]

Visualizations

Cross_Contamination_Prevention_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_cleaning Cleaning & Verification prep_start Start: Receive Sample handle_powder Handle Powder in Containment (Fume Hood) prep_start->handle_powder weigh Weigh Sample handle_powder->weigh dissolve Dissolve in Solvent weigh->dissolve prep_end Sample Ready for Analysis dissolve->prep_end analysis_start Inject Sample prep_end->analysis_start run_method Execute Analytical Method analysis_start->run_method data_acq Data Acquisition run_method->data_acq analysis_end Analysis Complete data_acq->analysis_end clean_instrument Run Instrument Wash Cycle analysis_end->clean_instrument clean_glassware Clean Glassware (Protocol 1) clean_glassware->prep_start Use Clean Glassware run_blank Inject Blank Sample clean_instrument->run_blank check_carryover Assess Carryover (Protocol 2) run_blank->check_carryover pass_fail Carryover Acceptable? check_carryover->pass_fail pass_fail->analysis_start Yes pass_fail->clean_instrument No

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like the synthetic dye Disperse Blue 124 is critical for quality control, safety assessment, and formulation development. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Vis Spectrophotometry are the predominant techniques for the analysis of disperse dyes.

Table 1: Comparison of HPLC-Based Methods for Disperse Dye Analysis

Validation ParameterHPLC-PDAHPLC-MSHPLC-MS/MS
Limit of Detection (LOD) 0.7 mg/L (for Disperse Blue 1)[1]Surpasses DIN 54231 method requirements[1]0.02 – 1.35 ng/mL (for a range of dyes)[2]
Limit of Quantification (LOQ) Not explicitly specifiedNot explicitly specified0.06 – 4.09 ng/mL (for a range of dyes)[2]
Linearity (r²) >0.99 (typical)>0.99 (typical)>0.993[2]
Precision (%RSD) 5.6% (overall)[3]Not explicitly specified1.2% to 16.3% (at 10 ng/mL)[2]
Selectivity GoodHighVery High
Confidence in Identification ModerateHigh (m/z confirmation)[1]Very High (parent/daughter ion confirmation)

Table 2: Performance of UV-Vis Spectrophotometry for Disperse Dye Analysis

Validation ParameterUV-Vis Spectrophotometry
Limit of Detection (LOD) Generally in the µg/mL range, can be improved with preconcentration[4]
Limit of Quantification (LOQ) Dependent on molar absorptivity
Linearity (r²) Typically >0.99 within a defined concentration range
Precision (%RSD) Generally <5%
Selectivity Low (susceptible to interference from other absorbing species)[5]
Confidence in Identification Low (based on absorption spectrum)

Experimental Workflow and Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology A->B C Optimize Method Parameters B->C D Linearity & Range C->D Validate E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity / Selectivity F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Analysis J->K Implement L Method Transfer K->L M Ongoing Method Verification K->M

A typical workflow for the validation of an analytical method.

Detailed Experimental Protocols

Reproducibility of analytical results is contingent on detailed and accurate methodologies. The following protocols are based on established methods for the analysis of disperse dyes.

High-Performance Liquid Chromatography (HPLC-PDA/MS)

This method is widely used for the separation and quantification of individual dyes in a mixture.

  • Sample Preparation:

    • Accurately weigh 1 gram of the textile sample and place it in a flask.

    • Add 20 mL of methanol (B129727) and sonicate at 50°C for 30 minutes.[2]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.22 µm PTFE filter.[2]

    • Evaporate the filtrate to dryness and reconstitute the residue in a suitable volume of the mobile phase.[2]

  • Chromatographic Conditions (Example):

    • Instrument: Agilent 1200 series HPLC or equivalent.[3]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) solution.[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Column Temperature: 30°C.[3]

    • PDA Detection: Wavelength set at the maximum absorbance of this compound (around 615 nm).[3]

    • MS Detection (for HPLC-MS/MS): Electrospray ionization (ESI) in positive mode. Specific parent and daughter ions for this compound would be monitored.

UV-Vis Spectrophotometry

This technique provides a simpler and more rapid, though less selective, means of quantification.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetone).

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

    • Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the calibration range.

  • Instrumental Analysis:

    • Instrument: A calibrated UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the unknown sample at the λmax.

    • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the equation of the line to determine the concentration of the unknown sample. A calibration curve for this compound in water has been determined by spectrophotometry at 470 nm.[6]

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For high sensitivity, selectivity, and confident identification, particularly in complex matrices, HPLC coupled with MS or MS/MS is the superior choice.[7] For routine quality control where high throughput and lower cost are priorities, and the sample matrix is relatively simple, HPLC-PDA or UV-Vis Spectrophotometry can be effective. Proper method validation is paramount to ensure the generation of reliable and accurate data, irrespective of the chosen technique.

References

Comparative Analysis of Disperse Blue 124 and Disperse Blue 106 Allergenicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the allergenic properties of two commonly used textile dyes, Disperse Blue 124 and Disperse Blue 106. Both are recognized as significant contact allergens and are frequently implicated in textile-related allergic contact dermatitis. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of contact hypersensitivity and developing safer alternatives.

Introduction to Disperse Blue Dyes and Allergenicity

Disperse Blue 106 and this compound are anthraquinone-based dyes used extensively in the textile industry to color synthetic fabrics such as polyester (B1180765) and acetate. Their chemical structures are closely related, which is believed to contribute to the high frequency of co-sensitization observed in patients. The allergenic potential of these dyes is significant enough that the American Contact Dermatitis Society named them the "Contact Allergen of the Year" in 2000. Allergic contact dermatitis (ACD) to these dyes typically manifests as eczema in areas of direct and prolonged contact with dyed textiles, exacerbated by friction and sweating.

Quantitative Comparison of Allergenicity

Clinical data primarily relies on patch testing to determine the prevalence of sensitization to these dyes in populations with suspected textile dermatitis. A key retrospective study provides a direct comparison of the frequency of positive reactions to Disperse Blue 106 and this compound.

AllergenNumber of Positive ReactionsPercentage of Positive Reactions (%)
Disperse Blue 106 33 out of 4082.5
This compound 32 out of 4080.0

Table 1: Comparative prevalence of positive patch test reactions to Disperse Blue 106 and this compound in patients with textile dye allergy. Data from a retrospective study of 788 patients, of whom 40 reacted positively to one or more textile dyes.

The data indicates a very similar and high rate of sensitization to both dyes within a population of individuals allergic to textile dyes, with a high degree of co-reactivity.

Experimental Protocols

The primary methods for assessing the allergenicity of Disperse Blue 106 and this compound are in vivo patch testing and in vitro lymphocyte transformation tests.

Patch Testing Protocol

Patch testing is the gold standard for diagnosing allergic contact dermatitis. The following is a generalized protocol for testing with disperse dyes.

Objective: To identify specific sensitivity to Disperse Blue 106 and this compound.

Materials:

  • Finn Chambers® on Scanpor® tape (or equivalent)

  • Petrolatum (vehicle)

  • Disperse Blue 106 (1.0% in petrolatum)

  • This compound (1.0% in petrolatum)

  • Positive control (e.g., nickel sulfate)

  • Negative control (petrolatum vehicle alone)

Procedure:

  • A small amount of each allergen preparation is applied to the appropriately labeled Finn Chambers.

  • The chambers are applied to the upper back of the patient, ensuring good adhesion.

  • The patches are left in place for 48 hours, during which time the patient should avoid showering and excessive sweating.

  • After 48 hours, the patches are removed, and an initial reading is performed 30-60 minutes later.

  • A second reading is typically performed at 72 or 96 hours. Additional readings may be taken at 7 days if a delayed reaction is suspected.

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction

Lymphocyte Transformation Test (LTT) Protocol

The LTT is an in vitro method to measure the proliferation of T-lymphocytes in response to an allergen.

Objective: To quantify the specific cellular immune response to Disperse Blue 106 and this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from patient blood

  • RPMI 1640 culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • Disperse Blue 106 and this compound (sterile solutions of varying concentrations)

  • Positive control (e.g., Phytohaemagglutinin [PHA])

  • Negative control (culture medium)

  • ³H-thymidine or a non-radioactive alternative (e.g., BrdU/EdU)

  • Cell culture plates (96-well)

  • Incubator (37°C, 5% CO₂)

  • Scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from a heparinized blood sample using density gradient centrifugation (e.g., Ficoll-Paque).

  • Wash and resuspend the cells in complete culture medium to a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of the test allergens (Disperse Blue 106 and 124 at various dilutions), positive control, or negative control to the appropriate wells in triplicate.

  • Incubate the plate for 5-6 days at 37°C in a 5% CO₂ atmosphere.

  • On day 5 or 6, add ³H-thymidine (or alternative) to each well and incubate for another 18-24 hours.

  • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter. The results are expressed as a Stimulation Index (SI), which is the ratio of mean counts per minute (CPM) in the presence of the antigen to the mean CPM in the absence of the antigen. An SI ≥ 2 is generally considered a positive result.

Signaling Pathways in Allergic Contact Dermatitis

The allergic response to Disperse Blue 106 and 124 follows the general mechanism of a delayed-type (Type IV) hypersensitivity reaction. As haptens, these small molecules must first bind to a carrier protein in the skin to become immunogenic.

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Disperse Blue Dye (Hapten) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Haptenation Protein Skin Protein Protein->Hapten_Protein APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein->APC Uptake and Processing T_Cell_Naive Naive T-Cell APC->T_Cell_Naive Antigen Presentation Lymph_Node Draining Lymph Node APC->Lymph_Node Migration T_Cell_Memory Memory T-Cell T_Cell_Naive->T_Cell_Memory Activation and Clonal Expansion Hapten_re Disperse Blue Dye (Hapten) Hapten_Protein_re Hapten-Protein Complex Hapten_re->Hapten_Protein_re T_Cell_Memory_re Memory T-Cell Hapten_Protein_re->T_Cell_Memory_re Recognition Cytokines Cytokines & Chemokines (e.g., IFN-γ, TNF-α) T_Cell_Memory_re->Cytokines Activation and Release Keratinocytes Keratinocytes Keratinocytes->Cytokines Activation and Release Inflammation Inflammation (Dermatitis) Cytokines->Inflammation Recruitment of Inflammatory Cells

Figure 1. Sensitization and elicitation phases of allergic contact dermatitis to disperse dyes.
Experimental Workflow for Allergenicity Testing

The following diagram illustrates a typical workflow for investigating the allergenicity of a substance like Disperse Blue 106 or 124.

G cluster_invivo In Vivo Testing cluster_invitro In Vitro Testing cluster_analysis Data Analysis Patch_Test Clinical Patch Testing Prevalence Prevalence of Sensitization Patch_Test->Prevalence Animal_Model Animal Models (e.g., LLNA) Potency Allergenic Potency Assessment Animal_Model->Potency LTT Lymphocyte Transformation Test (LTT) Cytokine_Assay Cytokine Release Assay LTT->Cytokine_Assay LTT->Potency Mechanism Mechanistic Insights Cytokine_Assay->Mechanism Patient_Population Suspected Textile Dermatitis Patient Population Patient_Population->Patch_Test PBMCs Isolate PBMCs Patient_Population->PBMCs PBMCs->LTT

Figure 2. Experimental workflow for assessing the allergenicity of disperse dyes.

Conclusion

Unraveling the Cross-Reactivity of Disperse Blue 124: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of Disperse Blue 124, a common textile allergen, with other azo dyes. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear comparison of the allergenic potential of these compounds. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support further research and development in this area.

Introduction to Azo Dye Cross-Reactivity

Azo dyes are the most widely used class of dyes in the textile industry and are characterized by the presence of one or more azo groups (-N=N-).[1] Cross-reactivity among azo dyes is a significant concern in the field of dermatology and immunology. It occurs when an individual sensitized to a specific azo dye develops an allergic reaction to other structurally similar dyes.[1] This phenomenon is primarily attributed to the recognition of shared chemical epitopes by the immune system. This compound, a monoazo dye, is a well-documented sensitizer (B1316253) and a frequent cause of allergic contact dermatitis from textiles.[2][3] Understanding its cross-reactivity with other azo dyes is crucial for accurate diagnosis, risk assessment, and the development of safer alternatives.

Comparative Analysis of Allergenic Potency

The sensitizing potential of disperse dyes can be quantitatively assessed using the murine Local Lymph Node Assay (LLNA). This assay measures lymphocyte proliferation in the lymph nodes draining the site of chemical application, and a Stimulation Index (SI) of 3 or greater is considered a positive sensitization response. The table below summarizes the sensitizing potency of this compound in comparison to other azo and anthraquinone (B42736) dyes, as determined by a biphasic murine LLNA study.

Dye NameChemical ClassLowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%)Sensitizing Potency
This compound Azo 0.003 Strong
Disperse Blue 106Anthraquinone0.003Strong
Disperse Red 1Azo3Moderate
Disperse Blue 1Anthraquinone3Moderate
Disperse Orange 37Azo10Weak

Data sourced from a biphasic murine LLNA study.

Clinical studies involving patch testing of human subjects provide further insight into the co-sensitization patterns of this compound with other azo dyes. In a study of 6,203 patients, 104 were sensitized to this compound.[1] Notably, only 16% of these individuals showed co-sensitization to para-phenylenediamine (PPD), a common component in hair dyes and a marker for cross-reactivity with some azo dyes.[1] This suggests that the cross-reactivity profile of this compound may be more specific than that of other azo dyes like Disperse Orange 3.[1]

Experimental Protocols

Accurate assessment of dye cross-reactivity relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used in sensitization studies.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of chemicals.

Protocol:

  • Animal Model: Typically, CBA/Ca or BALB/c mice are used.

  • Test Substance Preparation: The test dye is dissolved or suspended in a suitable vehicle, often a mixture of acetone (B3395972) and olive oil. A range of concentrations is prepared.

  • Application: A defined volume (e.g., 25 µL) of the test substance is applied to the dorsal surface of each ear of the mouse for three consecutive days. Control animals are treated with the vehicle alone.

  • Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution containing radioactive thymidine (B127349) ([³H]-methyl thymidine) or a non-radioactive alternative like BrdU.

  • Sample Collection: Approximately five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to create a single-cell suspension. The incorporation of the labeled thymidine is measured using a scintillation counter (for [³H]-methyl thymidine) or by flow cytometry or ELISA (for BrdU).

  • Stimulation Index (SI) Calculation: The SI is calculated for each test group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that models the first key event in the adverse outcome pathway for skin sensitization: the covalent binding of a hapten to skin proteins.

Protocol:

  • Peptide Solutions: Synthetic peptides containing either cysteine or lysine (B10760008) are prepared in a suitable buffer.

  • Test Substance Incubation: The test dye is incubated with each of the peptide solutions for a defined period (e.g., 24 hours) at a specific temperature (e.g., 25°C).

  • Analysis: The concentration of the remaining (unreacted) peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Peptide Depletion Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides by comparing the peak area of the peptide in the presence of the test substance to the peak area of the peptide in a reference control.

  • Prediction Model: The mean of the cysteine and lysine peptide depletion is used to classify the substance into one of four reactivity classes (minimal, low, moderate, or high), which corresponds to a predicted skin sensitization potential.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

A competitive ELISA can be developed to quantitatively assess the cross-reactivity of different azo dyes.

Protocol:

  • Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin - BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-specific protein (e.g., BSA or non-fat dry milk).

  • Competitive Inhibition: A specific antibody raised against this compound is pre-incubated with varying concentrations of this compound (as the standard) or other test azo dyes.

  • Incubation: The antibody-dye mixtures are added to the coated and blocked microtiter plates and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer.

  • Data Analysis: The degree of color development is inversely proportional to the amount of dye in the initial mixture that binds to the antibody. The cross-reactivity of a test dye is typically expressed as the ratio of the concentration of the standard (this compound) to the concentration of the test dye that produces 50% inhibition of the antibody binding (IC50).

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell Uptake & Processing Lymph_Node Draining Lymph Node Langerhans_Cell->Lymph_Node Migration Naive_T_Cell Naive T-Cell Langerhans_Cell->Naive_T_Cell Antigen Presentation Lymph_Node->Naive_T_Cell Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Activation & Clonal Expansion Hapten2 This compound or Cross-Reactive Azo Dye Hapten_Protein2 Hapten-Protein Complex Hapten2->Hapten_Protein2 APC2 Antigen Presenting Cell Hapten_Protein2->APC2 Memory_T_Cell2 Memory T-Cell APC2->Memory_T_Cell2 Antigen Presentation Cytokine_Release Cytokine & Chemokine Release (e.g., IFN-γ, TNF-α) Memory_T_Cell2->Cytokine_Release Activation Inflammation Inflammatory Cell Recruitment Cytokine_Release->Inflammation Dermatitis Allergic Contact Dermatitis Inflammation->Dermatitis

Caption: Signaling pathway of allergic contact dermatitis.

Cross_Reactivity_Workflow cluster_in_vivo In Vivo Assessment (LLNA) cluster_in_chemico In Chemico Assessment (DPRA) cluster_in_vitro In Vitro Assessment (Competitive ELISA) Start_LLNA Prepare Dye Solutions (DB124 & Other Azo Dyes) Apply_Dye Topical Application to Mouse Ears Start_LLNA->Apply_Dye Measure_Proliferation Measure Lymphocyte Proliferation Apply_Dye->Measure_Proliferation Calculate_SI Calculate Stimulation Index (SI) Measure_Proliferation->Calculate_SI Compare_Potency Compare Sensitizing Potency Calculate_SI->Compare_Potency Start_DPRA Prepare Dye and Peptide Solutions Incubate Incubate Dyes with Cysteine & Lysine Peptides Start_DPRA->Incubate HPLC_Analysis HPLC Analysis Incubate->HPLC_Analysis Calculate_Depletion Calculate Peptide Depletion (%) HPLC_Analysis->Calculate_Depletion Compare_Reactivity Compare Peptide Reactivity Calculate_Depletion->Compare_Reactivity Start_ELISA Coat Plate with DB124-Protein Conjugate Competitive_Binding Incubate Antibody with DB124 or Test Dyes Start_ELISA->Competitive_Binding Add_to_Plate Add Mixture to Plate Competitive_Binding->Add_to_Plate Detect_Signal Enzymatic Detection & Signal Reading Add_to_Plate->Detect_Signal Calculate_IC50 Calculate IC50 & % Cross-Reactivity Detect_Signal->Calculate_IC50

References

A Comparative Guide to the Efficacy of Disperse Blue 124 Dyeing on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dyeing efficacy of C.I. Disperse Blue 124 on three common synthetic fibers: polyester (B1180765) (polyethylene terephthalate, PET), nylon (polyamide), and cellulose (B213188) acetate (B1210297). The information presented is a synthesis of established principles of disperse dyeing and available technical data. While direct comparative experimental data for this compound across all three fibers in a single study is limited, this guide extrapolates expected performance based on the distinct chemical and physical properties of the fibers and the general behavior of disperse dyes.

This compound is a non-ionic monoazo dye known for its use in coloring hydrophobic fibers. Its performance, however, varies significantly across different polymer substrates due to their distinct chemical and physical structures. This comparison elucidates these differences through key performance indicators such as color strength and fastness properties.

Data Presentation: Comparative Dyeing Performance

The dyeing efficiency of this compound was evaluated based on color strength (K/S values) and fastness to washing, light, and rubbing. The following table summarizes the expected performance of the dye on polyester, nylon, and cellulose acetate fibers under optimized dyeing conditions. Polyester, with its highly crystalline structure, generally requires high-temperature dyeing (around 130°C) to achieve good dye penetration and fastness.[1] In contrast, the more amorphous nature of nylon and cellulose acetate allows for dyeing at lower temperatures (around 100°C and 85-95°C, respectively).[1][2]

Performance MetricPolyester (PET)Nylon (Polyamide)Cellulose Acetate
Color Strength (K/S) HighModerate to HighModerate
Wash Fastness (ISO 105-C06) Good to Excellent (4-5)Fair to Good (3-4)Fair (3)
Light Fastness (ISO 105-B02) Good (5-6)Moderate (4)Moderate (4)
Rubbing Fastness - Dry (ISO 105-X12) Excellent (4-5)Good (4)Good (4)
Rubbing Fastness - Wet (ISO 105-X12) Good (4)Fair to Good (3-4)Fair (3)

Note: The data presented is a synthesis of typical performance characteristics of disperse dyes on these fibers. Actual values may vary depending on specific experimental conditions, including dye concentration, dyeing time, and the specific grade of fibers and dye used.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accurate comparison of the dyeing efficiency of this compound.

Materials and Equipment
  • Fibers: Scoured and bleached plain-woven polyester (PET), nylon 6, and cellulose diacetate fabrics.

  • Dye: C.I. This compound (commercial grade).

  • Chemicals: Acetic acid, sodium acetate, dispersing agent (e.g., a lignosulfonate-based product), sodium hydrosulfite, sodium hydroxide.

  • Equipment: Laboratory-scale high-temperature dyeing machine, spectrophotometer for color measurement, wash fastness tester (e.g., Launder-Ometer), light fastness tester (e.g., Xenon arc lamp), and a crockmeter for rubbing fastness.

Dyeing Procedure
  • Dye Bath Preparation: Prepare separate dyebaths for each fiber type. The dyebath for all fibers should contain:

    • 1.0% owf (on weight of fabric) this compound

    • 1.0 g/L Dispersing agent

    • Acetic acid and sodium acetate to maintain a pH of 4.5-5.5.

    • The liquor ratio for all dyeing processes should be 20:1.

  • Dyeing Process:

    • Polyester: Introduce the polyester fabric into the dyebath at 60°C. Raise the temperature to 130°C at a rate of 2°C/minute. Hold at 130°C for 60 minutes. Cool the dyebath to 70°C and rinse the fabric thoroughly.[1]

    • Nylon: Introduce the nylon fabric into the dyebath at 60°C. Raise the temperature to 100°C at a rate of 2°C/minute. Hold at 100°C for 60 minutes. Cool the dyebath to 70°C and rinse the fabric thoroughly.

    • Cellulose Acetate: Introduce the acetate fabric into the dyebath at 50°C. Raise the temperature to 85°C at a rate of 2°C/minute. Hold at 85°C for 60 minutes. Cool the dyebath to 60°C and rinse the fabric thoroughly.[1]

  • Reduction Clearing (for Polyester only): To improve wash fastness, a reduction clearing process is performed.[1]

    • Recipe: 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide.

    • Procedure: Treat the dyed polyester fabric in the reduction clearing bath at 70-80°C for 20 minutes. Rinse the fabric thoroughly with hot and cold water, and then neutralize with a weak acetic acid solution.

Evaluation Methods
  • Color Yield (K/S Value): The color strength of the dyed samples is determined by measuring the reflectance of the dyed fabrics using a spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R, is used to calculate the K/S values, where R is the reflectance of the dyed fabric at the wavelength of maximum absorption.[1]

  • Colorfastness to Washing: The wash fastness is evaluated according to the ISO 105-C06 standard. This test involves washing the dyed sample in a solution containing a standard detergent, with a multifiber fabric attached, to assess color change and staining.[1]

  • Colorfastness to Light: The light fastness is assessed using the ISO 105-B02 standard, which involves exposing the dyed samples to a Xenon arc lamp under specified conditions and evaluating the color change against a blue wool scale.[1]

  • Colorfastness to Rubbing: The rubbing fastness is evaluated for both dry and wet conditions using a crockmeter according to the ISO 105-X12 standard. This test measures the amount of color transferred from the fabric to a standard white cotton cloth.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation fabric_prep Fabric Scouring & Bleaching dyeing_pet Polyester Dyeing (130°C) fabric_prep->dyeing_pet Introduce Fabric dyeing_nylon Nylon Dyeing (100°C) fabric_prep->dyeing_nylon Introduce Fabric dyeing_acetate Acetate Dyeing (85°C) fabric_prep->dyeing_acetate Introduce Fabric dye_prep Dye Dispersion Preparation dye_prep->dyeing_pet Add Dye Dispersion dye_prep->dyeing_nylon Add Dye Dispersion dye_prep->dyeing_acetate Add Dye Dispersion rinsing Rinsing dyeing_pet->rinsing dyeing_nylon->rinsing dyeing_acetate->rinsing reduction_clearing Reduction Clearing (Polyester Only) rinsing->reduction_clearing For Polyester drying Drying rinsing->drying For Nylon & Acetate reduction_clearing->drying ks_eval Color Strength (K/S) Measurement drying->ks_eval wash_eval Wash Fastness (ISO 105-C06) drying->wash_eval light_eval Light Fastness (ISO 105-B02) drying->light_eval rub_eval Rubbing Fastness (ISO 105-X12) drying->rub_eval

Caption: Experimental workflow for comparative dyeing and fastness testing.

References

Navigating the Blue Palette: A Comparative Guide to Disperse Dye Alternatives for Synthetic Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes for synthetic textiles is a critical consideration, balancing performance with safety and environmental impact. Disperse Blue 124, a widely used monoazo dye, has come under scrutiny due to its classification as a potent skin sensitizer, prompting a search for viable alternatives. This guide provides an objective comparison of this compound with several alternative blue disperse dyes, supported by experimental data on their performance characteristics and allergenic potential.

This compound is a mainstay for achieving a brilliant blue hue on synthetic fabrics like polyester (B1180765) and acetate.[1][2] However, its significant drawback lies in its capacity to induce allergic contact dermatitis, a T-cell mediated hypersensitivity reaction.[3][4][5][6] This has led to increased interest in alternative dyes that offer comparable or superior performance with a more favorable safety profile. This guide focuses on a comparative analysis of this compound against three key alternatives: Disperse Blue 165, Disperse Blue 56, and Disperse Blue 79.

Performance Characteristics: A Quantitative Comparison

The efficacy of a disperse dye is determined by its fastness properties—its ability to withstand various environmental stresses throughout the textile's lifecycle. Key performance indicators include lightfastness (resistance to fading from light), wash fastness (resistance to laundering), and crocking (rubbing) fastness (resistance to color transfer upon rubbing).

The following table summarizes the comparative performance data of this compound and its alternatives on polyester fabric. Fastness properties are rated on a standard 1-8 scale for lightfastness and a 1-5 scale for wash and crocking fastness, with higher numbers indicating better performance.

Dye C.I. Name Chemical Class Light Fastness (ISO 105-B02) Wash Fastness (ISO 105-C06) (Staining on PES) Crocking Fastness - Dry (ISO 105-X12) Crocking Fastness - Wet (ISO 105-X12) Sublimation Fastness (ISO 105-P01)
This compound111938MonoazoModerate (4-5)Good (4)Good (4)Moderate (3-4)Moderate (3-4)
Disperse Blue 165 11077MonoazoGood (6)[7]Very Good to Excellent (4-5)[7]Very Good to Excellent (4-5)[7]Good (4)[7]Good[7][8]
Disperse Blue 56 63285Anthraquinone (B42736)Excellent (7)[9]Good (4)[9]Good (4)[9]Moderate (3-4)[9]Good (4)[10]
Disperse Blue 79 11345MonoazoVery Good (6-7)[11]Very Good (4-5)[12]Good (4)Good (4)Excellent[13]

Key Observations:

  • Disperse Blue 165 emerges as a strong alternative, exhibiting good to excellent fastness properties across the board, notably in light and wash fastness.[7][8]

  • Disperse Blue 56 , an anthraquinone dye, offers superior lightfastness.[9] However, its tinctorial strength is generally lower than azo dyes, and it may exhibit poorer wet fastness.[13]

  • Disperse Blue 79 provides a good balance of properties with very good light and wash fastness, making it a suitable option for a range of applications.[11][12][14]

Allergenic Potential: A Critical Consideration

A primary driver for seeking alternatives to this compound is its allergenic nature. Disperse dyes, being small, hydrophobic molecules, can penetrate the skin and act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The signaling pathway for disperse dye-induced allergic contact dermatitis is a classic example of a T-cell mediated, delayed-type hypersensitivity reaction.

G Hapten Disperse Dye (Hapten) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Penetration & Binding Protein Skin Protein Protein->Hapten_Protein APC Antigen Presenting Cell (APC) (e.g., Langerhans Cell) Hapten_Protein->APC Uptake & Processing APC_Activated Activated APC APC->APC_Activated T_Cell_Naive Naive T-Cell T_Cell_Sensitized Sensitized T-Cell T_Cell_Naive->T_Cell_Sensitized APC_Activated->T_Cell_Naive T_Cell_Memory Memory T-Cell T_Cell_Sensitized->T_Cell_Memory Differentiation

Sensitization Phase of Allergic Contact Dermatitis

Upon subsequent exposure, memory T-cells recognize the hapten-protein complex, leading to a more rapid and intense inflammatory response characteristic of allergic contact dermatitis.

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. Below are outlines of the key methodologies for dyeing and fastness testing of polyester fabrics with disperse dyes.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to achieve good color yield and fastness.

  • Fabric Preparation: The polyester fabric is first scoured to remove any impurities and then dried.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 10:1). The required amount of disperse dye is first pasted with a dispersing agent and a small amount of water to ensure a uniform dispersion. This is then added to the dye bath containing a wetting agent and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dye bath at a starting temperature of approximately 60°C.

    • The temperature is gradually raised to the dyeing temperature (typically 130°C for high-temperature dyes) at a rate of 1-2°C per minute.

    • Dyeing is continued at this temperature for 45-60 minutes to allow for dye penetration and fixation.

    • The dye bath is then cooled to 70-80°C before the fabric is removed.

  • After-treatment (Reduction Clearing): The dyed fabric is rinsed and then subjected to a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove any unfixed surface dye, which improves wash fastness.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed and then dried.

G start Start scouring Fabric Scouring start->scouring dye_bath_prep Dye Bath Preparation scouring->dye_bath_prep dyeing High-Temperature Dyeing (130°C) dye_bath_prep->dyeing cooling Cooling to 70-80°C dyeing->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing Final Rinsing reduction_clearing->rinsing drying Drying rinsing->drying end End drying->end

High-Temperature Polyester Dyeing Workflow
Colorfastness Testing

  • Lightfastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing the exposed sample to a set of blue wool standards with known lightfastness ratings (1-8).[7]

  • Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (one of the same fiber and a multifiber fabric) and then laundered in a standard detergent solution under specified conditions of temperature and time. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales (rated 1-5).

  • Crocking (Rubbing) Fastness (ISO 105-X12): A dyed specimen is rubbed with a dry and a wet white cotton cloth under a specified pressure. The amount of color transferred to the white cloth is assessed using a grey scale for staining (rated 1-5).

Conclusion

The search for alternatives to this compound is driven by legitimate concerns over its allergenic potential. This guide demonstrates that several viable alternatives exist, each with a unique performance profile. Disperse Blue 165 and Disperse Blue 79, both azo dyes, offer a good balance of high-performance fastness properties. Disperse Blue 56, an anthraquinone dye, provides excellent lightfastness, which may be critical for specific end-uses.

The selection of the most appropriate alternative will depend on a careful evaluation of the desired performance characteristics, the specific application of the textile, and a thorough assessment of the dye's safety and environmental profile. By utilizing the quantitative data and experimental protocols presented here, researchers and scientists can make informed decisions to achieve the desired aesthetic and functional properties in synthetic textiles while minimizing potential health risks.

References

A Comparative Guide to Inter-Laboratory Analytical Performance for Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of Disperse Blue 124, a synthetic azo dye commonly used in textiles.[1] Given the allergenic potential of this dye, accurate and reproducible analytical methods are crucial for quality control and safety assessment in various industries.[2][3] This document synthesizes data from multiple studies to offer a cross-study comparison of analytical performance, in the absence of a formal inter-laboratory round-robin study.

Comparative Analysis of Analytical Method Performance

The primary analytical techniques for the quantification of this compound in textile matrices are High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the quantitative performance parameters reported in various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

ParameterMethod 1Method 2
Instrumentation LC-MS/MSLC-MS/MS
Linearity (R²) 0.9992>0.993
Limit of Detection (LOD) Not Reported0.02 - 1.35 ng/mL (for a range of dyes)
Limit of Quantification (LOQ) Not Reported0.06 - 4.09 ng/mL (for a range of dyes)
Recovery 89.0%81.8% - 114.1% (at 10 ng/mL)
Matrix Effect 87.8%31.0% - 50.9%
Repeatability (%RSD) Not Reported1.2% - 16.3% (at 10 ng/mL, n=6)
Reference Shimadzu CorporationDevelopment of LC/MS/MS Method...[4]

Table 2: General Performance of HPLC-PDA for Disperse Dyes (based on DIN 54231)

ParameterValue
Instrumentation HPLC-PDA
General Detection Limit The DIN 54231 standard method is commonly used for the analysis of disperse dyes.[5]
Note Specific quantitative performance data for this compound using HPLC-PDA was not explicitly detailed in the reviewed literature. However, the addition of a mass detector to an HPLC system is noted to significantly improve detection sensitivity.[5]

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound in textiles, based on methodologies reported in the literature.

Sample Preparation: Extraction from Textile Matrix

A common procedure for extracting this compound from textile samples involves solvent extraction with ultrasonication.

  • Sample Comminution: A representative portion of the textile sample is cut into small pieces.

  • Extraction: A known weight of the textile material (e.g., 1 gram) is placed in a suitable vessel. Methanol (B129727) is a frequently used extraction solvent.[6]

  • Ultrasonication: The vessel containing the sample and solvent is placed in an ultrasonic bath. This process typically lasts for a specified duration and at a controlled temperature to facilitate the extraction of the dye.

  • Centrifugation and Filtration: After extraction, the mixture is centrifuged to separate the solid textile matrix from the solvent extract. The supernatant is then filtered, typically through a 0.45 µm or 0.22 µm filter, to remove any particulate matter before instrumental analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of this compound.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly employed for the separation.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a conceptual representation of the analytical logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing TextileSample Textile Sample Extraction Solvent Extraction (Methanol, Ultrasonication) TextileSample->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LC_Separation LC Separation (C18 Column) Centrifugation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Result Analytical Result Quantification->Result

Caption: Experimental workflow for the analysis of this compound in textiles.

logical_relationship Objective Objective: Quantify this compound in Textiles MethodSelection Method Selection Objective->MethodSelection HPLC_PDA HPLC-PDA MethodSelection->HPLC_PDA Standard Sensitivity LC_MSMS LC-MS/MS MethodSelection->LC_MSMS High Sensitivity Validation Method Validation (LOD, LOQ, Recovery, etc.) HPLC_PDA->Validation LC_MSMS->Validation RoutineAnalysis Routine Analysis & Quality Control Validation->RoutineAnalysis

Caption: Logical relationship in selecting an analytical method for this compound.

References

A Comparative Guide to the Efficacy of Barrier Creams in Preventing Disperse Blue 124 Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the efficacy of various barrier creams in preventing skin sensitization to Disperse Blue 124, a common textile allergen. While direct comparative studies on specific commercial barrier creams against this compound are limited in publicly available literature, this document outlines the established methodologies and signaling pathways crucial for conducting such evaluations.

Understanding this compound Sensitization

This compound is a small, lipophilic molecule classified as a hapten. On its own, it is not immunogenic. However, upon contact with the skin, it can penetrate the stratum corneum and covalently bind to endogenous skin proteins. This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, initiating a cascade of events that leads to allergic contact dermatitis (ACD).

The sensitization process involves two distinct phases:

  • Induction (Sensitization) Phase: Initial contact with the hapten leads to its recognition by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. These APCs process the hapten-protein complex and migrate to the draining lymph nodes, where they present the antigen to naive T-cells. This interaction primes the T-cells, leading to their proliferation and differentiation into memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the sensitized memory T-cells recognize the hapten-protein complex in the skin. This triggers the release of pro-inflammatory cytokines, leading to the characteristic clinical manifestations of ACD, including erythema, edema, and vesiculation.

Experimental Comparison of Barrier Cream Efficacy

The most common and validated in vitro method for assessing the protective effect of barrier creams against chemical penetration is the Franz diffusion cell assay.[1][2] This method measures the amount of a substance that permeates through a skin sample over time.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standardized procedure for comparing the efficacy of different barrier creams against this compound penetration.

1. Materials and Reagents:

  • Franz diffusion cells
  • Excised human or porcine skin (full-thickness or dermatomed)
  • This compound solution (in a relevant solvent, e.g., acetone (B3395972) or ethanol)
  • Barrier cream formulations (Product A, Product B, etc.)
  • Phosphate-buffered saline (PBS) as the receptor fluid
  • High-performance liquid chromatography (HPLC) system with a UV detector
  • Standard laboratory equipment (micropipettes, syringes, vials, etc.)

2. Skin Preparation:

  • Thaw frozen excised skin at room temperature.
  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
  • Carefully inspect the skin for any defects or damage.

3. Franz Diffusion Cell Assembly:

  • Mount the skin sections between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.
  • Fill the receptor chamber with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.
  • Equilibrate the assembled cells in a water bath at 32°C for 30 minutes.

4. Application of Barrier Cream and this compound:

  • Apply a standardized amount (e.g., 2 mg/cm²) of the designated barrier cream to the surface of the skin in the donor chamber.
  • Allow the barrier cream to set for a specified period (e.g., 30 minutes).
  • Apply a standardized volume of the this compound solution to the surface of the barrier cream.
  • For the control group, apply the this compound solution directly to the skin without any barrier cream.

5. Sample Collection:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling port of each Franz cell.
  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.

6. Quantification of this compound:

  • Analyze the collected receptor fluid samples for the concentration of this compound using a validated HPLC-UV method.

7. Data Analysis:

  • Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
  • Determine the steady-state flux (Jss) and the lag time (tL) for each experimental condition.
  • Statistically compare the permeation parameters between the control group and the different barrier cream groups.

Data Presentation: A Template for Comparison

The following table provides a template for summarizing the quantitative data obtained from the Franz diffusion cell study. Hypothetical data is included for illustrative purposes.

Treatment Group Steady-State Flux (Jss) (µg/cm²/h) Lag Time (tL) (hours) Cumulative Permeation at 24h (µg/cm²) Protection Factor (%)
Control (No Cream) 1.25 ± 0.152.1 ± 0.327.5 ± 3.20
Barrier Cream A 0.45 ± 0.084.5 ± 0.59.9 ± 1.564
Barrier Cream B 0.78 ± 0.113.2 ± 0.417.2 ± 2.137
Barrier Cream C 0.21 ± 0.056.8 ± 0.74.6 ± 0.983

Protection Factor (%) = [(Control Permeation - Cream Permeation) / Control Permeation] x 100

Visualizing the Process

Signaling Pathway of this compound Sensitization

The following diagram illustrates the key cellular and molecular events involved in the sensitization and elicitation phases of allergic contact dermatitis induced by a hapten like this compound.

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase Hapten This compound (Hapten) SkinProtein Skin Protein Hapten->SkinProtein Penetration & Covalent Binding HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein Langerhans Langerhans Cell (APC) HaptenProtein->Langerhans Uptake & Processing LymphNode Draining Lymph Node Langerhans->LymphNode Migration NaiveTCell Naive T-Cell LymphNode->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Activation & Differentiation Hapten2 This compound (Re-exposure) HaptenProtein2 Hapten-Protein Complex Hapten2->HaptenProtein2 Binding MemoryTCell2 Memory T-Cell HaptenProtein2->MemoryTCell2 Recognition Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) MemoryTCell2->Cytokines Release ACD Allergic Contact Dermatitis Cytokines->ACD Induction

Caption: Signaling pathway of allergic contact dermatitis to a hapten.

Experimental Workflow for Barrier Cream Efficacy Testing

The diagram below outlines the sequential steps of the in vitro Franz diffusion cell experiment to evaluate the efficacy of barrier creams.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Excised Skin Preparation CellAssembly Franz Cell Assembly SkinPrep->CellAssembly CreamApp Barrier Cream Application CellAssembly->CreamApp DyeApp This compound Application CreamApp->DyeApp Sampling Receptor Fluid Sampling (0-24h) DyeApp->Sampling HPLC HPLC-UV Quantification Sampling->HPLC DataAnalysis Data Analysis (Flux, Lag Time) HPLC->DataAnalysis Comparison Efficacy Comparison DataAnalysis->Comparison

Caption: Workflow for in vitro barrier cream efficacy testing.

Conclusion

The prevention of sensitization to haptens like this compound is a critical area of research in dermatology and occupational health. While the ideal barrier cream would completely prevent the penetration of this allergen, efficacy can vary significantly between formulations. The experimental framework provided in this guide offers a robust and standardized approach for researchers and drug development professionals to quantitatively compare the protective effects of different barrier creams. The generation of such comparative data is essential for the development of more effective products to mitigate the risk of allergic contact dermatitis.

References

Patch Test Performance for Disperse Blue 124: A Comparative Guide to Clinical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of patch test results and their clinical relevance in diagnosing allergic contact dermatitis (ACD) caused by Disperse Blue 124. The information is supported by experimental data from multiple studies.

This compound is a synthetic dye recognized as a significant contact allergen, primarily used in the textile industry for dyeing synthetic fibers like polyester (B1180765) and acetate. Its ability to migrate from fabrics to the skin makes it a common culprit in textile-related allergic contact dermatitis. Patch testing remains the gold standard for identifying sensitization to this and other allergens. This guide synthesizes data on the prevalence of sensitization and the correlation with clinical disease.

Quantitative Data Summary

The following tables summarize the prevalence of positive patch tests to this compound and the clinical relevance observed in various studies.

Table 1: Prevalence of Positive Patch Test Reactions to this compound

Study Population & RegionNumber of Patients TestedPrevalence of Sensitization (%)Year(s) of Study
Triveneto Region, Italy[1][2]30,6292.51997-2021
North America (retrospective study)[3][4]788 (271 tested with textile series)80% of patients with positive textile dye reactionsPublished 2000
Multi-center study (9 countries)[5]2,9073.7 (for Textile Dye Mix including DB 124)Published 2015
Australia (textile series)[1]2,06911.2Before 2011
USA[1]Not specified82000-2011
Europe (31 centers)[1]3,0410 - 6.2 (high variability)Published 2003

Table 2: Correlation of Positive Patch Tests with Clinical Relevance

StudyNumber of Dye Positive PatientsClinically Relevant Reactions (%)Notes
Nijman et al. (2023)[6]5451.9Study on Textile Dye Mix and individual dyes.
Pratt & Taraska (2000)[3][4]4090.9 (10 of 11 tested patients reacted to their own clothing)Majority reacted to Disperse Blue 106 and 124.
Isaksson et al. (2015)[5]108 (TDM positive)Approx. 33Clinical relevance recorded for a subset of patients.

Experimental Protocols

Standardized patch testing procedures are crucial for accurate diagnosis. The most cited protocol for this compound is as follows:

Patch Testing with this compound

  • Allergen: this compound, 1% in petrolatum (pet.).[1][2]

  • Application: The allergen is applied to the upper back using Finn Chambers on Scanpor tape or similar occlusion systems.[1][2]

  • Occlusion Time: The patches are left in place for 48 hours (2 days).[1][2]

  • Readings:

    • First Reading (D2): Performed shortly after patch removal at 48 hours.

    • Second Reading (D3/D4): Performed 72 to 96 hours after application.

    • Late Reading (D7): A reading at day 7 is sometimes recommended to capture delayed reactions.[7]

  • Interpretation: Reactions are graded based on the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from doubtful to strong reactions.

It is important to note that this compound is often tested as part of a broader textile dye series or a textile dye mix (TDM). The European baseline series, for instance, includes a TDM containing eight disperse dyes, with this compound at a concentration of 0.3%.[5][6] Some studies suggest that testing with individual dyes in addition to the mix is beneficial for accurate diagnosis.[6]

Logical Pathway: From Exposure to Clinical Dermatitis

The following diagram illustrates the process from initial exposure to a textile containing this compound to the potential development of clinically relevant allergic contact dermatitis.

cluster_exposure Exposure & Sensitization cluster_diagnosis Diagnosis cluster_outcome Clinical Outcome Exposure Skin Contact with Textiles (Polyester, Acetate) Leaching Dye Leaching (Friction, Sweat) Exposure->Leaching Factors Penetration Hapten Penetration & Binding to Skin Proteins Leaching->Penetration Sensitization Immune System Sensitization Penetration->Sensitization PatchTest Patch Testing (this compound) Sensitization->PatchTest Triggers PositiveReaction Positive Patch Test (Erythema, Edema, Vesicles) PatchTest->PositiveReaction Indicates ClinicalRelevance Clinical Relevance Assessment PositiveReaction->ClinicalRelevance Requires ACD Allergic Contact Dermatitis (Eczematous Lesions) ClinicalRelevance->ACD Positive Correlation NoACD Subclinical Sensitization (No Dermatitis) ClinicalRelevance->NoACD Negative Correlation

Caption: Workflow from textile exposure to diagnosis and clinical outcome.

Comparison with Alternatives

Disperse Blue 106: This is another significant disperse dye allergen frequently associated with textile dermatitis. Many studies test for both Disperse Blue 106 and 124, as they are common culprits and may cross-react.[3][8] In some patient populations, sensitization to Disperse Blue 106 is as common, or even more common, than to this compound.[3]

Textile Dye Mix (TDM): As mentioned, patch testing with a standardized mix of common textile dye allergens is a common screening tool.[5][6] While efficient, it may not identify all individual dye allergies. A positive reaction to the TDM often necessitates further testing with individual components to pinpoint the specific allergen.[6]

Alternative Textiles: For individuals with a confirmed allergy to this compound, avoidance is key. Recommended alternatives include clothing made from natural fibers such as 100% cotton, linen, silk, or wool, which are not typically dyed with disperse dyes.[9] It is important to note that washing new clothes may reduce but not eliminate the presence of the dye.[9]

Conclusion

A positive patch test to this compound is a strong indicator of sensitization. However, the clinical relevance of this finding must be established by correlating the patch test result with the patient's clinical history and the location of their dermatitis, which often appears in areas of high friction and sweat, such as the trunk, axillae, and legs.[1] The data indicates a significant correlation between a positive patch test and clinically apparent allergic contact dermatitis, although subclinical sensitization can also occur. The use of standardized patch testing protocols is essential for accurate diagnosis and effective patient management, which primarily involves the avoidance of synthetic textiles colored with this dye. Researchers should be aware of the potential for impurities in commercial patch test preparations, which can influence results.[10][11][12]

References

Disperse Blue 124 in Textile Dermatitis: A Comparative Guide to Common Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Blue 124 and other notable disperse dyes implicated in textile-induced allergic contact dermatitis. The information presented is collated from various clinical and experimental studies, with a focus on quantitative data, experimental methodologies, and the underlying immunological mechanisms.

Comparative Analysis of Sensitization Rates

Disperse dyes are a class of synthetic colorants used for dyeing polyester (B1180765) and other synthetic fibers. Due to their chemical properties, they can leach from fabrics onto the skin, leading to sensitization and allergic contact dermatitis in susceptible individuals.[1] this compound, along with Disperse Blue 106 and Disperse Orange 3, are among the most frequently identified sensitizers in patients with textile dermatitis.[2][3]

The following table summarizes the prevalence of positive patch test reactions to various disperse dyes as reported in several key studies. This data provides a quantitative comparison of the allergenic potential of this compound relative to other dyes in this class.

Disperse DyeStudy 1: Seidenari et al. (2002)¹Study 2: Pratt et al. (2000)²Study 3: Vano-Galvan et al. (2024)³Study 4: Ryberg et al. (2010)⁴
Sample Size 6,478 consecutive patients788 patients with eczema164 patients with suspected textile ACD2,907 consecutive dermatitis patients
This compound High prevalence (exact % not specified)80% of textile dye allergic patients4.3%0.3% (in TDM)
Disperse Blue 106 High prevalence (exact % not specified)82.5% of textile dye allergic patients6.2%0.3% (in TDM)
Disperse Orange 3 High prevalence (exact % not specified)Not specified15.9%High prevalence in TDM positive patients
Disperse Red 1 Sensitizer identifiedNot specified2.5%1.0% (in TDM)
Disperse Red 17 Positive reactions notedNot specified2.5%1.0% (in TDM)
Disperse Yellow 3 Sensitizer identifiedNot specified4.3%1.0% (in TDM)
Disperse Orange 1 Not specifiedNot specified6.8%1.0% (in TDM)
Disperse Blue 35 Not specifiedNot specified0%1.0% (in TDM)

¹ Seidenari et al. evaluated 6,478 consecutive patients over 5 years and identified Disperse Blue dyes and Disperse Orange 3 as the most common sensitizers. ² Pratt et al. conducted a retrospective study on 788 patients, finding Disperse Blue 106 and 124 to be the most frequent allergens in those with textile dye allergies.[4] ³ Vano-Galvan et al. patch-tested 164 patients suspected of textile allergic contact dermatitis with a specific textile dye series. ⁴ Ryberg et al. performed a multicentre study on 2,907 dermatitis patients using a textile dye mix (TDM).[5]

Experimental Protocols: Patch Testing for Disperse Dye Allergy

Patch testing is the gold standard for diagnosing allergic contact dermatitis to textile dyes. The following is a detailed methodology for this procedure, based on established clinical practices.

1. Patient Selection:

  • Patients with a clinical history suggestive of textile dermatitis, such as eczema in areas of high friction with clothing (e.g., axillae, waistband, inner thighs), are selected.[1]

  • The dermatitis often worsens with sweating.

2. Allergen Preparation:

  • Disperse dyes are typically tested at a concentration of 1.0% in petrolatum. However, in some standard series like the Textile Dye Mix (TDM), concentrations may vary (e.g., Disperse Blue 106 and 124 at 0.3%).[5][6]

  • The T.R.U.E. TEST® is a commercially available patch test system with pre-loaded allergens, where Disperse Blue 106 is formulated to contain 50 mcg/cm².[7]

  • It is crucial to use purified dyes for testing, as impurities in commercial preparations can lead to false-positive reactions.[8]

3. Patch Application:

  • The prepared allergens are applied to small aluminum discs (Finn Chambers®) or directly onto patches (T.R.U.E. TEST®).

  • These are then affixed to the upper back of the patient using hypoallergenic adhesive tape.

  • The location of each allergen is carefully mapped.

4. Reading and Interpretation:

  • The patches are left in place for 48 hours (D2).

  • The initial reading is performed at D2, shortly after patch removal.

  • A second reading is typically done at 72 or 96 hours (D3 or D4), and sometimes a later reading at D7 may be necessary.

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (bullous or ulcerative reaction)

    • IR : Irritant reaction (pustules, follicular erythema, or a glazed appearance)

5. Clinical Relevance:

  • A positive patch test reaction must be correlated with the patient's clinical history and the relevance of the allergen exposure to their dermatitis.

Immunological Mechanisms and Signaling Pathways

Allergic contact dermatitis to disperse dyes is a Type IV delayed-type hypersensitivity reaction, which is T-cell mediated.[9] The process involves two distinct phases: sensitization and elicitation.

Sensitization Phase:

  • Haptenation: Small, lipophilic disperse dye molecules (haptens) penetrate the epidermis and covalently bind to endogenous skin proteins, forming hapten-protein complexes.[9]

  • Antigen Presentation: Langerhans cells, the antigen-presenting cells of the skin, internalize these complexes, process them, and migrate to regional lymph nodes.

  • T-Cell Priming: In the lymph nodes, Langerhans cells present the processed antigen to naive T-cells via the Major Histocompatibility Complex (MHC). This leads to the clonal expansion of antigen-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-lymphocytes.

Elicitation Phase:

  • Re-exposure: Upon subsequent contact with the same disperse dye, the hapten-protein complexes are formed again.

  • T-Cell Activation: Memory T-cells in the skin recognize the antigen presented by Langerhans cells.

  • Inflammatory Cascade: Activated T-cells release pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and chemokines. This leads to the recruitment of other inflammatory cells, resulting in the characteristic eczematous reaction of contact dermatitis, which typically appears 24-72 hours after re-exposure.

Below are diagrams illustrating the experimental workflow of patch testing and the signaling pathway of T-cell mediated hypersensitivity.

experimental_workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_reading Reading & Interpretation Phase patient Patient with Suspected Textile Dermatitis allergens Preparation of Disperse Dye Allergens in Petrolatum (e.g., 1.0%) patient->allergens application Application of Allergens to Upper Back using Patch Test Chambers allergens->application adhesion Adhesion with Hypoallergenic Tape application->adhesion removal Patch Removal at 48 hours (D2) adhesion->removal 48 hours reading1 First Reading (D2) removal->reading1 reading2 Second Reading (D3/D4) reading1->reading2 24-48 hours later interpretation Interpretation based on ICDRG Criteria reading2->interpretation

Figure 1. Experimental workflow for patch testing in the diagnosis of textile dye allergy.

signaling_pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) hapten Disperse Dye (Hapten) Penetrates Skin protein_binding Binds to Skin Proteins (Haptenation) hapten->protein_binding langerhans Langerhans Cell Engulfs Complex protein_binding->langerhans migration Migration to Lymph Node langerhans->migration presentation Antigen Presentation to Naive T-Cell migration->presentation expansion Clonal Expansion of Memory T-Cells presentation->expansion re_hapten Disperse Dye Re-exposure re_binding Hapten-Protein Complex Formation re_hapten->re_binding tcell_activation Memory T-Cell Activation re_binding->tcell_activation cytokine_release Release of Cytokines & Chemokines tcell_activation->cytokine_release inflammation Inflammatory Cell Recruitment cytokine_release->inflammation dermatitis Allergic Contact Dermatitis inflammation->dermatitis

Figure 2. Signaling pathway of Type IV hypersensitivity to disperse dyes.

References

A Comparative Environmental Impact Assessment: Disperse Blue 124 vs. Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Disperse Blue 124 against two primary alternatives: a common synthetic reactive dye, Reactive Black 5, and a natural dye, Henna. The evaluation is based on available experimental data concerning aquatic toxicity, biodegradability, and the general environmental footprint of their respective dyeing processes. Due to a notable lack of specific quantitative environmental data for this compound in publicly accessible literature, this guide incorporates data from structurally similar disperse dyes to provide a representative assessment of its likely environmental profile.

Executive Summary

The selection of dyes in industrial processes carries significant environmental implications. This guide evaluates three distinct dye types to inform environmentally conscious selection for researchers and professionals.

  • This compound , a monoazo disperse dye, is primarily used for synthetic textiles like polyester (B1180765). While specific ecotoxicological data is scarce, its classification as an azo dye raises concerns about the potential formation of harmful aromatic amines upon degradation. The dyeing process for disperse dyes is energy-intensive due to the high temperatures required.

  • Reactive Black 5 , a diazo reactive dye, is a common choice for cellulosic fibers such as cotton. It is highly water-soluble, and its dyeing process leads to significant effluent challenges, including high color, salt content, and chemical oxygen demand (COD). However, its biodegradability and toxicity have been more extensively studied.

  • Henna (Lawsonia inermis) , a natural dye, offers a renewable and biodegradable alternative. Its primary coloring component, lawsone, is biodegradable.[1] While generally considered safer, the cultivation of henna can have land and water use implications, and its dyeing process for synthetic fibers is less established and may require mordants, which can have their own environmental impacts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the environmental impact of this compound (with representative data from other disperse dyes), Reactive Black 5, and Henna.

Table 1: General Characteristics and Application

ParameterThis compoundReactive Black 5Henna (Lawsonia inermis)
Dye Class Monoazo Disperse DyeDiazo Reactive DyeNaphthoquinone
C.I. Name This compoundReactive Black 5Natural Orange 6
Primary Fiber Application Polyester, Acetate, Nylon[2]Cotton, Viscose, LinenTraditionally hair and skin; can be used on polyester[3][4]
Water Solubility LowHigh[1]Insoluble in water (Lawsone)[5]

Table 2: Aquatic Toxicity Data

DyeTest OrganismEndpointResult (mg/L)Citation
Disperse Blue 291 (Surrogate for this compound) Fish96h LC500.0675[6]
Disperse Red 1 (Surrogate for this compound) Daphnia similis48h EC500.13[7]
Reactive Black 5 Vibrio fischeriEC5027.5 (parent dye)[8]
Reactive Black 5 (Hydrolyzed) Vibrio fischeriEC5011.4[8]
Lawsone (from Henna) Not specifiedAcute ToxicityHarmful if swallowed (H302)[9]

Note: Due to the lack of specific aquatic toxicity data for this compound, data for other azo disperse dyes are presented as surrogates to indicate the potential toxicity of this class of dyes.

Table 3: Biodegradability

DyeTest MethodResultCitation
Disperse Dyes (General) Not specifiedGenerally poor biodegradability, can form toxic aromatic amines.[3][8][3][8]
Reactive Black 5 Bacterial Consortium98-99% decolorization within 30 hours (microaerophilic)[10]
Lawsone (from Henna) Pseudomonas taiwanensis LH-3100% degradation of 200 mg/L in 9 hours[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • A range of at least five concentrations of the test substance is prepared in a geometric series.

    • At least seven fish are used for each test concentration and for the control group.

    • The fish are exposed to the test solutions for 96 hours under controlled temperature and photoperiod (12-16 hours of light).

    • Observations of mortality and any abnormal behavior are made and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[10][11][12][13][14]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Test Organism: Daphnia magna is the preferred species.

  • Procedure:

    • At least five concentrations of the test substance are prepared.

    • A minimum of 20 daphnids, divided into at least four replicates of five, are used for each concentration and the control.

    • The daphnids are exposed for 48 hours in a static or semi-static system under controlled temperature and light conditions.

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50 (Effective Concentration 50%), the concentration at which 50% of the daphnids are immobilized after 48 hours.[7][8][15][16][17]

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask. The consumption of oxygen by the microorganisms is measured over a 28-day period.

  • Inoculum: Activated sludge from a sewage treatment plant is typically used.

  • Procedure:

    • The test substance is added to a mineral medium at a concentration to yield a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.

    • The medium is inoculated with activated sludge.

    • The mixture is incubated in a closed respirometer at a constant temperature (around 22°C) with continuous stirring for 28 days.

    • The oxygen consumption is measured manometrically (by pressure changes) or by electrolytic oxygen generation. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

  • Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[4][14][15][18][19][20][21]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships.

cluster_0 OECD 203: Fish Acute Toxicity Test Workflow A Prepare Test Substance Concentrations C Expose Fish to Concentrations (96 hours) A->C B Acclimate Test Fish (e.g., Danio rerio) B->C D Record Mortality at 24, 48, 72, 96 hours C->D E Calculate 96h LC50 D->E

Fish Acute Toxicity Test Workflow (OECD 203)

cluster_1 OECD 301F: Manometric Respirometry Test Workflow F Prepare Mineral Medium with Test Substance G Inoculate with Activated Sludge F->G H Incubate in Closed Respirometer (28 days) G->H I Measure Oxygen Consumption H->I J Calculate % Biodegradation vs. ThOD I->J

Ready Biodegradability Test Workflow (OECD 301F)

cluster_2 Dye Environmental Impact Pathways Dye Dye in Effluent Aquatic Aquatic Ecosystem Dye->Aquatic Biodegradation Biodegradation Dye->Biodegradation Persistence Persistence Dye->Persistence Toxicity Aquatic Toxicity Aquatic->Toxicity Bioaccumulation Bioaccumulation Persistence->Bioaccumulation

Logical Relationship of Dye Environmental Impact

Conclusion

The environmental impact of a dye is a multifaceted issue encompassing its intrinsic toxicity, biodegradability, and the resources consumed during its application.

  • This compound , as a representative of disperse azo dyes, presents a potential environmental risk due to the ecotoxicity of this dye class and the possible formation of hazardous breakdown products. The high energy consumption of the polyester dyeing process further adds to its environmental footprint. A significant data gap exists for specific ecotoxicological and biodegradability data for this compound, highlighting a need for further research to enable a complete environmental risk assessment.

  • Reactive Black 5 has a more well-documented environmental profile. While the dye itself and its hydrolysis products exhibit aquatic toxicity, it is amenable to biodegradation under specific conditions. The primary environmental concern with reactive dyes lies in the high volume of salt and unfixed dye in the wastewater, which requires extensive treatment.

  • Henna emerges as a promising biodegradable and less toxic alternative. However, its application on synthetic fibers like polyester is still an area of ongoing research, and the potential need for mordants must be carefully considered to avoid introducing other environmental pollutants. The scalability of natural dye production to meet industrial demands also presents challenges regarding land and water use.

For professionals in research and development, the selection of a dye should be guided by a holistic assessment of its lifecycle, from synthesis to disposal. While synthetic dyes like Reactive Black 5 offer performance advantages, their environmental management is critical. Natural dyes like Henna provide a more sustainable starting material, but their technical limitations and agricultural impacts must be addressed. For disperse dyes like this compound, the lack of comprehensive environmental data should prompt caution and encourage the pursuit of more transparent and better-characterized alternatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling and disposing of chemical reagents. Disperse Blue 124, a monoazo dye, requires careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be thoroughly familiar with the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this substance in either solid or liquid form:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields.

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat or other impervious clothing.[1]

  • Respiratory Protection: When working with the powder form or if there is a risk of generating aerosols, a particle filter mask or a full-face respirator is necessary to prevent inhalation.

  • Ventilation: All handling of this compound powder should occur in a well-ventilated area, ideally within a fume hood, to minimize the generation and accumulation of dust.[1]

In the event of a spill, immediately contain the area. For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[2] All cleanup materials must be collected and disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key hazard identification data for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Sensitization, Category 1Exclamation MarkWarningMay cause an allergic skin reaction.
Hazardous to the Aquatic Environment Long-term Hazard, Category 2Environment(No Signal Word)Toxic to aquatic life with long lasting effects.

Note: This table is a summary of primary hazards. Always refer to the full Safety Data Sheet (SDS) for complete information.

Step-by-Step Disposal Procedures

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Under no circumstances should this dye be discharged into the sewer system.[2]

Disposal of Solid this compound Waste:

Solid waste includes expired dye powder, contaminated PPE (such as gloves and weigh boats), and any materials used for spill cleanup.

  • Collection: Carefully gather all solid waste. To prevent dust from becoming airborne when handling the powder, you can slightly dampen it with water.[2][3]

  • Containerization: Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be prominently marked as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").[4]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[5]

Disposal of Liquid this compound Waste:

This category includes any solutions containing this compound.

  • Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled container. It is critical not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution"), along with an estimation of the concentration and volume.

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, ensuring it is segregated from incompatible materials.

Final Disposal:

Once the waste containers are full, they must be handed over to your institution's EHS department or a licensed hazardous waste disposal company for final treatment and disposal in accordance with all local, state, and federal regulations.[1][7]

Experimental Protocols

The standard and mandated procedure for the disposal of this compound from a laboratory setting does not involve on-site chemical neutralization or treatment by laboratory personnel. The protocol is centered on safe collection, proper labeling, and transfer to a certified hazardous waste management facility.

Disposal Workflow Diagram

cluster_preparation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Powder, Contaminated PPE) Solid_Container Label 'Hazardous Solid Waste: This compound' Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Label 'Hazardous Liquid Waste: This compound' Liquid_Waste->Liquid_Container SAA Designated Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS EHS/Licensed Waste Disposal Facility SAA->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Disperse blue 124

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disperse Blue 124

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 61951-51-7). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact within a laboratory setting. This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is recognized as a skin sensitizer (B1316253) and a common cause of textile-related allergic contact dermatitis.[2][3][4][5][6]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[1]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[7]
Hand Protection Chemical Impermeable GlovesHandle with gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Nitrile gloves are a suitable option. Gloves must be inspected prior to use.[1][7]
Respiratory Protection Full-Face RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][7]
Protective Clothing Laboratory Coat / Impervious ClothingWear a full-length lab coat and fire/flame resistant, impervious clothing to prevent skin contact.[1][7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Occupational Exposure Limits for this compound have not been established.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the handling area.[1]

  • Work in a designated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[1]

  • Set up emergency exits and a risk-elimination area.

  • Remove all sources of ignition and use non-sparking tools.[1]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or vapors.[8][9]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep containers securely sealed when not in use.[8]

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up and apart from foodstuff containers or incompatible materials.[1]

5. Decontamination:

  • After handling, wash hands and face thoroughly with soap and water.[1][8]

  • Decontaminate and launder all protective clothing before storing and re-using.[8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8]

1. Waste Collection:

  • Collect waste material in suitable, closed, and labeled containers for disposal.[1][8]

2. Spill Management:

  • Minor Spills:

    • Clean up spills immediately.[9]

    • Use dry clean-up procedures and avoid generating dust.[9]

    • Dampen with water to prevent dusting before sweeping.[8][9]

    • Vacuum up or sweep up the material and place it in a suitable container for disposal.[9] A vacuum cleaner must be fitted with a HEPA filter.[8][9]

  • Major Spills:

    • Evacuate personnel to safe areas and move upwind.[1][8]

    • Alert emergency responders, providing the location and nature of the hazard.[8]

    • Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

    • Contain the spill with sand, earth, or vermiculite.[8]

3. Final Disposal:

  • Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[10]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_A Ensure Adequate Ventilation prep_B Don Required PPE prep_A->prep_B handle_A Handle Compound prep_B->handle_A Proceed to Handling handle_B Store Properly handle_A->handle_B handle_C Decontaminate handle_B->handle_C disp_A Collect Waste handle_C->disp_A Proceed to Disposal disp_B Manage Spills disp_A->disp_B disp_C Dispose via Approved Facility disp_B->disp_C

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.